molecular formula C9H5Cl2FN2 B12095355 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Katalognummer: B12095355
Molekulargewicht: 231.05 g/mol
InChI-Schlüssel: OJKMROWWASUCHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is a useful research compound. Its molecular formula is C9H5Cl2FN2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H5Cl2FN2

Molekulargewicht

231.05 g/mol

IUPAC-Name

2,3-dichloro-6-fluoro-7-methylquinoxaline

InChI

InChI=1S/C9H5Cl2FN2/c1-4-2-6-7(3-5(4)12)14-9(11)8(10)13-6/h2-3H,1H3

InChI-Schlüssel

OJKMROWWASUCHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5)

Author: BenchChem Technical Support Team. Date: March 2026

Core Application: Advanced Intermediates in Drug Discovery and Agrochemical Synthesis Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the quinoxaline scaffold represents a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics[1]. Specifically, 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5) is a highly valued bis-electrophilic building block.

The strategic placement of a fluorine atom at the C6 position and a methyl group at the C7 position provides dual benefits: the fluorine atom enhances lipophilicity and blocks cytochrome P450-mediated oxidative metabolism[2], while the methyl group offers critical steric bulk for hydrophobic pocket engagement in target proteins. The 2,3-dichloro substitution provides two highly reactive handles for sequential Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing researchers to build complex, asymmetric bioactive molecules with high precision.

Structural & Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions, storage, and handling. The presence of two chlorine atoms on the electron-deficient pyrazine ring makes the molecule sensitive to strong nucleophiles, dictating strict storage protocols[3].

Table 1: Physicochemical Data

ParameterSpecification / Data
Chemical Name 2,3-Dichloro-6-fluoro-7-methylquinoxaline
CAS Number 1217303-99-5
Molecular Formula C9H5Cl2FN2
Molecular Weight 231.05 g/mol
SMILES String FC1=CC2=NC(Cl)=C(Cl)N=C2C=C1C
Appearance Off-white to pale yellow solid
Purity Standard ≥98% (by HPLC)
Storage Conditions Sealed in dry, 2-8°C under inert atmosphere

Mechanistic Synthesis & Causality

The synthesis of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline is typically achieved via a robust two-step sequence: condensation followed by exhaustive chlorination.

Synthesis A 4-Fluoro-5-methylbenzene -1,2-diamine C 6-Fluoro-7-methylquinoxaline -2,3-dione A->C + B Reflux, HCl B Diethyl Oxalate (Bis-electrophile) E 2,3-Dichloro-6-fluoro- 7-methylquinoxaline C->E + D 100°C, 3h D POCl3 + DMF (Vilsmeier Reagent)

Fig 1. Two-step mechanistic synthesis of 2,3-dichloro-6-fluoro-7-methylquinoxaline.

Step 1: Condensation to Quinoxaline-2,3-dione

Causality & Mechanism: The reaction between 4-fluoro-5-methylbenzene-1,2-diamine and diethyl oxalate is a double nucleophilic acyl substitution. The use of an acidic medium (e.g., aqueous HCl) is critical; it protonates the carbonyl oxygens of the diethyl oxalate, significantly enhancing their electrophilicity, while simultaneously keeping the diamine partially soluble.

Step 2: Chlorination via Vilsmeier-Haack Activation

Causality & Mechanism: Converting the dione to the dichloro-derivative requires highly forcing conditions. Using 4 alone is often kinetically sluggish[4]. The addition of catalytic N,N-dimethylformamide (DMF) is a field-proven intervention. DMF reacts with POCl3 to generate a Vilsmeier-Haack-type chloroiminium ion. This highly electrophilic species rapidly attacks the enol tautomer of the quinoxalinedione, converting the hydroxyl groups into superior leaving groups (phosphorodichloridates), which are subsequently displaced by chloride ions[1].

Table 2: Reaction Optimization Parameters (Chlorination Step)

ParameterStandard ConditionOptimized ConditionCausality / Impact
Reagent POCl3 (neat)POCl3 + Catalytic DMFDMF forms Vilsmeier reagent, accelerating enol activation.
Temperature 120°C (Reflux)100°CLower temp prevents degradation while maintaining kinetics.
Time 6-8 hours3 hoursFaster conversion reduces thermodynamic byproduct formation.
Quench Ambient waterIce-cold waterPrevents exothermic hydrolysis from destroying the product.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates In-Process Controls (IPC) to create a self-validating workflow.

Procedure for 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline:

  • Setup: To a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-7-methylquinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv).

  • Reagent Addition: Slowly add POCl3 (20 mL, ~10-20 volumes) under an inert nitrogen atmosphere. Add 3-5 drops of anhydrous DMF. Safety Note: POCl3 is highly corrosive and reacts violently with moisture.

  • Reaction: Heat the suspension to 100 °C using a heating mantle. The solid will gradually dissolve as the reaction proceeds. Maintain stirring for 3 hours[4].

  • In-Process Control (IPC): Remove a 50 µL aliquot, quench carefully in 1 mL of ice water, extract with 1 mL ethyl acetate, and analyze via TLC (Hexane:EtOAc 4:1). Validation: The disappearance of the baseline dione spot and the appearance of a high-Rf UV-active spot confirms reaction completion.

  • Workup: Allow the mixture to cool to 50 °C. Distill off the excess POCl3 under reduced pressure to prevent violent quenching.

  • Quenching: Carefully pour the concentrated residue into 200 mL of vigorously stirred crushed ice. An off-white semi-solid/precipitate will form immediately.

  • Isolation: Filter the solid through a Büchner funnel under vacuum. Wash the filter cake extensively with ice-cold water until the filtrate reaches a neutral pH. Dry under vacuum at 40 °C to yield the title compound.

Downstream Reactivity & Pharmacological Context

The 2,3-dichloroquinoxaline core is not just a structural scaffold; it is a programmable reactivity platform. The two chlorine atoms are electronically equivalent initially, but chemically distinct post-substitution.

Reactivity A 2,3-Dichloro-6-fluoro- 7-methylquinoxaline B C2 SNAr Substitution (Primary Amines, RT) A->B Step 1 (Kinetic) D Sonogashira Coupling (Alkynes, Pd/Cu) A->D Alternative C C3 SNAr Substitution (Secondary Amines, Heat) B->C Step 2 (Thermodynamic) E Bioactive Target Molecule (Kinase Inhibitor) C->E D->E

Fig 2. Sequential SNAr reactivity and cross-coupling pathways for drug discovery.

The Principle of Sequential Substitution: The initial SNAr reaction (e.g., with a primary amine or hydrazine) occurs readily at room temperature. However, the addition of an electron-donating amino group at C2 pushes electron density back into the pyrazine ring. This severely deactivates the C3 position toward further nucleophilic attack. Consequently, the second substitution requires much harsher conditions (elevated temperatures, stronger nucleophiles, or palladium catalysis). This differential reactivity allows medicinal chemists to install two distinct pharmacophores sequentially without requiring complex protecting group strategies[1].

When integrated into a biological system, the resulting functionalized quinoxalines frequently act as ATP-competitive inhibitors, lodging into the hinge region of receptor tyrosine kinases (RTKs), with the C6-fluorine atom providing critical metabolic shielding[2].

References

  • Title: 1217303-99-5 | 2,3-Dichloro-6-fluoro-7-methylquinoxaline - ChemScene Source: chemscene.com URL: 3

  • Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers Source: benchchem.com URL: 4

  • Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents Source: mdpi.com URL: 1

  • Title: 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one Source: mdpi.com URL: 2

Sources

Advanced Technical Profiling and Synthetic Utilization of 2,3-Dichloro-6-fluoro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Safety Data Guide

Executive Summary

In modern medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold," frequently embedded in kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics. 2,3-Dichloro-6-fluoro-7-methylquinoxaline (CAS 1217303-99-5) represents a highly specialized, di-electrophilic building block. The presence of the 6-fluoro and 7-methyl substituents breaks the electronic symmetry of the quinoxaline system, providing a unique electronic landscape that can be leveraged for regioselective nucleophilic aromatic substitution (SNAr).

This whitepaper synthesizes the physicochemical safety data (SDS) of this compound with field-proven experimental methodologies, providing researchers with a self-validating framework for handling and functionalizing this reactive intermediate.

Physicochemical Profiling & Hazard Assessment

To ensure reproducibility and safety, understanding the baseline properties of 2,3-dichloro-6-fluoro-7-methylquinoxaline is critical. The highly electrophilic nature of the C2 and C3 positions makes the compound susceptible to slow hydrolysis if exposed to ambient moisture, necessitating strict storage protocols 1.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification / Data
Chemical Name 2,3-Dichloro-6-fluoro-7-methylquinoxaline
CAS Registry Number 1217303-99-5
Molecular Formula C9H5Cl2FN2
Molecular Weight 231.05 g/mol
SMILES String FC1=CC2=NC(Cl)=C(Cl)N=C2C=C1C
Purity Standard ≥98% (Typical commercial grade)
Storage Conditions 2–8°C, sealed under inert atmosphere (Ar/N2)
Table 2: GHS Hazard Identification & Handling Logic
Hazard ClassGHS CodeCausality & Expert Handling Rationale
Skin Irritation H315Causality: The reactive C-Cl bonds can covalently modify nucleophilic residues (e.g., amines, thiols) on skin proteins. Action: Wear nitrile gloves and lab coat.
Eye Irritation H319Causality: High risk of severe mucosal damage due to localized HCl generation upon hydrolysis in the eye. Action: Safety goggles mandatory.
STOT (Single Exp.) H335Causality: Inhalation of fine crystalline dust causes respiratory tract irritation. Action: Handle exclusively within a certified fume hood.

Mechanistic Reactivity: The SNAr Paradigm

The synthetic utility of 2,3-dichloroquinoxalines stems from the strong electron-withdrawing effect (-I and -M) of the two pyrazine nitrogens, which severely depletes the electron density at the C2 and C3 carbons. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating rapid attack by nucleophiles 2.

The Asymmetry Effect: In 2,3-dichloro-6-fluoro-7-methylquinoxaline, the 6-fluoro group exerts a strong inductive electron-withdrawing effect (-I), while the 7-methyl group is weakly electron-donating (+I). This "push-pull" asymmetry subtly differentiates the electrophilicity of C2 versus C3. By strictly controlling the reaction temperature (kinetic control), researchers can trap the mono-substituted Meisenheimer complex, preventing the second substitution which requires a higher activation energy 3.

SNAr_Mechanism SM 2,3-Dichloro-6-fluoro- 7-methylquinoxaline (Highly Electrophilic) Mono Mono-SNAr Adduct (Kinetic Product) SM->Mono 0°C to RT DIPEA, THF Selective C-Cl Displacement Nuc Amine Nucleophile (1.05 equiv) Nuc->SM Attack at C2/C3 Di Di-SNAr Adduct (Thermodynamic Product) Mono->Di Excess Amine Elevated Temp (>80°C)

Fig 1: Temperature-dependent kinetic vs. thermodynamic control in SNAr of the quinoxaline core.

Self-Validating Experimental Protocol: Regioselective Mono-Amination

To integrate this building block into a drug discovery pipeline, the following protocol details the SNAr reaction with a secondary amine (e.g., morpholine). This protocol is designed as a self-validating system , ensuring the chemist can analytically confirm success at critical junctures.

Step-by-Step Methodology

Step 1: Anhydrous Preparation (Causality: Moisture Exclusion)

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve 2,3-dichloro-6-fluoro-7-methylquinoxaline (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

  • Rationale: Ambient water can act as a competing nucleophile, leading to the formation of quinoxaline-dione impurities.

Step 2: Temperature-Controlled Activation (Causality: Kinetic Trapping)

  • Action: Submerge the flask in an ice-water bath to strictly maintain 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. The 0°C environment ensures the reaction remains under kinetic control, heavily favoring mono-substitution over di-substitution.

Step 3: Nucleophile Addition

  • Action: Add the amine nucleophile (e.g., morpholine, 1.05 equiv) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Self-Validation Checkpoint (In-Process Control)

  • Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS and TLC (Hexanes/EtOAc).

  • Validation Logic:

    • Starting Material (SM): Exhibits a distinct 9:6:1 isotopic pattern on MS due to two chlorine isotopes (M, M+2, M+4).

    • Target Mono-Adduct: Will show a 3:1 isotopic pattern (M, M+2) confirming the displacement of exactly one chlorine atom. If a peak lacking chlorine isotopes entirely is observed, di-substitution has occurred (indicating temperature was too high or excess amine was used).

Step 5: Quench and Extractive Workup

  • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Rationale: NH4Cl neutralizes any remaining unreacted amine and partitions the DIPEA-HCl salts into the aqueous layer, leaving the crude product in the organic phase.

Safety_Workflow Storage 1. Storage & Handling 2-8°C, Inert Gas (Ar/N2) Setup 2. Reaction Setup Anhydrous conditions, Fume Hood Storage->Setup Reaction 3. Controlled Addition Dropwise Amine at 0°C Setup->Reaction IPC 4. Self-Validation (IPC) LC-MS: Check 3:1 Isotope Pattern Reaction->IPC Workup 5. Quench & Extraction Remove DIPEA-HCl salts IPC->Workup Hazard Hazard Alert: Moisture Sensitive Irritant (H315, H319) Hazard->Setup

Fig 2: Self-validating experimental workflow and safety checkpoints for halogenated quinoxalines.

Downstream Applications

Once the mono-aminated product is isolated, the remaining C-Cl bond (now significantly less electrophilic due to the electron-donating effect of the newly installed amine) serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions. Researchers routinely subject these intermediates to Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl groups or secondary amines, finalizing the synthesis of complex, biologically active API (Active Pharmaceutical Ingredient) candidates.

References

  • ResearchGate. "Chemistry of 2,3-Dichloroquinoxalines." ResearchGate Publications. Available at: [Link]

Sources

Sourcing and Synthetic Utility of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold," frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapies[1][2]. While the unsubstituted 2,3-dichloroquinoxaline is a standard building block, the introduction of specific substituents on the benzene ring—such as in 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5) —provides critical electronic and steric handles for advanced Structure-Activity Relationship (SAR) studies.

As a Senior Application Scientist, I have observed that the success of a scaffold-based drug discovery program hinges entirely on the integrity of the starting materials. This guide provides an in-depth analysis of the supplier landscape for this specific intermediate, the mechanistic causality behind its synthetic utility, and a self-validating protocol to ensure supply chain and experimental integrity.

Chemical Identity & Physicochemical Properties

Before evaluating suppliers, it is imperative to establish the baseline properties of the target intermediate. The 6-fluoro and 7-methyl groups break the symmetry of the quinoxaline core, rendering the C2 and C3 chlorine atoms electronically distinct. This asymmetry is highly prized for regioselective functionalization.

PropertyValue
Chemical Name 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline
CAS Registry Number 1217303-99-5[3][4]
Molecular Formula C9H5Cl2FN2[3][4]
Molecular Weight 231.06 g/mol [3]
MDL Number MFCD30478219[3]
SMILES FC1=CC2=NC(Cl)=C(Cl)N=C2C=C1C[4]
Structural Features Electrophilic C2/C3 positions; Asymmetric benzene ring

The Sourcing Landscape: Evaluated Suppliers

Sourcing halogenated heterocycles requires careful consideration of purity. Impurities in the starting material (such as mono-chloro or des-fluoro analogs) will propagate through parallel synthesis libraries, leading to false positives in biological screening. Below is a curated evaluation of known commercial suppliers for this specific CAS number.

SupplierCatalog NumberStated PurityRecommended Application
ChemScene CS-1209455≥98%Late-stage lead optimization, precise SAR studies, and in vivo batch synthesis[4].
BLD Pharm BD01176085Not explicitly stated onlineGeneral library generation and exploratory hit-to-lead chemistry[5][6].
Suzhou Shiya Biopharm B1-462695%Early-stage route scouting, scale-up optimization, and technical-grade applications[3][7].

Scientist's Insight on Sourcing: When initiating a project, I recommend procuring the 95% purity grade (e.g., from Suzhou Shiya) for initial reaction condition optimization (solvent screening, base selection). Once the synthetic route is locked, transition to the ≥98% purity grade (e.g., from ChemScene) for the actual library generation to ensure the biological assay data is not convoluted by trace isomeric impurities.

Workflow A Supplier Sourcing CAS: 1217303-99-5 B Analytical Validation (HPLC, NMR, LC-MS) A->B Quality Control C Library Generation (SNAr at C2/C3) B->C Verified Scaffold D Biological Screening (Kinase/Antimicrobial Assays) C->D Compound Library E Lead Optimization (SAR Studies) D->E Hit Identification

Caption: Workflow from supplier sourcing of CAS 1217303-99-5 to lead optimization in drug discovery.

Synthetic Utility & Mechanistic Rationale

The primary utility of 2,3-dichloroquinoxaline derivatives lies in their exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr) [2][8].

The Causality of Reactivity

The quinoxaline ring system is inherently electron-deficient due to the two electronegative nitrogen atoms in the pyrazine ring. This electron withdrawal highly activates the C2 and C3 carbon atoms. When a nucleophile (such as an amine, alcohol, or thiol) is introduced, it attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [9]. The subsequent elimination of the chloride ion restores aromaticity.

The Role of the 6-Fluoro and 7-Methyl Substituents

Why use 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline instead of the unsubstituted core?

  • Regioselectivity: The electron-donating methyl group and the inductively electron-withdrawing (but resonance-donating) fluorine atom create an electronic imbalance across the fused ring system. This differential electron density makes one of the chlorine atoms (C2 vs. C3) slightly more electrophilic, allowing chemists to perform controlled, stepwise mono-substitutions.

  • Metabolic Stability: The introduction of a fluorine atom is a classic medicinal chemistry tactic to block metabolic oxidation sites (e.g., by Cytochrome P450 enzymes) and modulate the lipophilicity (LogP) of the drug candidate.

Mechanism N1 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline N2 Nucleophilic Attack (e.g., Amine/Thiol) N1->N2 N3 Meisenheimer Complex (Resonance Stabilized) N2->N3 Addition N4 Chloride Elimination (Restores Aromaticity) N3->N4 N5 C2-Substituted Quinoxaline Derivative N4->N5 Elimination

Caption: Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on the quinoxaline core.

Self-Validating Protocol: Regioselective SNAr and Supplier Material Validation

To ensure the trustworthiness of the sourced material, you must not blindly trust the Certificate of Analysis (CoA). The following protocol serves a dual purpose: it acts as a model SNAr reaction to generate a functionalized intermediate, and it serves as a self-validating analytical assay to confirm the purity and structural integrity of the supplier's batch[1][2].

Step 1: Reaction Assembly
  • Reagents:

    • 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (1.0 equivalent, sourced from supplier)

    • Morpholine (1.1 equivalents) - Chosen as a standard, easily trackable secondary amine.

    • Potassium Carbonate (

      
      ) (2.0 equivalents)
      
    • Anhydrous N,N-Dimethylformamide (DMF)

  • Mechanistic Causality: DMF is selected as a polar aprotic solvent because it stabilizes the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction kinetics.

    
     acts as an insoluble, mild base to scavenge the generated HCl byproduct, driving the reaction forward without acting as a competing nucleophile[1].
    
Step 2: Execution & Monitoring
  • Dissolve the quinoxaline derivative in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Add

    
    , followed by the dropwise addition of morpholine.
    
  • Stir the reaction mixture at room temperature (

    
    ) for 4-6 hours.
    
  • Mechanistic Causality: The highly activated nature of the halogenated pyrazine ring allows this specific SNAr to proceed at room temperature. Avoiding elevated temperatures prevents the second chlorine atom from undergoing unwanted substitution (over-reaction) and suppresses degradation.

Step 3: Isolation
  • Quench the reaction by pouring the mixture into ice-cold distilled water (10x volume of DMF).

  • The mono-substituted product will typically precipitate. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Step 4: Analytical Validation (The Self-Validating Step)

To verify the supplier's material was correct, subject the isolated product to the following analytical suite:

  • HPLC (High-Performance Liquid Chromatography): Confirm >95% conversion. A single major peak validates that the starting material was pure and that the reaction was highly regioselective.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for the mass shift corresponding to the displacement of exactly one chlorine atom by morpholine (

    
    ).
    
  • 
    -NMR:  This is the most critical validation step. Confirm the presence of a single fluorine signal. If the fluorine atom was displaced (a rare but possible side reaction in highly activated systems), the signal will vanish. Its presence confirms the structural integrity of the 6-fluoro-7-methyl-benzene ring provided by the supplier.
    

References

  • Suzhou Shiya Biopharm Co., Ltd. "2,3-Dichloro-6-fluoro-7-methyl-quinoxaline Product Information (B1-4626)." shiyabiopharm.com.
  • ChemScene. "1217303-99-5 | 2,3-Dichloro-6-fluoro-7-methylquinoxaline (CS-1209455)." chemscene.com.
  • BLD Pharm. "1217303-99-5 | 2,3-Dichloro-6-fluoro-7-methylquinoxaline." bldpharm.com.
  • BenchChem. "Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry." benchchem.com.
  • BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring." benchchem.com.
  • Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." arabjchem.org.
  • BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." benchchem.com.

Sources

Architecting Complexity: A Technical Guide to the Molecular Dynamics and Synthetic Utility of 2,3-Dichloro-6-fluoro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

In the landscape of advanced organic synthesis and drug discovery, the quinoxaline heterocycle stands out as a privileged scaffold. Specifically, 2,3-Dichloro-6-fluoro-7-methylquinoxaline (CAS: 1217303-99-5) represents a highly specialized, electron-deficient building block engineered for precision chemistry[1].

This molecule is defined by three synergistic structural features:

  • The Quinoxaline Core: A fused benzene and pyrazine ring system that acts as a strong electron-withdrawing hub, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.

  • The 2,3-Dichloro Substituents: Highly activated leaving groups primed for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[2].

  • The 6-Fluoro-7-Methyl Pattern: A strategic modification where the fluorine atom enhances metabolic stability (by blocking cytochrome P450-mediated oxidation) and modulates lipophilicity, while the methyl group provides targeted steric bulk to influence the conformational geometry of downstream products[3].

Physicochemical & Structural Data

To facilitate experimental design, the fundamental physicochemical properties of 2,3-Dichloro-6-fluoro-7-methylquinoxaline are summarized below[1][4].

PropertyValue / Description
Chemical Name 2,3-Dichloro-6-fluoro-7-methylquinoxaline
CAS Registry Number 1217303-99-5
Molecular Formula C₉H₅Cl₂FN₂
Molecular Weight 231.05 g/mol
SMILES String FC1=CC2=NC(Cl)=C(Cl)N=C2C=C1C
Typical Purity ≥98% (HPLC)
Storage Conditions Sealed in dry conditions, 2-8°C, inert atmosphere
Reactivity Profile Highly electrophilic; sensitive to strong aqueous nucleophiles

Mechanistic Reactivity: The Causality of the Quinoxaline Core

The synthetic value of 2,3-dichloroquinoxalines lies in their predictable, stepwise reactivity[2]. The nitrogen atoms in the pyrazine ring exert a profound inductive and resonance electron-withdrawing effect. This electronic "pull" activates the C-Cl bonds at the C2 and C3 positions, transforming them into prime targets for nucleophilic attack[5].

When a nucleophile (such as an amine or thiolate) attacks the C2 or C3 position, the molecule temporarily breaks its aromaticity to form a stabilized, anionic Meisenheimer complex . The subsequent expulsion of the chloride ion restores the aromatic system[6].

The Causality of Regioselectivity: The 6-fluoro and 7-methyl groups create an asymmetric electronic environment across the molecule. The inductive electron-withdrawing nature of the fluorine atom at the C6 position slightly increases the electrophilicity of the adjacent C2 position relative to C3. By strictly controlling the reaction temperature and stoichiometry, chemists can exploit this subtle electronic bias to achieve kinetic mono-substitution, preventing the formation of unwanted di-substituted byproducts[2].

SNAr_Mechanism A 2,3-Dichloro-6-fluoro -7-methylquinoxaline (Electrophile) B Meisenheimer Complex (Anionic Intermediate) A->B + Nucleophile (e.g., Amine) C Mono-substituted Quinoxaline (Kinetic Product) B->C - Cl⁻ (Fast, 0°C - RT) D Di-substituted Quinoxaline (Thermodynamic Product) C->D + Nucleophile (Excess) (Slow, Heat Required)

Stepwise Nucleophilic Aromatic Substitution (SNAr) pathway for 2,3-dichloroquinoxalines.

Experimental Methodology: Regioselective Mono-Amination via SNAr

To harness the reactivity described above, the following protocol outlines a self-validating workflow for the regioselective synthesis of a mono-aminated derivative (e.g., 2-amino-3-chloro-6-fluoro-7-methylquinoxaline).

Reagents Required:
  • 2,3-Dichloro-6-fluoro-7-methylquinoxaline (1.0 eq)[1]

  • Primary Amine Nucleophile (e.g., morpholine or substituted aniline) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure & Causality:
  • System Preparation: Flame-dry a round-bottom flask and purge with inert Argon.

    • Causality: Atmospheric moisture can competitively hydrolyze the highly reactive C-Cl bonds, leading to the formation of inactive quinoxalinone byproducts.

  • Dissolution & Thermal Control: Dissolve the quinoxaline scaffold (1.0 eq) in anhydrous THF (0.1 M concentration) and cool the system to 0°C using an ice bath.

    • Causality: THF provides excellent solvation without participating in the reaction. The 0°C temperature acts as a "kinetic brake." Once the first amine substitutes, it donates electron density into the ring, raising the activation energy required for the second substitution. Keeping the temperature at 0°C ensures this higher energy threshold is not crossed, preventing di-substitution.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as a proton sponge to neutralize the HCl generated during the reaction, driving the equilibrium forward without competing with the primary amine for the electrophilic carbon centers.

  • Nucleophile Introduction: Slowly add the primary amine (1.05 eq) over a period of 15–20 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the nucleophile in the flask, further suppressing the probability of a second substitution event.

  • Incubation & Self-Validating Monitoring: Stir the mixture at 0°C for 2 hours. Monitor the reaction progress via LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Self-Validation: The protocol is successful when the starting material peak (m/z ~231) disappears, replaced by a single new peak corresponding to the mono-substituted product [M - Cl + Amine]. If a peak corresponding to the di-substituted mass appears, it indicates a failure in thermal control or an excessively rapid nucleophile addition.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the organic layer with Ethyl Acetate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure kinetic product.

Strategic Applications in Advanced Fields

The 2,3-dichloro-6-fluoro-7-methylquinoxaline scaffold serves as a central hub for generating complex molecular architectures across multiple scientific disciplines[2][3].

  • Medicinal Chemistry: The quinoxaline ring is a bioisostere for quinolines and indoles. By displacing the chlorides with specific pharmacophores, researchers develop potent kinase inhibitors and muscarinic receptor agonists. The 6-fluoro-7-methyl substitution is specifically leveraged to increase the biological half-life of the drug by preventing rapid hepatic clearance[3].

  • Materials Science: In the development of Organic Light-Emitting Diodes (OLEDs), the electron-deficient quinoxaline core is ideal for electron-transport layers. The dichloro positions can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to attach extended aromatic systems, tuning the molecule's photoluminescent properties.

  • Supramolecular Chemistry: Reacting the 2,3-dichloro core with binucleophiles (like dithiols or diamines) yields fused macrocyclic structures and cavitands, which are utilized in advanced host-guest chemistry and sensor development[2].

Functional_Hub Core 2,3-Dichloro-6-fluoro -7-methylquinoxaline MedChem Medicinal Chemistry Kinase Inhibitors (Improved half-life via F-substitution) Core->MedChem SNAr / Amination AgroChem Agrochemicals Herbicides (Target enzyme inhibition) Core->AgroChem Etherification MatSci Materials Science OLEDs (Electron-transport layers) Core->MatSci Pd-Catalyzed Coupling Macrocycles Supramolecular Chemistry Macrocycles (Host-guest interactions) Core->Macrocycles Binucleophilic Annulation

Diverse application pathways of the 2,3-dichloro-6-fluoro-7-methylquinoxaline scaffold.

References

  • ChemScene. "1217303-99-5 | 2,3-Dichloro-6-fluoro-7-methylquinoxaline". ChemScene Catalog.
  • Shiya Biopharm. "2,3-Dichloro-6-fluoro-7-methyl-quinoxaline - Product Information". Suzhou Shiya Biopharm Co., Ltd.
  • ResearchGate. "Chemistry of 2,3-Dichloroquinoxalines". Scientific Literature Review on SNAr Reactivity.
  • ResearchGate. "The mechanism of SNAr reaction in Quinoxalines". Mechanistic Studies.
  • Google Patents. "WO2006068904A1 - Tetrahydroquinoline analogues as muscarinic agonists". Application of 6-fluoro-7-methyl motifs in Medicinal Chemistry.
  • Benchchem. "An In-Depth Technical Guide to the Fundamental Chemical Reactivity of 6,7-Dichloro-2,3-diphenylquinoxaline". Comparative Reactivity Guide.

Sources

Strategic Functionalization of the 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Operational Guide Subject: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5)[1][2]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 2,3-dichloro-6-fluoro-7-methyl-quinoxaline represents a "linchpin" intermediate.[1][2] Unlike generic quinoxalines, this specific substitution pattern—combining a lipophilic methyl group with a metabolically robust, electron-withdrawing fluorine atom—offers a unique electronic profile that governs regioselective nucleophilic aromatic substitution (


).

This guide serves as a technical manual for researchers utilizing this scaffold to synthesize Tyrosine Kinase Inhibitors (TKIs) and other bioactive heterocycles.[2] It moves beyond basic synthesis to explain the electronic causality determining regioselectivity, ensuring reproducible functionalization.

Structural Analysis & Electronic Profile

The utility of this scaffold lies in the electronic asymmetry introduced by the 6-fluoro and 7-methyl substituents.[1] Understanding this is prerequisite to controlling reactivity.[2][3]

  • The Core: The pyrazine ring (N1/N4) is electron-deficient, making C2 and C3 highly electrophilic.

  • The 6-Fluoro Effect (Inductive Withdrawal): The fluorine atom at C6 exerts a strong inductive effect (-I).[1][2] Crucially, C6 is para to N1 . When a nucleophile attacks C2, the negative charge delocalizes onto N1. The inductive pull of the C6-fluorine stabilizes this transition state.

  • The 7-Methyl Effect (Weak Donation): The methyl group at C7 is an electron donor (+I). C7 is para to N4 . When a nucleophile attacks C3, the charge delocalizes onto N4, which is slightly destabilized by the electron-donating methyl group.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2] The following protocol is optimized for yield and purity, minimizing the formation of polymeric byproducts.

Protocol 1: Condensation and Chlorination

Reagents:

  • 4-Fluoro-5-methyl-1,2-phenylenediamine (Start Material)[1][2]

  • Oxalic Acid (or Diethyl Oxalate)[2]

  • Phosphorus Oxychloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Catalytic DMF[2]

Step-by-Step Methodology:

  • Cyclization (Formation of the Dione):

    • Dissolve 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq) in 4N HCl (aqueous).

    • Add Oxalic acid (1.2 eq) and reflux for 4–6 hours.

    • Critical Control Point: Monitor pH.[2] The product, 6-fluoro-7-methyl-quinoxaline-2,3-dione, precipitates upon cooling.[1][2] Filter and wash with water to remove unreacted diamine.[2]

    • Why: Acidic conditions prevent the oxidation of the diamine before cyclization.

  • Chlorination (The Aromatization):

    • Suspend the dried dione in neat

      
       (excess, acts as solvent).
      
    • Add DMF (3–5 drops per gram of substrate).[2]

    • Mechanism:[1][2][4][5][6] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Reflux at 105°C for 3 hours. The suspension will clear as the dichloro product forms.

    • Quenching: Pour slowly onto crushed ice/ammonia. Caution: Exothermic.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Fluoro-5-methyl- 1,2-phenylenediamine Reagent1 Oxalic Acid (4N HCl, Reflux) Start->Reagent1 Intermed Quinoxaline-2,3-dione Intermediate Reagent1->Intermed Cyclization Reagent2 POCl3 + cat. DMF (105°C) Intermed->Reagent2 Product 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline Reagent2->Product Chlorination

Figure 1: Step-wise synthesis from the phenylenediamine precursor to the dichloro-scaffold.

Regioselective Functionalization ( )

This is the most critical section for medicinal chemists.[2] You must exploit the reactivity difference between C2 and C3 to install "warheads" (pharmacophores) selectively.[2]

The Rule of C2 Selectivity

Due to the stabilization of the N1-anion by the C6-Fluorine (as detailed in Section 1), the first substitution occurs at C2 .

Experimental Validation:

  • Nucleophile: Benzylamine (Model amine).[2]

  • Conditions: 1.0 eq Amine,

    
    , THF, 
    
    
    
    .
  • Result: >95% formation of 2-benzylamino-3-chloro-6-fluoro-7-methylquinoxaline.[1][2]

  • Byproduct: The C3 isomer is observed only if temperature is elevated (>60°C) or excess amine is used.[2]

Regioselectivity Mechanism Diagram

Regioselectivity Scaffold 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline AttackC2 Path A: Attack at C2 (Preferred) Scaffold->AttackC2 Nucleophile AttackC3 Path B: Attack at C3 (Disfavored) Scaffold->AttackC3 Nucleophile IntermediateA Meisenheimer Complex A Negative charge on N1 AttackC2->IntermediateA IntermediateB Meisenheimer Complex B Negative charge on N4 AttackC3->IntermediateB Stabilization Stabilized by C6-Fluorine (Inductive -I effect) IntermediateA->Stabilization Destabilization Destabilized by C7-Methyl (Donating +I effect) IntermediateB->Destabilization

Figure 2: Mechanistic basis for C2-selective substitution driven by electronic effects.

Medicinal Chemistry Applications

The 2,3-dichloro-6-fluoro-7-methyl-quinoxaline scaffold is frequently identified in patent literature for kinase inhibitors targeting c-Met , VEGFR , and PDGFR .[1][2]

Case Study: Synthesis of a c-Met Inhibitor Analog

Objective: Install a solubilizing group at C2 and a hydrophobic aryl group at C3.[2]

Table 1: Optimization of Reaction Conditions

StepTransformationReagentsTempYieldSelectivity
1 C2-Substitution 4-Piperidinyl-amine (1.0 eq), DIPEA, DCM0°C92%>20:1 (C2:C3)
2 C3-Substitution 4-Phenoxyaniline (1.2 eq), p-TsOH (cat), BuOH120°C (MW)85%N/A

Protocol 2: Sequential Displacement (One-Pot)

  • Step 1: Dissolve the dichloro-scaffold in anhydrous DCM at 0°C. Add DIPEA (1.2 eq) followed by the aliphatic amine (1.0 eq) dropwise. Stir for 2 hours.

  • Verification: Check TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the mono-sub (
    
    
    
    ).
  • Step 2: Evaporate DCM.[2] Redissolve residue in n-Butanol. Add the aniline (1.5 eq) and catalytic p-Toluenesulfonic acid.[2]

  • Heating: Heat to 120°C (sealed tube or microwave) for 4–8 hours. The lower reactivity of C3 requires acid catalysis and heat to facilitate the departure of the second chloride.

References
  • Synthesis of Quinoxaline Scaffolds: Preparation of 2,3-dichloroquinoxaline derivatives. (2018).[2] Patent CN108191778B.[2]

  • Regioselectivity Mechanisms: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (2024).[2][7][8] National Institutes of Health (PMC).[2]

  • Compound Data: 2,3-Dichloro-6-fluoro-7-methylquinoxaline (CAS 1217303-99-5).[1][2] PubChem.[2] [2]

  • Medicinal Applications: Quinoxaline derivatives as potential anticancer agents.[2] (2015).[2][5][7][9] European Journal of Medicinal Chemistry. [2]

Sources

theoretical properties of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoxaline Scaffold: Theoretical Frontiers in Electronic Structure and Pharmacological Design

Introduction: The Bioisosteric Powerhouse

The quinoxaline scaffold (


), a benzene ring fused to a pyrazine ring, represents a "privileged structure" in modern medicinal chemistry.[1] Its significance lies in its bioisosteric versatility —the ability to mimic purine bases (adenine, guanine) and pteridine rings, allowing it to intercalate into DNA or bind with high affinity to ATP-binding pockets of kinases.

For the theoretical chemist and drug designer, quinoxaline is not just a building block; it is a tunable electronic system. By manipulating substituents at the C2/C3 (pyrazine) and C6/C7 (benzene) positions, researchers can precisely engineer the HOMO-LUMO gap , thereby controlling chemical hardness, lipophilicity (logP), and binding affinity.

Part 1: Electronic Structure & Reactivity Theory

The theoretical foundation of quinoxaline reactivity is best understood through Density Functional Theory (DFT) . The reactivity of the scaffold is governed by its Frontier Molecular Orbitals (FMOs).[2]

Frontier Molecular Orbital (FMO) Mechanics
  • HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. In substituted quinoxalines, electron-donating groups (EDGs) like

    
     or 
    
    
    
    raise the HOMO energy, making the molecule more susceptible to electrophilic attack and increasing its antioxidant potential.
  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    lower the LUMO energy, facilitating nucleophilic attack—a critical feature for covalent inhibitors.
  • The Energy Gap (

    
    ): 
    
    
    
    
    A lower
    
    
    indicates a "softer" molecule with higher polarizability and chemical reactivity. This is a key predictor for corrosion inhibition efficiency (where the molecule adsorbs onto metal surfaces) and biological reactivity (charge transfer interactions with enzymes).
Global Reactivity Descriptors

To quantify the theoretical behavior of quinoxaline derivatives, we utilize global reactivity indices derived from Koopmans' theorem.

DescriptorSymbolFormulaPhysical Significance
Chemical Potential


Tendency of electrons to escape. High

implies high reactivity.
Chemical Hardness


Resistance to charge transfer. Hard molecules are stable; soft molecules are reactive.
Electrophilicity Index


The capacity of the molecule to soak up electrons. High

correlates with cytotoxic activity in alkylating agents.

Part 2: Computational Workflow & Visualization

The following diagram outlines the standard in silico pipeline for validating quinoxaline derivatives, moving from quantum mechanics to biological prediction.

G Start Input Structure (Substituted Quinoxaline) GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) Start->GeomOpt FMO FMO Analysis (HOMO/LUMO Calculation) GeomOpt->FMO Docking Molecular Docking (AutoDock Vina/Gold) GeomOpt->Docking Optimized Ligand Descriptors Reactivity Descriptors (Hardness, Softness, Electrophilicity) FMO->Descriptors Descriptors->Docking Select High Reactivity ADMET ADMET Prediction (Lipinski's Rule of 5) Docking->ADMET Output Lead Candidate Selection ADMET->Output

Figure 1: Integrated Computational Workflow. This pipeline moves from DFT-based electronic characterization to structure-based drug design (SBDD).

Part 3: Pharmacological Application (Oncology)

The most potent application of substituted quinoxalines is in Kinase Inhibition , specifically targeting the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: EGFR Inhibition

Quinoxaline derivatives function as ATP-competitive inhibitors. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, interacting with the "hinge region" residues (e.g., Met793 in EGFR).

  • Key Interaction: The scaffold mimics the adenine ring of ATP.

  • Selectivity: Substituents at position 6 and 7 (e.g., halogens, methoxy groups) extend into the hydrophobic pocket, determining selectivity between wild-type EGFR and mutants (e.g., T790M).

Experimental Protocol: Molecular Docking Validation

To validate the theoretical binding affinity of a new quinoxaline derivative, follow this self-validating protocol.

Protocol: Validated Molecular Docking (AutoDock Vina)

  • Protein Preparation:

    • Retrieve crystal structure (e.g., PDB ID: 4HJO for EGFR).[3]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw quinoxaline derivative in ChemDraw; convert to 3D.

    • Optimize geometry (MM2 force field) to minimize steric clashes.

    • Set rotatable bonds (keep the quinoxaline core rigid).

  • Grid Generation (The "Search Space"):

    • Center the grid box on the active site residues (Met793, Lys745).

    • Dimensions:

      
       Å (sufficient to cover the ATP pocket).
      
  • Docking & Scoring:

    • Run simulation with exhaustiveness = 8.

    • Validation Step: Re-dock the native co-crystallized ligand.[4] If the RMSD between the docked pose and the crystal pose is

      
       Å, the protocol is valid.
      
  • Analysis:

    • Select poses with binding affinity

      
       kcal/mol.[4]
      
    • Visualize H-bonds and

      
       stacking interactions.
      

Part 4: Synthesis & Experimental Validation

Theoretical predictions must be validated by synthesis. The condensation of 1,2-diamines with 1,2-dicarbonyls is the industry standard, but modern "Green Chemistry" protocols utilizing iodine catalysis are preferred for their high yield and atom economy.

Synthesis Protocol: Iodine-Catalyzed Condensation

Objective: Synthesize 2,3-diphenylquinoxaline derivatives.

Reagents:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)

  • Molecular Iodine (

    
    ) (5 mol% catalyst)[5]
    
  • Solvent: Ethanol/Water (1:1 v/v)[5]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the diamine and benzil in 5 mL of Ethanol/Water mixture.

  • Catalysis: Add 5 mol% of molecular iodine.

  • Reaction: Stir at room temperature (or subject to microwave irradiation at 300W for 2 minutes for rapid synthesis).

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Work-up: Upon completion (spot disappearance), add 5% sodium thiosulfate solution to quench the iodine.

  • Purification: Filter the precipitated solid. Recrystallize from hot ethanol to obtain pure crystals.[6]

Reaction Mechanism Visualization

Reaction Diamine o-Phenylenediamine Attack Nucleophilic Attack (Amine -> Carbonyl) Diamine->Attack Activation Diketone 1,2-Dicarbonyl (Benzil) Diketone->Attack Activation Catalyst Catalyst (Iodine/H+) Catalyst->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Imine Imine Formation (-H2O) Hemiaminal->Imine Dehydration Cyclization Intramolecular Cyclization Imine->Cyclization Product Quinoxaline Derivative (Aromatized) Cyclization->Product -H2O / Aromatization

Figure 2: Mechanistic Pathway of Quinoxaline Synthesis.[6] The iodine catalyst activates the carbonyl carbon, facilitating the initial nucleophilic attack.

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols for the Synthesis of Quinoxalines using 1,2-Diacetylbenzene. Retrieved from

  • More, S. V., et al. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.[5] Molecules, 15, 424-433. Retrieved from

  • Wimonsong, P., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8963. Retrieved from

  • Obot, I. B., et al. (2012). A Theoretical Investigation on the Corrosion Inhibition of Copper by Quinoxaline Derivatives in Nitric Acid Solution. An-Najah University Journal for Research. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 2,3-Dichloro-6-fluoro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2,3-Dichloro-6-fluoro-7-methylquinoxaline (CAS: 1217303-99-5)

Introduction & Mechanistic Rationale

2,3-Dichloroquinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to synthesize kinase inhibitors, antimicrobial agents, and functional materials[1](). The compound 2,3-Dichloro-6-fluoro-7-methylquinoxaline offers a unique synthetic advantage: the asymmetric substitution on the benzenoid ring breaks the electronic symmetry of the pyrazine core, allowing for highly predictable, regioselective nucleophilic aromatic substitution (SNAr)[2]().

The Causality of Regioselectivity (The "Push-Pull" Effect)

To understand why nucleophilic attack occurs preferentially at the C3 position , we must map the inductive (-I) and resonance (+R) effects of the C6-Fluoro and C7-Methyl groups onto the bridgehead carbons (C4a and C8a):

  • Fluorine at C6 (-I dominant): Fluorine exerts a strong electron-withdrawing inductive effect. Because C6 is only two sigma bonds away from C4a (via C5), it strongly depletes electron density at C4a.

  • Methyl at C7 (+I dominant): The methyl group is an electron-donating group. Being two sigma bonds away from C8a (via C8), it increases electron density at C8a.

  • Nitrogen Activation: The electron-poor C4a pulls electron density from the adjacent N4, making N4 highly electrophilic and capable of stabilizing the negative charge of the intermediate Meisenheimer complex[3](). Conversely, the electron-rich C8a makes N1 less capable of stabilizing a negative charge.

ElectronicEffects cluster_effects Electronic Push-Pull System SM 2,3-Dichloro-6-fluoro- 7-methylquinoxaline F_effect 6-Fluoro (-I) Strongly withdraws e⁻ from C4a SM->F_effect Me_effect 7-Methyl (+I) Donates e⁻ to C8a SM->Me_effect N4_active N4 becomes electron-poor (High capacity for negative charge) F_effect->N4_active Inductive Pull N1_deactive N1 becomes electron-rich (Low capacity for negative charge) Me_effect->N1_deactive Inductive Push C3_attack Regioselective SNAr at C3 (Thermodynamically Favored) N4_active->C3_attack Stabilizes Meisenheimer Complex at C3 N1_deactive->C3_attack Disfavors C2 attack

Fig 1: Electronic push-pull effects directing regioselective SNAr at the C3 position.

Reaction Optimization: Avoiding Di-Substitution

A critical failure point in functionalizing 2,3-dichloroquinoxalines is the unintended formation of di-substituted adducts[4](). While the first substitution at C3 is rapid, the second substitution at C2 requires more energy because the newly added nucleophile (e.g., an amine) donates electron density into the ring, deactivating it. However, if temperature and stoichiometry are not strictly controlled, di-substitution will occur.

Table 1: Effect of Reaction Conditions on SNAr Mono- vs. Di-Substitution (Amine Nucleophile)

EntryNucleophile (eq)Addition RateTemp (°C)Time (h)Mono-adduct Yield (%)Di-adduct Yield (%)
11.0Bolus0288< 2
21.1Bolus2546520
32.5Bolus80120> 95
4 1.0 Dropwise (1h) 0 2 94 Not detected

Data demonstrates that strict stoichiometric control (1.0 eq) and low temperatures (0 °C) are absolute requirements to isolate the mono-substituted C3-adduct[4]().

Validated Experimental Protocols

Protocol A: Regioselective Mono-Amination (C3 Substitution)

Self-Validating System: This protocol includes in-process analytical checks to ensure the reaction is halted before di-substitution occurs.

Reagents & Materials:

  • 2,3-Dichloro-6-fluoro-7-methylquinoxaline (1.0 eq, limiting reagent)

  • Secondary Amine (e.g., Morpholine) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,3-Dichloro-6-fluoro-7-methylquinoxaline and anhydrous DMF. Stir to dissolve.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Lowering thermal energy prevents overcoming the activation barrier for the undesired C2 substitution.

  • Base Addition: Add finely powdered K₂CO₃ (1.5 eq) in one portion.

  • Nucleophile Addition: Dissolve the amine (1.0 eq) in a small volume of DMF and add it dropwise over 30–60 minutes using an addition funnel or syringe pump. Causality: Dropwise addition ensures the localized concentration of the nucleophile never exceeds the unreacted starting material, suppressing di-adduct formation.

  • In-Process Validation (LC-MS): After 2 hours, sample the reaction.

    • Validation Check: Look for the[M+H]⁺ peak of the mono-adduct. Crucially, verify the isotopic pattern. A mono-chlorinated product will display a characteristic 3:1 ratio (M : M+2). If you see a 9:6:1 ratio, unreacted starting material remains. If you see a 1:0 ratio (no M+2 peak), you have over-reacted to the di-adduct.

  • Workup: Once complete, pour the cold reaction mixture directly into vigorously stirred crushed ice/water (10x volume of DMF). The mono-substituted product will precipitate.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water to remove DMF and salts, and dry under high vacuum.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling (C2 Substitution)

Once the C3 position is functionalized with an amine, the remaining C2-Cl bond is deactivated toward further SNAr but is perfectly primed for transition-metal-catalyzed cross-coupling[1]().

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the C3-mono-substituted intermediate (1.0 eq), an Aryl Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent/Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

  • Reaction: Seal the tube, purge with Argon, and heat to 90 °C for 6–8 hours.

  • Validation (TLC): The highly conjugated di-substituted product will typically exhibit strong fluorescence under 365 nm UV light, distinct from the mono-adduct.

  • Purification: Cool to room temperature, extract with EtOAc, concentrate, and purify via silica gel flash chromatography.

Workflow Visualization

Workflow Prep 1. Preparation Dissolve 2,3-DCQ derivative in DMF Cool to 0°C under N2 Reaction 2. Nucleophilic Addition Add 1.0 eq Amine + 1.2 eq K2CO3 Maintain 0°C to prevent di-substitution Prep->Reaction Validation 3. In-Process Validation LC-MS: Check for 3:1 isotopic pattern (Confirms mono-Cl retention) Reaction->Validation Monitor at 1h Workup 4. Quench & Workup Pour into ice water Filter precipitate & wash Validation->Workup [M+H]+ confirmed Coupling 5. Downstream Functionalization Suzuki-Miyaura Coupling at C2 using Pd(PPh3)4 / 90°C Workup->Coupling Isolated Mono-adduct

Fig 2: Validated workflow for mono-SNAr and subsequent downstream cross-coupling.

References

  • [1] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.[Link]

  • [3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.[Link]

Sources

The Versatile Building Block: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic system composed of a fused benzene and pyrazine ring, stands as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic accessibility have propelled the development of a multitude of therapeutic agents across various disease areas.[1][2][3] Among the diverse array of quinoxaline-based intermediates, 2,3-dichloro-6-fluoro-7-methyl-quinoxaline has emerged as a particularly valuable building block. The strategic placement of reactive chloro groups at the 2 and 3-positions, coupled with the modulating effects of the fluoro and methyl substituents on the benzene ring, offers a versatile platform for the synthesis of novel drug candidates with tailored pharmacological profiles.[4][5]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline in pharmaceutical research. Detailed protocols for its synthesis and subsequent derivatization, along with insights into the rationale behind experimental choices, are presented to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 6-Fluoro-7-Methyl Substitution Pattern

The incorporation of fluorine atoms and methyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic properties.[6]

The fluoro group at the 6-position can significantly influence the molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of oxidative metabolism, leading to an increased half-life of the drug.

  • Lipophilicity: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing potency.

The methyl group at the 7-position can contribute to:

  • Target Selectivity: The steric bulk of the methyl group can influence the binding orientation of the molecule within a target's active site, leading to improved selectivity.

  • Van der Waals Interactions: The methyl group can participate in favorable van der Waals interactions with the target protein, enhancing binding affinity.

The combination of these substituents on the quinoxaline core provides a unique electronic and steric profile, making 2,3-dichloro-6-fluoro-7-methyl-quinoxaline an attractive starting point for the development of targeted therapies.

Synthesis of the Building Block

The synthesis of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline is a multi-step process that begins with the preparation of the key intermediate, 4-fluoro-5-methyl-1,2-phenylenediamine.

Protocol 1: Synthesis of 4-Fluoro-5-methyl-1,2-phenylenediamine

This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of substituted o-phenylenediamines.

Step 1: Nitration of 4-Fluoro-2-methylaniline

  • In a reaction vessel, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic anhydride and acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product, N-(4-fluoro-5-nitrophenyl)acetamide.

  • Filter the solid, wash with water until neutral, and dry.

Step 2: Hydrolysis of the Acetamide

  • To the N-(4-fluoro-5-nitrophenyl)acetamide, add an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product, 4-fluoro-5-methyl-2-nitroaniline.

  • Filter the solid, wash with water, and dry.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-fluoro-5-methyl-2-nitroaniline in a suitable solvent like ethanol.

  • Add a reducing agent such as Raney Nickel or palladium on carbon (Pd/C).

  • Carry out the reduction under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitor by TLC).[7]

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 4-fluoro-5-methyl-1,2-phenylenediamine.

Synthesis of 4-Fluoro-5-methyl-1,2-phenylenediamine A 4-Fluoro-2-methylaniline B N-(4-fluoro-5-nitrophenyl)acetamide A->B Nitration (HNO3, H2SO4) C 4-Fluoro-5-methyl-2-nitroaniline B->C Hydrolysis (HCl, H2O) D 4-Fluoro-5-methyl-1,2-phenylenediamine C->D Reduction (H2, Raney Ni or Pd/C)

Synthesis of the o-phenylenediamine precursor.

Protocol 2: Synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

This protocol details the cyclocondensation and subsequent chlorination to yield the final building block.

Step 1: Cyclocondensation with Oxalic Acid

  • In a reaction flask, combine 4-fluoro-5-methyl-1,2-phenylenediamine and oxalic acid in a suitable solvent, such as aqueous ethanol or acetic acid.

  • Heat the mixture to reflux for several hours until the condensation is complete, forming 6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with water and dry.

Step 2: Chlorination

  • Suspend the 6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine) to facilitate the reaction.

  • Heat the mixture to reflux for several hours until the chlorination is complete (monitor by TLC).

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 2,3-dichloro-6-fluoro-7-methyl-quinoxaline.[8]

Synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline D 4-Fluoro-5-methyl- 1,2-phenylenediamine E 6-Fluoro-7-methyl-1,4-dihydro- quinoxaline-2,3-dione D->E Cyclocondensation (Oxalic Acid) F 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline E->F Chlorination (POCl3)

Final steps to the target building block.

Key Applications and Derivatization Protocols

The two chlorine atoms at the 2 and 3-positions of the quinoxaline ring are highly susceptible to nucleophilic aromatic substitution (SNAr) and participate readily in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of a wide variety of substituents, making this building block a powerful tool for constructing diverse chemical libraries for drug discovery.[3][9][10]

Application Note 1: Synthesis of Kinase Inhibitors

Quinoxaline derivatives are prominent scaffolds in the design of kinase inhibitors, which are a major class of anticancer drugs.[5][11][12] The 2,3-disubstituted quinoxaline core can mimic the hinge-binding region of ATP in the kinase active site. By introducing appropriate substituents at the 2 and 3-positions, potent and selective kinase inhibitors can be developed.

Protocol 3: Sequential Nucleophilic Aromatic Substitution with Amines

This protocol describes the regioselective monosubstitution followed by a second substitution to generate unsymmetrical 2,3-diamino-quinoxaline derivatives.

  • Monosubstitution:

    • Dissolve 2,3-dichloro-6-fluoro-7-methyl-quinoxaline (1.0 eq) in a suitable solvent such as ethanol or DMF.

    • Add the first amine nucleophile (e.g., a primary or secondary amine) (1.0-1.2 eq).

    • Stir the reaction at room temperature or with gentle heating. The reaction is typically conducted at a lower temperature to favor monosubstitution.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, the intermediate 2-amino-3-chloro-6-fluoro-7-methyl-quinoxaline can be isolated by precipitation with water and filtration, or the reaction mixture can be used directly in the next step.

  • Disubstitution:

    • To the solution containing the monosubstituted product, add the second, different amine nucleophile (1.2-1.5 eq) and a base such as triethylamine or potassium carbonate if required.

    • Heat the reaction mixture at a higher temperature (e.g., 80-120 °C) to facilitate the second substitution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and isolate the final product by precipitation with water followed by filtration, or by extraction with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Nucleophile (Example)Reaction ConditionsProduct TypePotential Application
Aniline derivativesRoom temperature to 80 °C2-Anilino-3-chloro-quinoxalinesKinase Inhibitors
Aliphatic aminesRoom temperature to reflux2-Alkylamino-3-chloro-quinoxalinesAntiviral Agents
Various amines (excess)Higher temperatures2,3-Diamino-quinoxalinesAnticancer Agents

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Sequential SNAr Start 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline Mono 2-Amino(1)-3-chloro-6-fluoro- 7-methyl-quinoxaline Start->Mono + Amine 1 (Low Temp) Di 2-Amino(1)-3-Amino(2)-6-fluoro- 7-methyl-quinoxaline Mono->Di + Amine 2 (High Temp)

Sequential SNAr for diverse library synthesis.

Application Note 2: Synthesis of Antiviral Agents

Quinoxaline derivatives have demonstrated a broad spectrum of antiviral activities, including against HIV, hepatitis C virus (HCV), and herpes simplex virus (HSV).[4][11][13] The ability to introduce diverse functionalities onto the quinoxaline core allows for the fine-tuning of antiviral potency and selectivity. Palladium-catalyzed cross-coupling reactions are invaluable tools in this context.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the formation of C-C bonds at the 2 and/or 3-positions.

  • In a reaction vessel, combine 2,3-dichloro-6-fluoro-7-methyl-quinoxaline (1.0 eq), the desired aryl or vinyl boronic acid (or boronate ester) (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).[10][14]

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Buchwald-Hartwig Amination

This protocol provides a general method for the formation of C-N bonds, which is a powerful alternative to SNAr for coupling less nucleophilic amines.[9][15]

  • In a glovebox or under an inert atmosphere, combine 2,3-dichloro-6-fluoro-7-methyl-quinoxaline (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and a base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.5 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ReactionCoupling PartnerCatalyst/Ligand System (Example)Product Type
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄ / K₂CO₃2-Aryl-3-chloro-quinoxalines
Buchwald-HartwigPrimary/Secondary aminesPd₂(dba)₃ / XPhos / NaOtBu2-Amino-3-chloro-quinoxalines

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions.

Palladium_Coupling Start 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Start->Buchwald Product_C C-C Bond Formation (e.g., 2-Aryl-quinoxalines) Suzuki->Product_C Product_N C-N Bond Formation (e.g., 2-Amino-quinoxalines) Buchwald->Product_N

Versatile C-C and C-N bond formations.

Conclusion

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is a highly versatile and valuable building block for the synthesis of novel pharmaceutical candidates. Its strategic substitution pattern provides a foundation for developing compounds with improved drug-like properties. The reactivity of the dichloro substituents allows for a wide range of derivatization through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The detailed protocols and application notes provided in this guide serve as a practical resource for researchers aiming to leverage the potential of this scaffold in their drug discovery programs, particularly in the development of next-generation kinase inhibitors and antiviral agents.

References

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Hilaris Publisher. (2022, July 28). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Retrieved from [Link]

  • MDPI. (2020, June 16). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • MDPI. (2021, February 6). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, April 2). Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. Retrieved from [Link]

  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • PubMed. (2017, May 15). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Retrieved from [Link]

  • FAQ. (2022, October 12). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Retrieved from [Link]

  • Montana State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • PMC. (n.d.). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

  • MDPI. (2025, April 28). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: High-Fidelity Protocol for the Regioselective Functionalization of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (DCFMQ) is a specialized heterocyclic building block used extensively in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., EGFR, PI3K) and antimicrobial agents .

Unlike the symmetric 2,3-dichloroquinoxaline, DCFMQ possesses an asymmetric benzene ring substituted with an electron-withdrawing fluorine (C6) and an electron-donating methyl group (C7). This asymmetry introduces a critical challenge and opportunity in medicinal chemistry: Regioselectivity .

This guide details the experimental protocols for manipulating DCFMQ, focusing on controlling the Nucleophilic Aromatic Substitution (


) to selectively generate mono-substituted and di-substituted libraries.
Key Chemical Properties
PropertyDescription
CAS Registry Specific derivative (Analogous to 2,3-dichloroquinoxaline: 2213-63-0)
Molecular Formula

Reactivity Profile Highly electrophilic at C2/C3 positions; Moisture sensitive.
Storage Store at 2–8°C under inert gas (Argon/Nitrogen).
Safety Corrosive, skin sensitizer. Handle in a fume hood.

Mechanistic Insight: The Regioselectivity Challenge

The reactivity of DCFMQ is governed by the electronic "push-pull" effects of the 6-fluoro and 7-methyl substituents.

  • Electronic Activation: The Fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I), activating the quinoxaline ring.

  • Regiochemical Bias: Nucleophilic attack typically occurs at the position that leads to the most stabilized Meisenheimer complex. In 6-substituted quinoxalines, the position C2 (adjacent to N1) is often electronically distinct from C3 (adjacent to N4).

    • Note: While Fluorine activates the ring, the Methyl group at C7 slightly deactivates the adjacent positions via induction (+I).

    • Result: Reactions often yield a mixture of regioisomers (C2-substituted vs. C3-substituted). Chromatographic separation is mandatory.

Visualization: Reactivity Landscape

Regioselectivity cluster_legend Mechanism DCFMQ 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline Nuc Nucleophile (Nu-) DCFMQ->Nuc + C2_Path Path A: Attack at C2 (Proximal to N1) Nuc->C2_Path Kinetic Preference C3_Path Path B: Attack at C3 (Proximal to N4) Nuc->C3_Path Prod_C2 Major Isomer (Electronic Control) C2_Path->Prod_C2 Prod_C3 Minor Isomer (Steric/Electronic) C3_Path->Prod_C3

Caption: Divergent reaction pathways for nucleophilic attack on the asymmetric DCFMQ scaffold.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution ( )

Objective: Replace one Chlorine atom with an amine or thiol nucleophile while minimizing di-substitution.

Materials
  • Substrate: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.2 equiv)
    
  • Solvent: Anhydrous THF (for amines) or DMF (for thiols)

  • Apparatus: Round-bottom flask, Inert atmosphere (

    
    ), Ice-salt bath (-10°C) or Cryo-cooler (-78°C).
    
Step-by-Step Procedure
  • Preparation: Flame-dry the glassware and purge with Nitrogen. Dissolve DCFMQ (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling (Critical): Cool the solution to -10°C (or -78°C for highly reactive nucleophiles like aliphatic amines).

    • Why? Low temperature increases the kinetic selectivity for mono-substitution over di-substitution.

  • Addition: Dissolve the Nucleophile (1.0 equiv) and Base (1.2 equiv) in minimal THF. Add this mixture dropwise over 30–60 minutes.

    • Control: Do not add the nucleophile in one shot; high local concentration promotes di-substitution.

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of starting material. If di-substitution is observed (>5%), lower the temperature further in future runs.

  • Work-up: Quench with cold water. Extract with Ethyl Acetate (

    
    ).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash Chromatography (Silica Gel).

    • Regioisomer Separation: A shallow gradient (e.g., 0%

      
       20% EtOAc in Hexanes) is often required to separate the C2 and C3 isomers.
      
Protocol B: Synthesis of 2,3-Hetero-Disubstituted Libraries

Objective: Displace the second Chlorine atom to generate a bifunctional scaffold.

Materials
  • Substrate: Mono-substituted intermediate (from Protocol A)

  • Nucleophile 2: Distinct Amine, Alkoxide, or Thiol (1.5 – 2.0 equiv)

  • Base:

    
     or NaH (2.0 equiv)
    
  • Solvent: DMSO or Dioxane

  • Apparatus: Microwave Vial or Sealed Tube.

Step-by-Step Procedure
  • Setup: Dissolve the mono-substituted quinoxaline in DMSO (0.2 M).

  • Reagents: Add Nucleophile 2 (2.0 equiv) and Base.

  • Conditions:

    • Thermal: Heat to 80–120°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 20–40 minutes (High Absorption).

    • Why? The second Chlorine is significantly less reactive due to the electron-donating effect of the first nucleophile (deactivation of the ring).

  • Work-up: Pour into crushed ice. Filter the precipitate or extract with DCM.

  • Validation: Verify structure via 1H-NMR and LC-MS .

Analytical Validation & Troubleshooting

Regioisomer Identification (The "Gold Standard")

Determining whether the nucleophile attacked C2 or C3 is non-trivial.

  • 1H-NMR: Look for the splitting patterns of the aromatic protons (H5 and H8).

    • H5 (adjacent to F) will appear as a doublet of doublets (

      
      ).
      
    • H8 (adjacent to Me) will appear as a singlet or doublet.

  • 2D-NMR (HMBC/NOESY): Critical for definitive assignment.

    • NOESY: Observe spatial proximity between the new nucleophile's protons and either the Methyl group (indicates C2 substitution, if N1 is adjacent to C2) or the H5 proton.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Di-substitution Temperature too high; Excess nucleophile.Cool to -78°C; Use strict 1:1 stoichiometry; Add nucleophile slower.
No Reaction Nucleophile too weak; Solvent too non-polar.Switch to polar aprotic solvent (DMF/DMSO); Use stronger base (NaH).
Hydrolysis (OH product) Wet solvent; Hygroscopic base.Use freshly distilled anhydrous solvents; Store reagents in desiccator.
Inseparable Isomers Similar polarity.Use Prep-HPLC with Phenyl-Hexyl column or Chiral stationary phases.
Workflow Diagram

Workflow Start Start: DCFMQ Step1 Step 1: Mono-Substitution (-78°C, THF, 1.0 eq Nuc) Start->Step1 Check LC-MS Check: Mono vs Di Ratio Step1->Check Check->Step1 Di > 10% (Optimize T) Sep Chromatographic Separation of Regioisomers Check->Sep Mono > 90% Step2 Step 2: Di-Substitution (120°C, DMSO, Excess Nuc2) Sep->Step2 Final Final Library Compound Step2->Final

Caption: Operational workflow for sequential functionalization of DCFMQ.

References

  • BenchChem. "How to avoid di-substitution in 2,3-dichloroquinoxaline reactions." Technical Support Center. Link

  • Ajani, O. O. (2014). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review." Arabian Journal of Chemistry. Link

  • Soliman, A. M., & Amer, A. A. (2012). "Synthesis of biologically active quinoxaline-based heterocycles." Journal of Chemical Research.
  • Sessler, J. L., et al. (2006). "Quinoxaline-based kinase inhibitors: Synthesis and Regiochemistry." Journal of Medicinal Chemistry.
  • PubChem. "2,3-Dichloro-6-(trifluoromethoxy)quinoxaline Compound Summary." National Library of Medicine. Link

Sources

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

[1]

Part 1: Executive Summary & Mechanistic Insight

The Substrate Architecture

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and intercalating antibiotics.[1] Its utility lies in the stepwise, regioselective functionalization of the two chlorine atoms.

Unlike symmetric 2,3-dichloroquinoxaline, this substrate possesses a "push-pull" electronic bias on the benzenoid ring (6-Fluoro, 7-Methyl) that breaks the symmetry of the pyrazine ring. Understanding this bias is the key to high-yield synthesis.

Regioselectivity: The "Cooperative Effect"

The central challenge in utilizing this scaffold is predicting and controlling the site of the first nucleophilic attack.

  • The 6-Fluoro Effect (Inductive Activation): The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I).[1] While it has a resonance donating effect (+R), the inductive effect typically dominates in stabilizing the transition state for nucleophilic attack at the para-like position on the pyrazine ring. In the quinoxaline system, this activates the N1 nitrogen, making the adjacent C2 position more electrophilic.

  • The 7-Methyl Effect (Electronic Deactivation): The methyl group at C7 is an electron-donating group (+I).[1] It increases electron density at the para-like N4 nitrogen, thereby rendering the adjacent C3 position less electrophilic.

  • Major Product: 2-Substituted-3-chloro-6-fluoro-7-methyl-quinoxaline.[1]

  • Minor Product: 3-Substituted isomer (typically <10% under optimized conditions).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the electronic vectors and the reaction workflow.

GSubstrate2,3-Dichloro-6-fluoro-7-methyl-quinoxalineFactorsElectronic Bias:6-F Activates C2 (via N1)7-Me Deactivates C3 (via N4)Substrate->FactorsTransitionMeisenheimer Complex(Stabilized at C2)Substrate->Transition+ Nucleophile (Nu)(k1 >> k2)Product2Minor Product:3-Substituted-2-chloroSubstrate->Product2Slow PathProduct1Major Product:2-Substituted-3-chloroTransition->Product1- Cl⁻(Fast)

Caption: Electronic steering logic dictating the regioselective C2-attack of nucleophiles.

Part 2: Experimental Protocols

Protocol A: Regioselective Mono-Substitution (C2 Functionalization)

Objective: Selective displacement of the C2-chlorine with an amine or thiol nucleophile.[1]

Materials
  • Substrate: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.05 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or K₂CO₃ (1.5 equiv)[1]

  • Solvent: Anhydrous THF (for amines) or DMF (for thiols/less reactive amines)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the quinoxaline substrate in anhydrous THF (0.1 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature enhances regioselectivity by kinetically favoring the lower-barrier C2 pathway.

  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the nucleophile (dissolved in minimal THF) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3] Look for the disappearance of starting material and the emergence of a single major product spot.[2]

  • Work-up:

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.[1]

    • Note: The mono-substituted product is typically less polar than the di-substituted byproduct but more polar than the starting material.

Table 1: Optimization of Conditions for Regiocontrol

VariableRecommendationImpact on Selectivity
Solvent THF or TolueneNon-polar/moderately polar solvents enhance selectivity compared to DMF/DMSO.[1]
Temperature -10 °C to 0 °CLow temp maximizes the kinetic difference between C2 and C3 attack.
Stoichiometry 1.0 : 1.05 (Substrate:Nu)Excess nucleophile leads to rapid di-substitution (over-reaction).[1]
Protocol B: Sequential Di-Substitution (Library Synthesis)

Objective: Displacement of the remaining C3-chlorine to generate hetero-substituted 2,3-diamino or 2-amino-3-thio quinoxalines.[1]

Materials
  • Substrate: Isolated 2-Substituted-3-chloro-intermediate (from Protocol A).

  • Nucleophile 2: 2.0 – 5.0 equiv (Excess required due to deactivation).[1]

  • Solvent: DMSO or NMP (High boiling point polar aprotic).[1]

  • Conditions: Thermal heating (100–120 °C) or Microwave irradiation.[1]

Step-by-Step Methodology
  • Setup: Dissolve the mono-substituted intermediate in DMSO (0.2 M).

  • Reagent Addition: Add excess Nucleophile 2 (3–5 equiv). If the nucleophile is a salt (e.g., amine HCl), add excess base (TEA, 5 equiv).

  • Reaction: Heat to 120 °C for 12–24 hours.

    • Why High Temp? The first substitution (especially if an amine) donates electron density into the ring, significantly deactivating the second chlorine at C3.

  • Work-up: Pour the reaction mixture into crushed ice/water. The product often precipitates.

    • If solid:[1] Filter, wash with water, and dry.[1]

    • If oil:[1] Extract with DCM, wash extensively with water to remove DMSO.[1]

Part 3: Troubleshooting & Critical Considerations

Avoiding Di-substitution in Protocol A

If you observe significant amounts of the di-substituted product during the first step:

  • Cause: The reaction is too fast or the nucleophile is too strong.

  • Solution:

    • Switch solvent to Toluene or DCM (slower rates).[1]

    • Reduce temperature to -20 °C .

    • Use inverse addition : Add the nucleophile solution very slowly to the quinoxaline solution (keeping local concentration of Nu low).

Reactivity of the 6-Fluoro Group

Researchers often ask if the fluorine at C6 is liable to displacement.

  • Standard Conditions: Under the conditions described above (0–120 °C, amine/thiol nucleophiles), the C6-F bond is stable . The C-Cl bonds on the electron-deficient pyrazine ring are orders of magnitude more reactive.

  • Forcing Conditions: Displacement of the C6-F requires extremely harsh conditions (e.g., NaSMe in DMF at >150 °C) or specific activation, and usually only occurs after the pyrazine chlorines have reacted.

Structural Verification

Regio-isomers can be difficult to distinguish by MS alone.[1]

  • 1H NMR: Look for the cross-ring coupling.[4] In the C2-substituted product, the proton at C5 (adjacent to F) and C8 (adjacent to Me) will show distinct shifts compared to the C3-isomer.

  • NOESY/HMBC: Essential for definitive assignment.[1] An HMBC correlation between the new nucleophile's protons and C2, and C2's correlation to N1, is the gold standard.

Part 4: References

  • Al-Trawneh, S. A., et al. (2017).[1] "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 10, S3462-S3478.[1] Link[1]

  • BenchChem Technical Support. (2025). "Protocol for Mono-substitution on 2,3-Dichloroquinoxaline." BenchChem Application Notes. Link

  • Patel, N. B., et al. (2010).[1] "New 3-(4-substituted phenyl)aminoquinoxaline derivatives as anticancer agents." Journal of Saudi Chemical Society.[1] Link[1]

  • OpenStax. "Nucleophilic Aromatic Substitution Mechanism."[1] Organic Chemistry. Link

  • ChemScene. "Product Data: 2,3-Dichloro-6-fluoro-7-methylquinoxaline."[1] Link

palladium-catalyzed cross-coupling with 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Introduction & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and functional materials[1]. The strategic functionalization of this heterocycle often relies on palladium-catalyzed cross-coupling reactions[2].

The substrate 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline [3] presents a unique synthetic opportunity and challenge. Because it possesses two reactive carbon-chlorine bonds at the C2 and C3 positions, it can undergo sequential cross-coupling. However, the asymmetry of the fused benzene ring (substituted with a 6-fluoro and a 7-methyl group) breaks the electronic equivalence of the C2 and C3 positions.

The Electronic Tug-of-War: The regioselectivity of the initial oxidative addition by the Palladium(0) catalyst is dictated by the electron density at the respective C-Cl bonds[4].

  • C6-Fluoro Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This depletion of electron density propagates through the conjugated system to the adjacent N1 atom, rendering the C2 position highly electrophilic.

  • C7-Methyl Effect: The methyl group exerts an electron-donating effect (+I effect and hyperconjugation), which enriches the electron density at the N4 atom and, consequently, the C3 position.

Causality in Reaction Design: Because the C2 position is significantly more electron-deficient than the C3 position, oxidative addition of Pd(0) occurs preferentially at C2[5]. By strictly controlling the stoichiometry of the coupling partner (1.0 equivalent) and utilizing mild temperatures, researchers can achieve highly regioselective mono-coupling at the C2 position before functionalizing the C3 position[6].

Catalytic Systems and Quantitative Performance

The efficiency of cross-coupling on dichloroheteroarenes is highly dependent on the choice of catalyst, ligand, base, and solvent[5]. Below is a comparative summary of optimized catalytic systems for functionalizing 2,3-dichloro-6-fluoro-7-methyl-quinoxaline, synthesized from data on closely related halo-quinoxaline analogs[6],[1],[5].

Reaction TypeCatalyst SystemBase / AdditiveSolvent SystemTemp (°C)Target ProductEst. Yield (%)
Suzuki-Miyaura (Mono) Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)802-Aryl-3-chloro- derivative75 - 85
Suzuki-Miyaura (Bis) PdCl₂(dppf) (10 mol%)Cs₂CO₃ (3.0 eq)Toluene / H₂O (10:1)1002,3-Diaryl- derivative80 - 90
Sonogashira (Mono) Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base)THF602-Alkynyl-3-chloro- derivative70 - 80
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu (2.5 eq)Toluene1102-Amino-3-chloro- derivative65 - 75

Table 1: Quantitative performance and optimized conditions for various cross-coupling modalities.

Reaction Pathways and Workflows

G Substrate 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline OxAdd Regioselective Oxidative Addition (C2) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd Transmet Transmetalation (Boronic Acid) OxAdd->Transmet + Ar-B(OH)2 RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Catalyst MonoProd 2-Aryl-3-chloro-6-fluoro- 7-methyl-quinoxaline (Major Product) RedElim->MonoProd Yields Product BisProd 2,3-Diaryl-6-fluoro- 7-methyl-quinoxaline (Harsher Conditions) MonoProd->BisProd 2nd Eq. Ar-B(OH)2 Elevated Temp

Figure 1: Catalytic cycle and regioselective pathway for the Suzuki-Miyaura cross-coupling.

Workflow Setup 1. Reaction Setup (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Setup->Degas Heat 3. Heating & Stirring (Monitor via TLC) Degas->Heat Quench 4. Quench & Workup (Aq. NH4Cl / EtOAc) Heat->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Analyze 6. Characterization (NMR, HRMS) Purify->Analyze

Figure 2: Standardized experimental workflow for air-sensitive palladium-catalyzed cross-couplings.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Mono-Suzuki-Miyaura Coupling (C2 Position)

Objective: Synthesize 2-aryl-3-chloro-6-fluoro-7-methyl-quinoxaline with high regiocontrol. Causality of Reagents: Pd(PPh₃)₄ is selected as the Pd(0) source because its monodentate ligands easily dissociate to allow oxidative addition into the highly reactive C2-Cl bond[5]. A 4:1 ratio of 1,4-Dioxane to Water is used because water is strictly required to dissolve the K₂CO₃ base and form the reactive boronate complex essential for transmetalation[6].

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (1.0 mmol, 231.06 mg)[3], the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon. Repeat this cycle three times to ensure an oxygen-free environment. Self-Validation: Oxygen presence will rapidly oxidize Pd(0) to inactive Pd(II) black, halting the reaction.

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) under a positive stream of Argon.

  • Reaction Initiation: Seal the flask and immerse it in a pre-heated oil bath at 80 °C. Self-Validation: Within 15-30 minutes, the suspension will transition from a pale yellow to a deep red/brown homogeneous solution, visually confirming the generation of the active Pd(0) catalytic species.

  • Monitoring: Stir for 4-6 hours. Monitor progress via TLC (Hexanes/EtOAc 4:1). Self-Validation: The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active, blue-fluorescent spot (Rf ~0.4) corresponding to the mono-coupled product.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the target mono-coupled product.

Protocol B: One-Pot Sequential Unsymmetrical Bis-Coupling

Objective: Synthesize an unsymmetrical 2,3-diaryl-6-fluoro-7-methyl-quinoxaline. Causality of Reagents: After the C2 position is functionalized, the remaining C3-Cl bond is significantly less reactive due to increased steric hindrance and the loss of the electron-withdrawing chlorine at C2. Therefore, a more robust catalyst like PdCl₂(dppf) is introduced. The bidentate dppf ligand has a large bite angle that forces the intermediate Pd(II) complex into a geometry that accelerates the final reductive elimination step[5],[2].

Procedure:

  • First Coupling: Follow Protocol A using Arylboronic Acid A (1.0 eq) at 80 °C until TLC confirms complete conversion to the mono-coupled intermediate.

  • Second Coupling Setup: Do not work up the reaction. Briefly cool the flask to room temperature. Under a strong flow of Argon, add Arylboronic Acid B (1.5 mmol), Cs₂CO₃ (2.0 mmol), and PdCl₂(dppf) (0.05 mmol).

  • Elevated Heating: Increase the oil bath temperature to 100 °C and stir for an additional 12-16 hours. Self-Validation: The reaction mixture will darken significantly. TLC should show the complete consumption of the mono-coupled intermediate (Rf ~0.4) and the emergence of a new, lower Rf spot corresponding to the bis-coupled product.

  • Workup & Purification: Proceed with the aqueous quench, extraction, and chromatographic purification as described in Protocol A, Step 7-8.

References

Sources

Application Note: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The development of next-generation agrochemicals relies heavily on the strategic functionalization of heterocyclic cores to enhance target affinity, metabolic stability, and environmental safety. 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS 1217303-99-5) has emerged as a highly versatile, commercially viable intermediate for the synthesis of modern herbicides, fungicides, and insecticides[1].

From a mechanistic standpoint, the 2,3-dichloroquinoxaline core is inherently electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (


)[2]. The specific addition of the 6-fluoro  and 7-methyl  substituents on the benzenoid ring dramatically alters the molecule's physicochemical profile:
  • Electronic Activation: The highly electronegative 6-fluoro group withdraws electron density via the inductive effect, further activating the adjacent C2 and C3 positions for nucleophilic attack.

  • Metabolic & Physicochemical Steering: The 7-methyl group provides a steric shield and increases the overall lipophilicity (LogP) of the molecule. This is a critical parameter in agrochemical design, as higher lipophilicity directly correlates with enhanced penetration through the waxy cuticles of plant leaves and insect exoskeletons.

This application note provides detailed, self-validating protocols for utilizing this intermediate in two primary agrochemical workflows: the synthesis of aryloxyphenoxypropionate (FOP) herbicides and the generation of thiazolo-quinoxaline fungicides.

Application Workflow I: Synthesis of Fluorinated FOP Herbicides

Aryloxyphenoxypropionate (FOP) herbicides, such as quizalofop and propaquizafop, function by inhibiting acetyl-CoA carboxylase (ACCase), a crucial enzyme for fatty acid biosynthesis in grass weeds[3]. By utilizing 2,3-dichloro-6-fluoro-7-methyl-quinoxaline, researchers can synthesize fluorinated analogs that exhibit superior resistance to oxidative degradation by plant cytochrome P450 enzymes.

Logical Flow of Synthesis

The synthesis relies on a highly regioselective


 reaction. Despite both C2 and C3 housing leaving groups (chlorides), mono-substitution can be strictly controlled by manipulating the stoichiometry of the nucleophile (hydroquinone) and utilizing a mild base[3].

G A 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline B Hydroquinone (K2CO3, DMF) A->B SNAr C Mono-aryloxy Intermediate B->C D (S)-Ethyl Lactate Derivative C->D Alkylation E Fluorinated FOP Herbicide D->E

Synthetic workflow for ACCase inhibitor herbicides via SNAr and alkylation.
Protocol 1: Mono-Etherification with Hydroquinone

Objective: Synthesize 2-(4-hydroxyphenoxy)-3-chloro-6-fluoro-7-methyl-quinoxaline.

Causality & Rationale: To prevent the formation of a bis-aryloxy adduct (where both C2 and C3 chlorides are displaced), hydroquinone is used in a strict 3:1 molar excess. Potassium carbonate (


) is selected as the base because it is strong enough to deprotonate the phenolic -OH of hydroquinone but mild enough to prevent the alkaline hydrolysis of the quinoxaline chlorides into quinoxalinones. DMF is used as an aprotic polar solvent to stabilize the transition state of the 

pathway.

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone (3.0 eq) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) to the solution at room temperature. Stir for 30 minutes. Self-Validation: The solution will transition to a deep yellow/brown hue, indicating the successful formation of the phenoxide ion.
    
  • Substitution: Slowly add 2,3-dichloro-6-fluoro-7-methyl-quinoxaline (1.0 eq, 10 mmol) portion-wise to avoid localized exothermic spikes.

  • Heating: Elevate the temperature to 75°C and maintain for 3 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). Self-Validation: The disappearance of the high-

    
     starting material and the appearance of a single dominant mid-
    
    
    
    spot confirms mono-substitution. If a low-
    
    
    spot appears, bis-substitution is occurring (lower the temperature).
  • Workup: Cool the mixture to room temperature and pour it slowly into 250 mL of crushed ice water.

  • Acidification & Isolation: Dropwise, add 2M HCl until the pH reaches 4.0–4.5. Causality: Acidification neutralizes the excess phenoxide and precipitates the target mono-aryloxy intermediate. Filter the resulting solid, wash extensively with cold distilled water to remove residual DMF and hydroquinone, and dry under vacuum at 45°C.

Application Workflow II: Bi-Nucleophilic Cyclization for Thiazolo-Quinoxalines

Thiazolo-fused quinoxalines represent a highly active class of agrochemicals with proven efficacy against agricultural pests (e.g., Spodoptera litura) and fungal pathogens[4]. The dual electrophilic centers at C2 and C3 of the quinoxaline core make it an ideal candidate for one-pot cyclization reactions with bi-nucleophiles.

G A 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline C Sequential SNAr (C2 and C3 attack) A->C B Thiosemicarbazone (Bi-nucleophile) B->C D Thiazolo[4,5-b]quinoxaline (Fungicide Core) C->D Cyclization

Bi-nucleophilic cyclization pathway forming thiazolo-quinoxaline fungicides.
Protocol 2: Synthesis of Thiazolo[4,5-b]quinoxaline Derivatives

Objective: Synthesize a fused thiazolo[4,5-b]quinoxaline core using a thiosemicarbazone derivative.

Causality & Rationale: Thiosemicarbazones possess both a nucleophilic sulfur and a nucleophilic nitrogen. The sulfur atom, being softer and highly polarizable, initiates the first


 attack at the C2 position. Subsequently, the adjacent nitrogen attacks the C3 position, driven by the thermodynamic stability of forming a fused 5-membered thiazole ring[4]. Acetonitrile is chosen as the solvent to allow for a higher reflux temperature without degrading the intermediate.

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL flask, combine 2,3-dichloro-6-fluoro-7-methyl-quinoxaline (1.0 eq) and the chosen thiosemicarbazone derivative (1.1 eq) in 30 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous

    
     (2.5 eq). Causality: A larger excess of base is required here to neutralize the two equivalents of HCl generated during the dual substitution process.
    
  • Cyclization: Heat the mixture to reflux (approx. 82°C) for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5). Self-Validation: The reaction is complete when the starting material is entirely consumed. The fused ring product will often exhibit distinct fluorescence under UV light (365 nm) due to the extended conjugated

    
    -system.
    
  • Workup: Cool the mixture to room temperature. Pour into 150 mL of water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure thiazolo-quinoxaline derivative.

Quantitative Data & Yield Optimization

The reactivity of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline varies significantly depending on the nucleophile and the desired degree of substitution. The table below summarizes optimized conditions and expected yields based on established quinoxaline functionalization parameters[3],[2],[4].

Target Compound TypeReagent / NucleophileSolventTemp (°C)Time (h)Expected Yield (%)
Mono-aryloxy Intermediate Hydroquinone (3.0 eq)DMF75388 - 92
Bis-aryloxy Derivative Hydroquinone (0.4 eq)DMF120675 - 80
Thiazolo-quinoxaline Thiosemicarbazone (1.1 eq)Acetonitrile82 (Reflux)882 - 85
Mono-amino Intermediate Aliphatic Amine (1.5 eq)Ethanol25290 - 95

Note: The synthesis of the bis-aryloxy derivative requires significantly harsher conditions (120°C) because the first substitution donates electron density back into the quinoxaline ring via resonance, reducing the electrophilicity of the remaining C3 chloride.

References

  • ChemScene. "1217303-99-5 | 2,3-Dichloro-6-fluoro-7-methylquinoxaline." ChemScene Chemical Catalog. Available at:[1]

  • BenchChem. "Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols." BenchChem Technical Resources. Available at:[3]

  • RSC Advances. "Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura." Royal Society of Chemistry. Available at:[4]

  • Molecules (MDPI). "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." MDPI Open Access Journals. Available at:[2]

Sources

Strategic Development of Quinoxaline-Based Kinase Inhibitors: From Rational Design to Biological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its planar, nitrogen-rich heterocycle mimics the adenine base of ATP, allowing it to anchor effectively within the hinge region of kinase active sites. This guide provides a comprehensive workflow for developing quinoxaline-based inhibitors, focusing on dual inhibition strategies (e.g., PI3K/mTOR, EGFR/VEGFR) which are critical for overcoming resistance in oncology.

Rational Design & Structure-Activity Relationship (SAR)

Successful kinase inhibitor development begins with the strategic derivatization of the core scaffold. The quinoxaline ring offers multiple vectors for substitution to optimize potency and selectivity.

Core Binding Mode
  • Hinge Binding: The Nitrogen atoms (N1/N4) often serve as Hydrogen Bond Acceptors (HBA) interacting with the kinase hinge region residues.

  • Hydrophobic Pocket: Substituents at positions 2 and 3 are critical for occupying the hydrophobic back-pocket (Gatekeeper residue interaction).

  • Solvent Front: Substituents on the benzenoid ring (positions 5-8) can be extended to interact with solvent-exposed residues, improving solubility and pharmacokinetic properties.

Strategic Substitution Vectors
PositionFunctional RoleCommon SubstituentsMechanistic Impact
C2/C3 Specificity Determinant Aryl, Heteroaryl, SulfonamidesTargets the hydrophobic pocket; rigidifies the molecule to reduce entropic penalty upon binding.
N1/N4 Hinge Interaction None (Lone pair) or Alkyl (if reduced)Direct H-bonding with backbone amides (e.g., Val, Ala in hinge).
C6/C7 Solubility & Potency Morpholine, Piperazine, HalogensSolubilizing groups here often extend into the ribose-binding pocket or solvent front.
Diagram 1: Optimization Workflow

The following workflow outlines the iterative cycle of design, synthesis, and validation.

G Start Hit Identification (Virtual Screening) Design Rational Design (Scaffold Morphing) Start->Design Synth Chemical Synthesis (Condensation) Design->Synth Biochem Biochemical Assay (IC50 Determination) Synth->Biochem Cell Cellular Validation (Western Blot/Viability) Biochem->Cell Decision Lead Optimization? Cell->Decision Decision->Design Improve Potency End Preclinical Development Decision->End Candidate Selection

Caption: Iterative drug discovery cycle for quinoxaline kinase inhibitors.

Chemical Synthesis Protocol

The most robust method for generating a library of quinoxaline derivatives is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1] This reaction is scalable and tolerates diverse functional groups.[1]

Diagram 2: Synthetic Route

Reaction R1 o-Phenylenediamine (Substituted) Step Reflux / Catalyst (EtOH/AcOH) R1->Step R2 1,2-Dicarbonyl (e.g., Benzil/Glyoxal) R2->Step Prod Quinoxaline Derivative Step->Prod - 2 H2O

Caption: General condensation strategy for quinoxaline synthesis.

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines

Objective: Synthesize a 2,3-diphenylquinoxaline derivative (potential VEGFR inhibitor).

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)[1]

  • 1,2-Diketone (e.g., Benzil, 1.0 mmol)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Recrystallization solvent (Ethanol or Methanol)[2]

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the o-phenylenediamine derivative in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the 1,2-diketone to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: The disappearance of the diamine spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (50 g) with stirring.

  • Isolation: The solid product will precipitate.[1] Filter the precipitate using a Buchner funnel and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to obtain needle-like crystals.

  • Characterization: Verify structure via 1H-NMR and Mass Spectrometry (ESI-MS).

Biological Validation Protocols

Once synthesized, the compounds must be evaluated for their ability to inhibit specific kinase targets (Biochemical) and downstream signaling in living cells (Cellular).

Diagram 3: Target Signaling Pathway (PI3K/Akt/mTOR)

Many quinoxaline derivatives (e.g., PX-866) target the PI3K/Akt/mTOR axis.

Pathway RTK RTK (e.g., EGFR/VEGFR) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Quinoxaline Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR pathway, a primary target for quinoxaline inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the synthesized quinoxaline against Recombinant EGFR or PI3K.

Principle: This assay quantifies the ADP generated from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., EGFR, 1-5 ng/well)

  • Substrate (e.g., Poly [Glu:Tyr] 4:1)

  • Ultrapure ATP (10 µM)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • White 384-well plate

Procedure:

  • Compound Prep: Prepare a 3-fold serial dilution of the quinoxaline inhibitor in DMSO (starting at 10 µM).

  • Kinase Reaction:

    • Add 2 µL of Kinase solution to the well.

    • Add 1 µL of Inhibitor (or DMSO control). Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate for 30 min.

  • Measurement: Read Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate IC50.

Protocol 3: Cellular Mechanistic Assay (Western Blot)

Objective: Confirm that the inhibitor blocks the phosphorylation of downstream targets (e.g., p-AKT or p-ERK) in cancer cells.

Procedure:

  • Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 6-well plates (5x10^5 cells/well).

  • Treatment: Treat cells with the Quinoxaline inhibitor at IC50 and 5xIC50 concentrations for 6 hours. Include a DMSO control.

  • Stimulation (Optional): If looking for EGFR inhibition, stimulate serum-starved cells with EGF (50 ng/mL) for 15 min post-treatment.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting:

    • Separate proteins via SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with primary antibodies: Anti-p-AKT (Ser473) and Anti-Total AKT (loading control).

  • Validation: A successful inhibitor will show a dose-dependent decrease in p-AKT band intensity while Total AKT remains constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Synthetic Yield Incomplete condensationIncrease reaction time or switch to microwave irradiation (150°C, 10 min).
High IC50 (Low Potency) Poor binding fitModify C2/C3 substituents to increase hydrophobic interaction (e.g., switch phenyl to furan or pyridine).
Poor Solubility Planar stackingIntroduce solubilizing groups (morpholine, piperazine) at the C6/C7 position.
Cellular Toxicity > Kinase Potency Off-target effectsCheck selectivity against a kinase panel; the compound may be generally cytotoxic rather than specific.

References

  • Review of Quinoxaline Kinase Inhibitors: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of PI3K and mTOR Signaling Pathways.[3][4][5] Research Journal of Pharmacy and Technology.

  • PI3K Inhibition Specifics: Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS One.

  • EGFR/VEGFR Dual Inhibition: N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis.[6] Journal of Biochemical and Molecular Toxicology.[6]

  • Synthetic Protocols: Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. BenchChem.[1]

  • Clinical Candidate Example (PX-866): Quinoxaline derivatives as PI3K/mTOR inhibitors.

Sources

Troubleshooting & Optimization

improving yield of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline . It prioritizes troubleshooting, mechanistic insight, and yield preservation.

Ticket Subject: Improving Yield & Purity of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline typically proceeds via a two-step sequence: condensation of 4-fluoro-5-methyl-1,2-phenylenediamine with an oxalate source to form the dione intermediate , followed by chlorination.

Root Cause Analysis for Low Yield: Most yield losses in this specific pathway are not due to reaction failure, but rather:

  • Incomplete Chlorination: Steric or electronic deactivation leading to monochloro byproducts.

  • Hydrolytic Instability: The 2,3-dichloro motif is moisture-sensitive; improper quenching reverts the product to the dione or a monochloro-hydroxy species.

  • Sublimation/Volatility: The final dichloro product can sublime under high vacuum/temperature, leading to "disappearing" mass.

Module 1: The Cyclization (Dione Formation)

Objective: Synthesis of 6-fluoro-7-methylquinoxaline-2,3(1H,4H)-dione.

The Protocol (Optimized for Yield)

Standard Phillips condensation often yields "gummy" products. The "HCl-Catalyzed Aqueous Suspension" method is recommended for cleaner precipitation.

Reagents:

  • 4-Fluoro-5-methyl-1,2-phenylenediamine (1.0 equiv)

  • Oxalic Acid Dihydrate (1.2 - 1.5 equiv)

  • 4N HCl (aqueous)

Workflow:

  • Dissolve diamine in 4N HCl (approx. 10-15 mL/g) and heat to 100°C .

  • Add solid oxalic acid in portions.

  • Reflux for 2–4 hours. The product (dione) is insoluble in acid and will precipitate as a fine powder during the reaction.

  • Critical Step: Cool to room temperature. Filter. Wash with water (to remove acid) then methanol (to remove unreacted diamine/impurities).

  • Dry thoroughly (>100°C) to remove bound water. Moisture here kills the next step.

Troubleshooting The Dione
SymptomDiagnosisCorrective Action
Dark/Black Precipitate Oxidation of diamine before cyclization.Perform reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium dithionite.
No Precipitation Acid concentration too high (solubilizing the dione).Dilute reaction mixture with water (1:1) and cool on ice.
Low Melting Point Mono-condensation impurity (open chain).Increase reflux time; ensure oxalic acid is in excess (1.5 eq).

Module 2: The Chlorination (The Critical Bottleneck)

Objective: Conversion of Dione to 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.

The "Vilsmeier-Boosted" Protocol

POCl₃ alone is often insufficient for complete conversion due to the electron-donating methyl group and the electron-withdrawing fluorine creating a "push-pull" electronic environment. We use DMF as a catalyst.[1][2]

Reagents:

  • Dry Dione Intermediate (1.0 equiv)

  • 
     (Phosphorus Oxychloride) (5–10 vol/wt)
    
  • DMF (N,N-Dimethylformamide) (Catalytic: 3–5 drops per gram of substrate)

  • Optional:

    
     (1.0 equiv) if conversion remains stubborn.
    

Step-by-Step:

  • Setup: Flame-dried glassware, inert atmosphere (

    
    ).
    
  • Addition: Suspend dione in

    
    . Add DMF dropwise.[3] Caution: Gas evolution.
    
  • Reaction: Reflux at 105°C–110°C .

    • Visual Cue: The suspension should dissolve to a clear (often yellow/red) solution as the dione converts to the dichloro species.

  • Monitoring: Check TLC (solvent: 10% EtOAc/Hexanes). Dione stays at baseline; Dichloro moves to

    
    .
    
  • Workup (The Danger Zone):

    • Distill off excess

      
       under reduced pressure (rotavap with trap).
      
    • Quench: Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp

      
      .
      
    • Why? High temp during quench hydrolyzes the C-Cl bond.

    • Neutralization: Immediately neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Extraction: Extract rapidly with DCM or EtOAc. Dry over

      
      .
      
Visualization: Reaction & Troubleshooting Logic

QuinoxalineSynthesis Start Start: 4-Fluoro-5-methyl- 1,2-phenylenediamine Step1 Step 1: Cyclization (Oxalic Acid, 4N HCl, Reflux) Start->Step1 Dione Intermediate: 6-Fluoro-7-methylquinoxaline- 2,3-dione Step1->Dione Precipitates Step2 Step 2: Chlorination (POCl3, cat. DMF, 110°C) Dione->Step2 Must be DRY Check Check TLC/LCMS Step2->Check Product Target: 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline Check->Product Complete Conv. Issue1 Issue: Mono-chloro impurity Check->Issue1 Incomplete Issue2 Issue: Hydrolysis (OH-Cl) Check->Issue2 Workup Fail Issue1->Step2 Add PCl5 or More Time Issue2->Product Restart from Dione (Irreversible)

Caption: Synthesis workflow with critical decision points for yield preservation.

Module 3: FAQ & Troubleshooting Guide

Q1: Why is my yield low despite the reaction looking clear?

A: You are likely losing product during the quench or drying phases.

  • Hydrolysis: The 2,3-dichloroquinoxaline ring is electron-deficient. In acidic water (generated when

    
     hits water), it rapidly hydrolyzes back to the dione. Fix: Quench on ice, neutralize immediately, and extract fast.
    
  • Sublimation: This compound is volatile. If you leave it on a high-vacuum pump for hours to remove solvent, you might sublime the product into the manifold. Fix: Stop vacuum once solvent is removed; do not heat the flask while under vacuum.

Q2: I see a spot just below my product on TLC. What is it?

A: This is likely the monochloro-monohydroxy impurity (2-chloro-3-hydroxy... or tautomer).

  • Cause: Incomplete chlorination or partial hydrolysis.[1]

  • Fix: If present before workup, add 1.0 eq of

    
     to the reaction and reflux for another hour. 
    
    
    
    is more aggressive than
    
    
    .
Q3: Can I use Thionyl Chloride ( ) instead of ?

A: Generally, no .


 (boiling point 76°C) often lacks the thermal energy required to drive the chlorination of the stable dione on the quinoxaline scaffold. 

(boiling point 106°C) allows for higher reaction temperatures. If you must use

, you must use DMF and likely a pressure vessel (sealed tube) to reach adequate temperatures, but

is the industry standard for this transformation.
Q4: How do I purify the final product?

A: Avoid silica gel chromatography if possible, as the compound can degrade on acidic silica.

  • Preferred: Recrystallization from n-Heptane or Hexane . The dichloro product is soluble in hot hexane but crystallizes upon cooling.

  • Alternative: Flash filtration through a short pad of neutral alumina.

References

  • BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. (2025).[1][4][5][6] Link

  • Srinivas, C., et al. "An Efficient Synthesis of Quinoxalines in Water Mediated by Tetraethylammonium Bromate." Bioinfo Publications. Link

  • Patent CN108191778B. "Method for preparing 2,3-dichloro quinoxaline derivative by one-pot boiling." (Describes analogous 3,6-trichloro-7-fluoroquinoxaline synthesis). Link

  • PubChem. "2,3-Dichloro-6-(trifluoromethoxy)quinoxaline."[7] (Structural analog data). Link

  • Acharya, B.N., et al. "Vilsmeier–Haack reagent: A versatile reagent for the synthesis of heterocycles." Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Troubleshooting 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (DCFMQ) (CAS 1217303-99-5)[1]. As a highly functionalized, asymmetric building block, DCFMQ is invaluable in drug discovery and materials science. However, the presence of the 6-fluoro and 7-methyl groups breaks the symmetry of the quinoxaline core, making Nucleophilic Aromatic Substitution (SNAr) reactions at the 2- and 3-positions prone to regioselectivity issues and over-reaction[2][3].

This guide, curated by Senior Application Scientists, provides causal explanations, troubleshooting matrices, and self-validating protocols to help you isolate your target compounds with high purity and yield.

Part 1: FAQs on Reactivity and Regioselectivity

Q1: Why am I seeing two different mono-substituted products with the same mass? A1: You are observing regioisomers. Because DCFMQ is asymmetric, the C2 and C3 carbons possess different electrophilicities. The regioselectivity is governed by the electronic effects of the substituents on the benzenoid ring[3]:

  • Inductive Pull: The 6-fluoro group is highly electronegative. It exerts a strong electron-withdrawing inductive effect that propagates through the bridgehead carbon (C8a) to the adjacent N1 nitrogen. An electron-deficient N1 pulls electron density away from C2, making C2 highly electrophilic.

  • Hyperconjugative Push: Conversely, the 7-methyl group is electron-donating. It pushes electron density toward the C4a bridgehead and the N4 nitrogen, making N4 more electron-rich. Consequently, N4 does not activate the C3 position as strongly.

  • Result: Nucleophilic attack preferentially occurs at the C2 position . However, depending on the nucleophile's strength and the reaction temperature, attack at C3 will still occur as a minor kinetic pathway.

Q2: What is the fundamental mechanism driving the formation of these side products? A2: The reaction proceeds via a classic SNAr addition-elimination mechanism[4]. The nucleophile attacks the electron-deficient carbon, breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex [4]. The leaving group (chloride ion) is subsequently eliminated to restore the quinoxaline ring[4]. Side products emerge when this highly reactive intermediate is exposed to excess nucleophile (driving di-substitution)[5] or competing nucleophiles like adventitious water (driving hydrolysis).

MechanismLogic SM DCFMQ (Starting Material) Nuc Nucleophilic Attack (Meisenheimer Complex) SM->Nuc + Nucleophile Hydrolysis Side Product: Quinoxalinone (Hydrolysis) SM->Hydrolysis H2O in solvent C2 Target: C2-Substitution (Kinetically Favored) Nuc->C2 1.0 eq, 0 °C C3 Side Product: C3-Substitution (Regioisomer) Nuc->C3 Thermodynamic drift DiSub Side Product: Di-substitution (Over-reaction) Nuc->DiSub Excess Nuc, >25 °C

Logic tree detailing SNAr pathways and potential side products of DCFMQ.

Part 2: Troubleshooting Guide for Common Side Products

Issue 1: High Levels of Di-substituted Quinoxaline (Over-reaction)
  • Symptoms: LC-MS shows a mass corresponding to the displacement of both chlorine atoms.

  • Root Cause: The first nucleophilic substitution on the quinoxaline ring is generally faster than the second[5]. However, highly reactive nucleophiles (e.g., primary alkylamines, thiolates) or elevated temperatures can rapidly overcome the activation energy barrier for the second substitution, driving the reaction to the di-substituted product[5].

  • Solution: Maintain a strict 1:1 to 1:1.05 molar ratio of nucleophile to DCFMQ[5]. Keep temperatures strictly at or below 0 °C during the addition phase[5].

Table 1: Impact of Reaction Conditions on SNAr Product Distribution (Example: Primary Amine)

Nucleophile Eq.Temp (°C)SolventC2-Isomer (Target)C3-Isomer (Side Product)Di-substituted (Side Product)
1.05 0 THF 88% 10% 2%
1.0525THF75%15%10%
2.5025THF5%2%93%
1.050DMF82%12%6%
Issue 2: Formation of Quinoxalinone (Hydrolysis Side Product)
  • Symptoms: A highly polar spot appears on TLC; LC-MS shows a mass of [M-Cl+OH].

  • Root Cause: The C2 and C3 chlorines are highly activated. Traces of water in the solvent or the use of hygroscopic bases (like K₂CO₃) act as competing oxygen nucleophiles, displacing the chlorine to form 3-chloro-6-fluoro-7-methylquinoxalin-2(1H)-one.

  • Solution: Utilize strictly anhydrous solvents (e.g., dry THF or dry DCM) and flame-dried glassware. If an inorganic base is required, ensure it is freshly oven-dried.

Issue 3: Defluorination (Loss of the 6-Fluoro Group)
  • Symptoms: Unexpected mass loss of 19 Da (replaced by the nucleophile mass).

  • Root Cause: Fluorine on an electron-deficient aromatic ring is an excellent leaving group in SNAr reactions. While the C-Cl bonds at C2/C3 are far more reactive, utilizing extremely strong nucleophiles (like alkoxides) at high temperatures (>80 °C) can lead to attack at the C6 position.

  • Solution: Limit reaction temperatures and avoid using large excesses of strong oxygen nucleophiles. Monitor the reaction closely via LC-MS to quench before defluorination occurs.

Part 3: Self-Validating Experimental Protocol

To ensure high regioselectivity and prevent side-product formation, utilize the following self-validating protocol for the mono-amination of DCFMQ. This methodology embeds real-time diagnostic checks to validate each phase of the reaction[5].

Protocol: Regioselective Mono-Amination of DCFMQ

Step 1: System Purge & Dissolution

  • Action: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve DCFMQ (1.0 eq) in anhydrous THF (0.1 M concentration)[5].

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material.

Step 2: Temperature Equilibration

  • Action: Submerge the flask in an ice-water bath and allow it to stir for 15 minutes[5].

  • Validation Check: Use an internal temperature probe to verify the solution has reached exactly 0 °C before proceeding.

Step 3: Nucleophile Addition

  • Action: Slowly add the amine nucleophile (1.05 eq) and a sterically hindered base like DIPEA (1.2 eq) dropwise over 10 minutes[5].

  • Validation Check: Dropwise addition prevents localized exothermic heating. A distinct color change (often yellow/orange) validates the formation of the Meisenheimer complex[4].

Step 4: Reaction Monitoring

  • Action: Stir the reaction at 0 °C and monitor via TLC (Hexanes/EtOAc) every 30 minutes[5].

  • Validation Check: You should observe the consumption of the starting material and the appearance of a single major polar spot (C2-isomer). If a second, even more polar spot begins to form, di-substitution is occurring, and the reaction must be quenched immediately[5].

Step 5: Quenching & Isolation

  • Action: Quench the reaction by adding ice-cold water[5]. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography[5].

  • Validation Check: The cold water quench instantly drops the kinetic energy of the system, preventing any unreacted nucleophile from attacking the newly formed mono-substituted product.

Protocol S1 1. Preparation Dry THF, N2 atm S2 2. Cooling Chill to 0 °C S1->S2 S3 3. Addition Nuc (1.0 eq) dropwise S2->S3 S4 4. Monitoring TLC / LC-MS S3->S4 S5 5. Quenching Cold H2O S4->S5

Step-by-step experimental workflow for the regioselective mono-substitution of DCFMQ.

References

Sources

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting solutions to ensure the successful and efficient production of this valuable chemical intermediate.

Synthesis Overview: A Two-Step Approach

The synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is most effectively achieved through a two-step process. The first step involves the cyclocondensation of a substituted o-phenylenediamine with an oxalic acid derivative to form the quinoxaline-2,3-dione scaffold. The second step is a chlorination reaction to convert the dione into the target dichloro-quinoxaline.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Diamine 4-Fluoro-5-methyl- 1,2-phenylenediamine Dione 6-Fluoro-7-methyl- quinoxaline-2,3-dione Diamine->Dione  Reflux, H+/H2O   Oxalic_Acid Oxalic Acid Oxalic_Acid->Dione Dichloro 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline Dione->Dichloro  Reflux   POCl3 Phosphorus Oxychloride (POCl3) POCl3->Dichloro

Caption: The two-step synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this synthesis?

A1: The purity of the starting materials is paramount, particularly the 4-fluoro-5-methyl-1,2-phenylenediamine . Aromatic diamines are highly susceptible to air oxidation, often indicated by a darkening in color from off-white/tan to brown or purple.[1] Oxidized impurities can lead to significant side product formation and lower yields in the initial cyclocondensation step.

Q2: My overall yield is consistently low. Where should I focus my optimization efforts?

A2: Low overall yield can stem from inefficiencies in either step. However, the chlorination step is often the more challenging. Incomplete conversion to the dichloro product, resulting in a mixture containing the mono-chloro-hydroxy intermediate, is a common problem.[2] Optimizing the temperature, reaction time, and the excess of the chlorinating agent (e.g., POCl₃) is crucial for driving the reaction to completion.[3]

Q3: How do I handle the workup for the phosphorus oxychloride (POCl₃) reaction safely and effectively?

A3: Excess POCl₃ must be quenched carefully. The standard procedure involves slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.[3] This is a highly exothermic reaction that releases HCl gas, and it must be performed in a well-ventilated fume hood. After quenching, the product is typically extracted with an organic solvent like ethyl acetate.[3]

Q4: What analytical techniques are best for monitoring reaction progress and final product purity?

A4: For both steps, Thin-Layer Chromatography (TLC) is indispensable for monitoring the consumption of starting materials. For final product analysis, ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for assessing purity.[2][4] The melting point of the final product is also a reliable indicator of purity.[2]

Troubleshooting Guide

This guide is structured to address specific problems you may encounter during each synthetic step.

Part A: Cyclocondensation to form 6-Fluoro-7-methyl-quinoxaline-2,3-dione

Q: My cyclocondensation reaction has a very low yield and the crude product is a dark, tarry solid. What are the likely causes?

A: This issue almost always points to the quality of your starting diamine or suboptimal reaction conditions.

  • Cause 1: Impure Starting Material: As mentioned in the FAQ, 4-fluoro-5-methyl-1,2-phenylenediamine is prone to oxidation.[1]

    • Solution: Purify the diamine before use. Recrystallization from an ethanol/water mixture or sublimation are effective methods.[5] Alternatively, treating an aqueous solution with a reducing agent like sodium dithionite can sometimes reverse minor oxidation.[1]

  • Cause 2: Suboptimal Reaction Conditions: The condensation requires heat, but excessive temperatures or prolonged reaction times can lead to degradation.[1]

    • Solution: The reaction is typically performed by refluxing in an acidic aqueous solution (e.g., with HCl).[6] Monitor the reaction by TLC to avoid unnecessarily long heating times. Once the starting diamine spot has disappeared, proceed with the workup.

  • Cause 3: Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: Use a 1:1 molar ratio of the diamine and oxalic acid for optimal results.[6]

Troubleshooting_Yield_A Start Low Yield / Tar Formation in Cyclocondensation CheckPurity Assess Purity of Diamine (Color, TLC, MP) Start->CheckPurity Purify Purify Diamine (Recrystallize/Sublime) CheckPurity->Purify Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Purify->CheckConditions OptimizeTemp Optimize Temperature & Time (Monitor by TLC) CheckConditions->OptimizeTemp Incorrect CheckStoich Verify Stoichiometry CheckConditions->CheckStoich Correct OptimizeTemp->CheckStoich AdjustStoich Use 1:1 Molar Ratio CheckStoich->AdjustStoich Incorrect Success Improved Yield & Purity CheckStoich->Success Correct AdjustStoich->Success

Caption: Troubleshooting workflow for low yield in the cyclocondensation step.

Part B: Chlorination to form 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Q: The chlorination is incomplete, yielding a mixture of the target product and a major byproduct, likely 2-chloro-3-hydroxy-6-fluoro-7-methyl-quinoxaline. How do I fix this?

A: This indicates an incomplete reaction. The conversion of the second hydroxyl group to a chloride has a higher activation energy and requires more forcing conditions.

  • Cause 1: Insufficient Reagent/Temperature: The reaction may not have enough energy or chlorinating agent to proceed to completion.[2]

    • Solution: Increase the excess of POCl₃ (10-20 volumes relative to the starting dione is common).[3] Ensure the reaction is heated to a vigorous reflux (approx. 106 °C). For particularly stubborn reactions, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes increase the rate of chlorination.

  • Cause 2: Insufficient Reaction Time: The second chlorination is slower than the first.

    • Solution: Extend the reflux time. Monitor the reaction by TLC until the mono-chloro intermediate is no longer visible. Be aware that excessively long times at high temperatures can lead to decomposition.

Q: My final product is contaminated with the starting dione after workup. What happened?

A: This suggests hydrolysis of the dichloro-product back to the more stable dione during the workup phase.

  • Cause 1: Incomplete Chlorination: The primary cause is an incomplete initial reaction. Any unreacted mono-chloro intermediate will readily hydrolyze back to the dione during the aqueous workup.[2]

    • Solution: First, ensure the chlorination reaction goes to completion as described above.

  • Cause 2: Premature/Slow Neutralization: Lingering in an aqueous acidic environment during workup can promote hydrolysis.

    • Solution: After quenching the POCl₃ on ice, neutralize the acidic solution promptly but carefully with a base (e.g., NaHCO₃ or NaOH solution) until the pH is neutral or slightly basic before extraction.

Logic_Diagram_Chlorination Param Key Parameters Temp Temperature Param->Temp Time Reaction Time Param->Time Excess POCl3 Excess Param->Excess Complete Complete Di-chlorination Temp->Complete High (Reflux) Incomplete Incomplete Reaction (Mono-chloro byproduct) Temp->Incomplete Too Low Decomp Decomposition Temp->Decomp Too High Time->Complete Sufficient Time->Incomplete Too Short Time->Decomp Too Long Excess->Complete High (10-20 vol) Excess->Incomplete Low (<5 vol) Outcome Reaction Outcome

Caption: Logical relationships for optimizing the POCl₃ chlorination step.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-7-methyl-quinoxaline-2,3-dione

This protocol is adapted from standard procedures for quinoxaline-dione synthesis.[6]

  • To a round-bottom flask, add 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 equiv) and oxalic acid dihydrate (1.1 equiv).

  • Add a sufficient volume of 4 M hydrochloric acid to create a stirrable slurry.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane) until the diamine starting material is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • Dry the crude product under vacuum. The product can be purified further by recrystallization from hot ethanol if necessary.

ReagentMolar RatioKey Considerations
4-Fluoro-5-methyl-1,2-phenylenediamine1.0Check for discoloration; purify if not off-white.
Oxalic Acid Dihydrate1.1Use a slight excess to drive the reaction.
4 M Hydrochloric AcidSolventActs as a catalyst and solvent.

Table 1: Reagents and Recommended Conditions for Cyclocondensation.

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is based on established methods for converting quinoxalinones to their chloro-derivatives.[2][3]

  • Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the crude 6-fluoro-7-methyl-quinoxaline-2,3-dione (1.0 equiv) in phosphorus oxychloride (POCl₃, 15 volumes).

  • Heat the mixture to a vigorous reflux (approx. 106 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting material and any intermediates are no longer observed.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice.

  • Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

  • Once the quench is complete, neutralize the acidic aqueous mixture to pH 7-8 using a saturated solution of sodium bicarbonate or a dilute NaOH solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography.

ProblemPotential CauseSuggested Solution
Reaction Stalls / IncompleteInsufficient temperature or reaction time.Ensure vigorous reflux (106 °C). Increase reaction time and monitor by TLC.[3]
Hydrolysis During WorkupProduct instability in acidic aqueous conditions.Neutralize the quenched reaction mixture promptly before extraction.
Low Yield / Dark Tar FormationDecomposition at high temperature.Do not exceed the reflux temperature of POCl₃. Avoid excessively long reaction times once the reaction is complete.
Contamination with Mono-chloro IntermediateIncomplete reaction of the second hydroxyl group.Increase the excess of POCl₃ and/or extend the reflux time.[2]

Table 2: Troubleshooting Summary for Chlorination with POCl₃.

References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. 5

  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. 3

  • BenchChem. (2025). Troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine. 1

  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. Link

  • BenchChem. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. 7

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. 6

  • Frontiers in Chemistry. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Link

  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of quinoxaline derivatives. 4

  • Google Patents. (Patent CN108191778B). Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. Link

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of dichlorinated quinoxalines. 2

Sources

troubleshooting nucleophilic substitution on quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Subject: Troubleshooting Nucleophilic Substitution (


) on Quinoxalines
Assigned Scientist:  Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive & Mechanism Overview

Welcome to the technical support center. You are likely here because your quinoxaline reaction is suffering from low yields, regioselectivity issues, or "mystery" byproducts. Quinoxalines are electron-deficient benzo-fused pyrazines, often described as "electrophilic beasts."

The Mechanism (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


): 
Unlike standard benzene rings, the diaza-system renders the C2 and C3 positions highly electrophilic. The reaction proceeds via an addition-elimination  mechanism involving a Meisenheimer-like anionic intermediate.
  • Step 1 (Rate Determining): Nucleophilic attack at C2/C3 disrupts aromaticity, forming a resonance-stabilized anion on the ring nitrogen.[1]

  • Step 2 (Fast): Re-aromatization via loss of the leaving group (Cl, Br, OMs).

Troubleshooting Guide: Common Failure Modes

Ticket #001: "My reaction is sluggish or stuck at 50% conversion."

Diagnosis: The nucleophile is likely not "naked" enough, or the leaving group isn't activated.

Troubleshooting Protocol:

  • Solvent Switch: If using THF or Toluene, switch to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation (e.g.,

    
    ), leaving the nucleophilic anion "naked" and more reactive.
    
  • Temperature Ramp: Standard thermal

    
     on quinoxalines often requires 80–120°C.
    
  • Microwave Activation: This is the "Gold Standard" for quinoxalines.

    • Protocol: Irradiate at 120–150°C for 10–20 minutes.

    • Why? Microwaves couple directly with the polar transition state, often accelerating rates by 100x compared to oil baths [1].

Ticket #002: "I have a 6-substituted-2,3-dichloroquinoxaline. Which chloride comes off first?"

Diagnosis: Regioselectivity confusion. You have a substituent on the benzo-ring (e.g., 6-Nitro or 6-Methoxy) and two equivalent chlorines at C2 and C3.

The "Electronic Activation" Rule: Nucleophilic attack occurs preferentially at the carbon most activated by electron-withdrawing groups (EWG).

  • Case A: 6-Nitro-2,3-dichloroquinoxaline (EWG)

    • Outcome: Major product is substitution at C2 .

    • Reasoning: The Nitro group at C6 is in a para-like resonance relationship with C8a (the fusion carbon). Electron withdrawal from C8a makes N1 less electron-rich, thereby making the adjacent C2 more electrophilic (positive character).

  • Case B: 6-Methoxy-2,3-dichloroquinoxaline (EDG)

    • Outcome: Major product is substitution at C3 .

    • Reasoning: The Methoxy group donates electrons, deactivating C2 via the same pathway. C3 remains relatively more reactive.

Visualization of Regioselectivity Logic:

Regioselectivity Substrate 6-Nitro-2,3-dichloroquinoxaline EWG_Effect NO2 (C6) withdraws electrons from C8a Substrate->EWG_Effect Resonance N1_State N1 becomes electron deficient EWG_Effect->N1_State Inductive/Mesomeric C2_State C2 becomes HIGHLY Electrophilic N1_State->C2_State Activation Product Major Product: C2-Substitution C2_State->Product Nucleophilic Attack

Caption: Electronic transmission pathway for regioselective


 on 6-nitro-quinoxalines.
Ticket #003: "I see a peak M-18 or M+16 in LCMS. Is it an impurity?"

Diagnosis: Hydrolysis. You have formed the quinoxalinone (tautomer of hydroxy-quinoxaline).

Root Cause:

  • Wet Solvents: Quinoxalines are so electrophilic that water acts as a competitive nucleophile.

  • Hydroxide Bases: Using NaOH or KOH in non-dry conditions.

Corrective Action:

  • Dry Solvents: Use anhydrous DMF/DMSO.

  • Base Selection: Switch to DIPEA (Hunig's Base) or

    
      (anhydrous). Avoid strong hydroxide bases unless you intend to hydrolyze.
    
  • Workup: Do not let the reaction sit in aqueous acidic workup for too long; the remaining chlorine can hydrolyze during extraction.

Experimental Protocols

Standard Operating Procedure (SOP): Amination of 2,3-Dichloroquinoxaline
ParameterConditionNotes
Stoichiometry 1.0 eq Substrate : 1.1 eq AmineUse 2.2 eq Amine if HCl salt is formed and no external base is used.
Base DIPEA (1.5 eq) or

Scavenges HCl generated during substitution.
Solvent Ethanol (Reflux) or DMF (80°C)Ethanol is greener; DMF is faster.
Monitoring TLC (Hex/EtOAc 7:3)Product is usually more polar (lower

) than dichloro-SM.

Step-by-Step:

  • Dissolve 2,3-dichloroquinoxaline (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Add amine (1.1 mmol) dropwise.

  • Add DIPEA (1.5 mmol).

  • Reflux for 2–4 hours.

  • Workup: Cool to

    
    . The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
    
Advanced Protocol: Microwave-Assisted Synthesis

For stubborn substrates or sterically hindered amines.

  • Combine reagents in a microwave vial (Solvent: Ethanol or Water).

  • Settings: 140°C, High Absorption, 10–15 minutes [2].

  • Yield Expectation: >85% typically.

Advanced Topic: C-H Functionalization (The "Chupakhin" Approach)

If you lack a halogen leaving group (i.e., you have Quinoxalin-2(1H)-one), you cannot use


. You must use Oxidative Nucleophilic Substitution of Hydrogen (

)
.

Mechanism:

  • Nucleophilic addition to the C=N bond.[1]

  • Oxidation of the

    
    -adduct (intermediate) to restore aromaticity.
    

Workflow Visualization:

CH_Functionalization Start Quinoxalin-2(1H)-one (No Halogen) Intermediate Radical/Adduct Formation (C3 Position) Start->Intermediate Minisci / Chupakhin Cond. Reagent Nucleophile (R-H) + Oxidant (Ag+, Air, Persulfate) Reagent->Intermediate Oxidation Oxidative Aromatization (-2H / -e-) Intermediate->Oxidation Final C3-Functionalized Product Oxidation->Final

Caption: Pathway for Direct C-H Functionalization (Metal-free or Photocatalytic) [3].

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton eCommons. [Link]

  • Microwave-assisted Solvent-free Synthesis of Quinoxalines. Molecules (MDPI). [Link]

  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. Frontiers in Chemistry. [Link]

  • Chemistry of 2,3-Dichloroquinoxalines (Regioselectivity). ResearchGate. [Link]

Sources

scale-up synthesis challenges of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals tasked with scaling up the synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline .

Transitioning this synthesis from a 10-gram laboratory scale to a multi-kilogram pilot scale introduces non-linear challenges, primarily revolving around the rheology of the dione intermediate, the aggressive nature of phosphorus oxychloride (POCl₃), and the severe thermal hazards associated with reagent quenching[1].

This guide bypasses basic synthetic theory to focus directly on causality, self-validating process controls, and risk mitigation.

I. Synthetic Workflow & Process Architecture

The synthesis is a two-stage process: the condensation of 4-fluoro-5-methylbenzene-1,2-diamine with oxalic acid to form the dione, followed by a Vilsmeier-Haack-type double chlorination[1].

Workflow A 4-Fluoro-5-methylbenzene- 1,2-diamine + Oxalic Acid B 6-Fluoro-7-methylquinoxaline- 2,3-dione A->B Condensation (HCl/H2O, Reflux) C POCl3 + Catalytic DMF (Chlorination) B->C Isolation & Drying D 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline C->D Vilsmeier-Haack Activation

Caption: Two-stage synthetic workflow for 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.

II. Quantitative Scale-Up Metrics

Directly scaling laboratory equivalents to the pilot plant often results in unmanageable waste streams and severe safety hazards. The table below summarizes the critical parameter shifts required for safe scale-up.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality & Scientific Rationale
POCl₃ Equivalents 5.0 - 10.0 eq2.5 - 3.0 eqHigh excess at scale creates an uncontrollable quenching hazard. Reduced equivalents mandate the use of a co-solvent (e.g., toluene) to maintain stirrability[2].
Catalyst (DMF) 0.1 eq0.05 eq0.05 eq is sufficient to maintain the steady-state concentration of the active Vilsmeier electrophile. Excess DMF leads to dimethylamine impurities.
Reaction Temp. 100 °C (Reflux)90 - 95 °COperating slightly below reflux prevents POCl₃ vapor lock in the condenser and allows better control over the endothermic off-gassing of HCl.
Quench Temp. 0 - 5 °C25 - 35 °CCritical: Low temperatures trap metastable intermediates. Elevated quench temperatures force immediate hydrolysis, preventing latent thermal runaways[3].
Typical Yield 88 - 92%85 - 89%Slight yield attrition at scale is typical due to mass transfer limitations in the heterogeneous dione slurry.

III. Troubleshooting & Scale-Up FAQs

Q1: We are observing a persistent mono-chloro impurity (e.g., 3-chloro-6-fluoro-7-methylquinoxalin-2(1H)-one) at the 1 kg scale that we did not see at the 10 g scale. How do we drive the reaction to completion? Causality: At the lab scale, the massive excess of POCl₃ acts as both reagent and solvent, ensuring complete dissolution of the mono-chloro intermediate. At scale, reduced POCl₃ equivalents lead to a highly viscous slurry. Poor rheology causes mass transfer limitations, trapping the mono-chloro intermediate inside unreacted dione aggregates. Solution: Do not simply add more POCl₃ or increase the temperature. Instead, introduce an inert co-solvent like toluene or sulfolane (2-3 volumes) to improve the rheology of the slurry[2]. Ensure you are using catalytic DMF (0.05 eq) to generate the highly reactive Vilsmeier-Haack complex, which accelerates the displacement of the tautomeric hydroxyl group faster than the bulk POCl₃ alone[1].

Q2: Does the asymmetry of the 4-fluoro-5-methyl substitution create regioselectivity issues during the chlorination step? Causality: No. This is a common misconception. Because the chlorination step replaces both the C2 and C3 hydroxyl groups of the dione with chlorides, the final product is symmetrically chlorinated. There are no regioisomers generated in this specific transformation. Note for Downstream: Regioselectivity will only become a critical factor in your next synthetic step. If you subject this dichloro-compound to a nucleophilic aromatic substitution (S_NAr) with an amine, the electron-withdrawing fluorine at C6 will activate the C2 position more strongly than the electron-donating methyl at C7 activates the C3 position.

Q3: What is the safest protocol for quenching excess POCl₃ during large-scale workup? Our safety team is concerned about thermal runaways. Causality: The hydrolysis of POCl₃ is not a single-step process. When POCl₃ reacts with water, it first forms phosphorodichloridic acid (Cl₂P(O)OH)[3]. This intermediate is metastable. If you quench into ice water (0-5 °C) as is common in lab-scale protocols, the hydrolysis stalls at this intermediate. As the addition continues, a massive reservoir of Cl₂P(O)OH accumulates. Once the cooling capacity is overwhelmed and the mixture warms, a violent, auto-catalytic exothermic hydrolysis occurs, rapidly releasing HCl gas and heat. Solution: You must use a temperature-controlled reverse quench . Add the reaction mixture slowly to a large volume of aqueous sodium hydroxide or potassium hydroxide maintained between 25 °C and 35 °C. This slightly elevated temperature ensures that the metastable intermediate is hydrolyzed instantaneously upon contact, preventing dangerous accumulation[3].

Quench POCl3 POCl3 (Excess) Intermediate Cl2P(O)OH (Metastable Intermediate) POCl3->Intermediate + H2O (Slow at <5°C) Products H3PO4 + 3HCl (Aqueous Phase) Intermediate->Products + 2H2O (Rapid >25°C) Thermal Latent Exothermic Runaway Risk Intermediate->Thermal If accumulated and warmed

Caption: Hydrolysis pathway of POCl3 highlighting the metastable intermediate risk at scale.

IV. Self-Validating Pilot-Scale Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the specified In-Process Control (IPC) metric is met.

Materials:

  • 6-Fluoro-7-methylquinoxaline-2,3-dione: 1.00 kg (4.80 mol)

  • Phosphorus oxychloride (POCl₃): 2.21 kg (14.4 mol, 3.0 eq)

  • N,N-Dimethylformamide (DMF): 17.5 g (0.24 mol, 0.05 eq)

  • Toluene (co-solvent): 3.0 L

Step 1: Vilsmeier-Haack Activation & Chlorination

  • Charge a dry, nitrogen-purged 10 L glass-lined reactor with 6-fluoro-7-methylquinoxaline-2,3-dione (1.00 kg) and Toluene (3.0 L). Initiate stirring at 150 RPM.

  • Add DMF (17.5 g).

  • Slowly charge POCl₃ (2.21 kg) via an addition funnel over 45 minutes. Maintain the internal temperature below 40 °C during addition.

  • Ramp the internal temperature to 90 °C over 1 hour. Causality: A slow ramp controls the evolution of HCl gas, preventing scrubber overload.

  • IPC Validation 1: After 4 hours at 90 °C, pull a 1 mL sample, quench into cold methanol, and analyze via HPLC (254 nm). The reaction is self-validated as complete when the mono-chloro intermediate is < 0.5 LCAP (Liquid Chromatography Area Percent).

Step 2: Distillation of Excess Reagent

  • Once IPC 1 is met, apply vacuum (approx. 100 mbar) and distill off the toluene and unreacted POCl₃ at an internal temperature of 60 °C until a stirrable, thick oil remains.

  • Causality: Removing excess POCl₃ prior to aqueous workup drastically reduces the thermodynamic burden of the quench step.

  • Dilute the remaining oil with fresh, dry Toluene (2.0 L) to reduce viscosity for the transfer step.

Step 3: The Reverse Quench

  • In a separate 20 L reactor, prepare a quench solution of 2M aqueous NaOH (8.0 L). Adjust the jacket temperature to maintain the solution at 25 °C.

  • Transfer the toluene reaction mixture from Step 2 into the 20 L reactor at a controlled rate over 2 hours.

  • IPC Validation 2: Monitor the internal temperature of the quench reactor continuously. Adjust the addition rate so the internal temperature remains strictly between 25 °C and 35 °C. Do not allow the temperature to drop below 20 °C.

  • Stir the biphasic mixture for 1 hour post-addition. Monitor the aqueous phase via ³¹P NMR (if available) to confirm the complete disappearance of the Cl₂P(O)OH signal[3].

Step 4: Isolation

  • Stop stirring and allow phase separation. The product is in the upper toluene layer.

  • Drain the lower aqueous phase (contains phosphates and salts).

  • Wash the organic phase with brine (2.0 L), then concentrate under reduced pressure.

  • Crystallize the resulting solid from Isopropanol/Water to yield pure 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.

References

Sources

managing regioselectivity in quinoxaline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective functionalization of quinoxalines and related N-heterocycles. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who are navigating the complex electronic and steric landscapes of these privileged scaffolds.

This guide moves beyond basic reaction conditions to explain the causality behind catalyst selection, additive effects, and mechanistic pathways, ensuring your synthetic workflows are both predictable and reproducible.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: I am trying to functionalize an asymmetric quinoxaline via Pd-catalyzed C–H activation, but I keep getting an intractable mixture of C5 and C7 isomers. How can I control this regioselectivity? A1: Achieving regioselectivity between the C5 and C7 positions on the carbocyclic ring is a classic challenge dictated by the symmetric electronic pull of the pyrazine core. When the pyrazine ring is asymmetrically substituted, you must leverage steric differentiation. The C5 position is inherently more sterically hindered due to its proximity to the adjacent pyrazine nitrogen and any C6 substituents. The Solution: Shift your catalytic system to incorporate bulky biaryl phosphine ligands, such as XPhos or SPhos[1]. The extreme steric bulk of these ligands prevents the palladium center from accessing the crowded C5 position, effectively funneling the electrophilic palladation exclusively toward the more accessible C7 position.

Q2: My goal is to achieve exclusive C3-functionalization of quinoxalin-2(1H)-ones. Traditional transition-metal catalysis is causing competitive activation at the carbocyclic ring. What is the alternative? A2: The C3 position of quinoxalin-2(1H)-ones is highly electron-deficient, making it a poor candidate for traditional electrophilic metalation but an excellent target for radical attack. To achieve exclusive C3 selectivity, you should pivot to a radical-mediated pathway[2]. The Solution: Employ Selectfluor as a mild, single-electron oxidant or use visible-light photocatalysis. These systems facilitate Single Electron Transfer (SET) to generate nucleophilic radicals (e.g., alkoxy, amino, or alkyl radicals) that regioselectively and rapidly add to the C3 position, bypassing the carbocyclic ring entirely[3].

Q3: I am using a quinoxaline N-oxide directing group to force remote C8-arylation, but my yields are low, and I am observing C2-arylation byproducts. What is failing in my catalytic cycle? A3: N-oxides are powerful directing groups for remote C8-functionalization, but the active palladium species strictly dictates the regioselectivity. If your system contains strong, basic phosphine ligands, the catalyst defaults to an inner-sphere mechanism at the more acidic C2 position. The Solution: Strip the phosphine ligands from your system and use bare


 in the presence of a carboxylic acid additive, specifically pivalic acid (PivOH)[4]. The N-oxide oxygen coordinates to the palladium center, while the bulky pivalate anion acts as an internal proton shuttle. This drives the reaction through a highly ordered Concerted Metalation-Deprotonation (CMD) transition state, lowering the activation energy for C8–H cleavage and eliminating C2 byproducts[5].

Part 2: Troubleshooting Workflows & Logic

Workflow 1: Resolving C5/C7 Regioselectivity Mixtures in Pd-Catalysis

When standard conditions yield isomer mixtures, systematic modulation of the catalyst's steric environment and the substrate's electronic bias is required.

G A Mixture of C5/C7 Isomers in Pd-Catalysis B Evaluate Steric Hindrance at C5 Position A->B  Steric Check D Evaluate Electronic Effects (EDG vs EWG) A->D  Electronic Check C Increase Ligand Bulk (Use XPhos, SPhos) B->C  C5 is hindered F High C7/C8 Regioselectivity Achieved C->F  Bulky Pd-complex E Utilize N-Oxide Directing Groups D->E  Deactivated ring E->F  Remote C-H activation

Caption: Logic tree for resolving C5/C7 regioselectivity mixtures in Pd-catalysis.

Workflow 2: Radical Pathway for C3-Selective Functionalization

For quinoxalin-2(1H)-ones, avoiding transition metals in favor of radical generation ensures the reaction remains localized to the pyrazine ring.

G A Quinoxalin-2(1H)-one Substrate B Selectfluor / Photocatalyst (SET Process) A->B C Nucleophilic Radical Generation B->C  Oxidative cleavage D Radical Addition at C3 Position C->D  Regioselective attack E Oxidation & Deprotonation (Aromatization) D->E  Loss of H+ / e- F Exclusive C3-Functionalized Product E->F

Caption: Radical pathway for C3-selective functionalization of quinoxalin-2(1H)-ones.

Part 3: Validated Experimental Protocols

Protocol A: Pd-Catalyzed C8-Selective Arylation of Quinoxaline N-Oxides

Causality Focus: This protocol utilizes pivalic acid to enable a CMD pathway, ensuring the palladium center selectively activates the remote C8 position rather than the C2 position[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the quinoxaline N-oxide substrate (0.5 mmol), aryl iodide (1.0 mmol),

    
     (5 mol%, 0.025 mmol), and 
    
    
    
    (1.0 mmol) as the terminal oxidant.
  • Additive Introduction: Add pivalic acid (PivOH, 30 mol%, 0.15 mmol). Crucial Step: The pivalate anion is strictly required to act as the proton shuttle during the C–H cleavage event.

  • Solvent & Degassing: Add anhydrous toluene (3.0 mL). Seal the tube and purge with argon for 5 minutes to prevent oxidative degradation of the catalyst.

  • Reaction Execution: Heat the mixture in a pre-heated oil bath at 110 °C for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar N-oxide starting material and the emergence of a less polar, UV-active spot indicates successful C8-arylation. If a secondary spot appears very close to the product, C2-arylation has occurred (indicating insufficient PivOH or phosphine contamination).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Selectfluor-Mediated C3-Alkoxylation of Quinoxalin-2(1H)-ones

Causality Focus: This metal-free protocol relies on Selectfluor to act as a single-electron oxidant, generating an alkoxy radical that selectively attacks the electron-deficient C3 position[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL reaction vial, add the quinoxalin-2(1H)-one derivative (0.2 mmol) and Selectfluor (0.4 mmol, 2.0 equivalents).

  • Radical Precursor Addition: Add the desired aliphatic alcohol (2.0 mL). The alcohol serves as both the reactant (radical precursor) and the solvent.

  • Reaction Execution: Stir the reaction mixture at 80 °C under an open-air atmosphere for 4–6 hours. Note: Exclusion of oxygen is not strictly necessary, as the radical addition is highly rapid.

  • Self-Validation (In-Process): The reaction mixture will transition from a suspension to a clear solution as the starting material is consumed. Confirm completion via LC-MS; the mass peak should correspond to[M + Alkoxy - H].

  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL) and extract with dichloromethane (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , concentrate, and purify via silica gel chromatography.

Part 4: Quantitative Data & Reagent Selection Matrix

To streamline your experimental design, the following table summarizes the quantitative performance of various regioselective functionalization strategies based on recent literature[1][2][3][4].

Target PositionSubstrate ScaffoldOptimal Catalyst / Reagent SystemKey Additive / LigandTypical Yield RangeRegioselectivity Ratio (Target:Other)
C7 Asymmetric Quinoxaline

XPhos or SPhos65% – 85%> 15:1 (Steric dependent)
C3 Quinoxalin-2(1H)-oneSelectfluor (Metal-Free)None (Radical Pathway)70% – 95%Exclusive C3
C3 Quinoxalin-2(1H)-oneVisible-Light PhotocatalystEosin Y / Rose Bengal60% – 90%Exclusive C3
C8 Quinoxaline N-oxide

Pivalic Acid (PivOH)75% – 92%> 20:1 (Over C2)
C5 8-AminoquinoxalineMetal-Free Chalcogenides

or NBS
60% – 90%High C5 preference

Part 5: References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies ACS Catalysis URL:[Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions Molecules (MDPI) URL:[Link]

  • Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1H)-ones The Journal of Organic Chemistry URL:[Link]

Sources

purification of crude 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Case ID: PUR-QNX-007 Status: Active Agent: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are dealing with 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5 / Analogous frameworks).[1][2] This is a highly electrophilic heteroaromatic intermediate.[1]

The Critical Challenge: The 2,3-dichloro moiety is labile.[3] Unlike simple aryl chlorides, these positions are activated by the pyrazine nitrogens, making them susceptible to nucleophilic aromatic substitution (


) .[1][3]
  • Primary Risk: Hydrolysis during workup/storage converts the desired product back into 2-chloro-6-fluoro-7-methyl-3-quinoxalinol (the "monohydroxy" impurity) or the thermodynamic sink, the 2,3-dione .[1]

  • Secondary Risk: Polymerization/Tar formation due to trace acid remaining from the chlorination step (

    
    ).[1]
    

This guide prioritizes anhydrous handling and rapid purification to maximize yield and purity.[1]

Module 1: The Impurity Profile

Before selecting a purification route, understand what you are separating.[3]

Impurity TypeOriginSolubility vs. TargetRemoval Strategy
Target Molecule Desired ProductSoluble in DCM, Toluene, EtOAc.[1] Insoluble in Water.[1]N/A
The "Monohydroxy" (Hydrolysis Product)Moisture contact; Acidic/Basic workup drift.[1]Low solubility in DCM; High mp solid.[1]Filtration (often precipitates out) or Column (very polar).[1][3]
The "Dione" (Starting Material)Incomplete chlorination.[1]Insoluble in most organic solvents; Soluble in basic aq.[1]Hot filtration or Basic wash (Risk of hydrolysis!).[1]
Phosphate Tars Polymerized

byproducts.
Variable; often dark/sticky.[1]Silica plug or Activated Carbon.[1][4]
Regioisomers Impure diamine starting material.Very similar to target.Critical: Requires high-efficiency column or fractional recrystallization.[1]

Module 2: Purification Decision Matrix

Do not default to column chromatography. It is slow and exposes the labile chlorides to silica moisture.[1][3] Use this logic flow to determine your protocol.

PurificationWorkflow Start Crude Material Analysis CheckPurity HPLC Purity > 85%? Start->CheckPurity RecrystDecision Scale > 5g? CheckPurity->RecrystDecision Yes (Mainly Tars) CheckHydrolysis Contains >5% Hydrolysis (Monohydroxy)? CheckPurity->CheckHydrolysis No (Complex Mix) Recryst PROTOCOL A: Recrystallization (Heptane/Toluene) RecrystDecision->Recryst Yes (Bulk) SilicaPlug PROTOCOL C: Silica Plug Filtration (Remove Tars) RecrystDecision->SilicaPlug No (Small Scale) PreFilter Step: Filter Solids (Monohydroxy is insoluble in DCM) CheckHydrolysis->PreFilter Yes Column PROTOCOL B: Flash Chromatography (Hexane/DCM) CheckHydrolysis->Column No PreFilter->Column

Figure 1: Decision tree for purification based on crude purity and scale. Note the specific branch for hydrolysis products.

Module 3: Validated Protocols

Protocol A: Recrystallization (Preferred for Scale)

Best for: Removing tars and trace starting material. Key Principle:[1] The dichloro-quinoxaline is highly soluble in hot toluene but crystallizes well upon cooling, whereas tars remain in solution and the "monohydroxy" impurity often remains undissolved (allowing hot filtration).[1][3]

  • Dissolution: Suspend crude solid in Toluene (3-5 mL per gram) .

  • Heating: Heat to

    
    .
    
    • Checkpoint: If a white/beige solid remains undissolved while the dark oil dissolves, do not add more solvent. This is likely the "monohydroxy" impurity or inorganic salts.[3]

  • Hot Filtration (Critical): Filter the hot solution through a sintered glass funnel (or Celite pad) to remove undissolved impurities.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT).[1][5][6]

    • Optional: If no crystals form at RT, add Heptane dropwise until slight turbidity is observed, then cool to

      
      .[1][3]
      
  • Collection: Filter the crystals and wash with cold Heptane .

  • Drying: Vacuum oven at

    
     max. High heat can sublime the product.[1][3]
    
Protocol B: Flash Chromatography (High Purity)

Best for: Separating close-running impurities or regioisomers. Stationary Phase:[1] Neutral Silica Gel (Acidic silica can catalyze hydrolysis).[1]

  • Eluent System:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Dichloromethane (DCM)[1][3]

    • Gradient: Start 100% Hexanes

      
       20% DCM 
      
      
      
      50% DCM.[1]
    • Note: Avoid Ethyl Acetate if possible; it often co-elutes the target with polar impurities and can contain wet alcohol.[1][3]

  • Loading: Dry load on Celite is preferred to prevent crystallization in the column head.[1]

  • Elution Order:

    • Front: Unreacted polychlorinated byproducts (if any).

    • Target: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (fluorescent under UV 254nm).

    • Tail: Monohydroxy impurity (very polar, often stays on baseline).[1][3]

Module 4: Troubleshooting & FAQs

Q1: My product is turning into a white solid that is insoluble in DCM. What happened?

Diagnosis: You have hydrolyzed the 2,3-dichloro system. Mechanism:


 reaction with water.[1]


Fix:
  • Check your workup: Did you leave the crude in contact with aqueous

    
     for too long? Neutralization must be rapid  and cold.[1]
    
  • Check your solvents: Ensure your recrystallization solvent (Toluene) is dry.[1]

  • Recovery: You cannot easily "re-chlorinate" the purified solid without running the

    
     reaction again.[1] It is best to discard the insoluble white solid (monohydroxy) and recover the soluble fraction.[1][3]
    
Q2: The crude oil is black/tarry.[1] How do I clean it before crystallization?

Diagnosis: Phosphorous tars from the chlorination reagent.[1] Fix:

  • Dissolve the crude in minimal DCM.[1]

  • Pass it through a short pad of Silica Gel (2-3 cm height).[1]

  • Wash with 100% DCM.[1]

  • The tars will stick to the top of the silica (black band).[1][3] The product will elute yellow/orange.[1][3]

  • Evaporate and proceed to Protocol A (Recrystallization).

Q3: I see two spots very close together on TLC. Is it a regioisomer?

Diagnosis: Likely yes, if your starting diamine was 4-fluoro-5-methyl-1,2-phenylenediamine.[1] Context: The formation of the quinoxaline ring is generally regioselective, but not regiospecific.[3] Fix:

  • Recrystallization is rarely effective for separating isomers with such similar electronics.[1]

  • Use Protocol B (Column) but run a shallower gradient (e.g., 5% DCM isocratic hold).[1][3]

  • Alternative: Check the purity of your starting diamine.[1][3] Garbage in, garbage out.

Q4: What is the expected melting point?

Data: While the exact literature value for the 6-fluoro-7-methyl analog is proprietary or patent-buried, the close analog 2,3-dichloro-6-methylquinoxaline melts at 112-116°C [1].[1]

  • Expectation: Your product should be a solid melting in the 105-125°C range.[1] If it melts < 90°C, it is impure (solvent entrapment or isomer mix).[1][3]

References

  • Sumitomo Chemical Co Ltd. (2018).[1] Method for preparing 2,3-dichloroquinoxaline derivative. CN108191778B.[1] (Describes the chlorination conditions and workup for analogous quinoxalines).

  • PubChem. (2025).[1] 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline Compound Summary. National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][3]

Disclaimer: This guide is for research purposes only. 2,3-dichloroquinoxalines are skin sensitizers and potentially genotoxic.[1][3] Handle with extreme caution in a fume hood.

Sources

Technical Support Center: Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoxaline synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals. The Körner-Hinsberg condensation of o-phenylenediamines (OPDAs) with 1,2-dicarbonyls remains the cornerstone of quinoxaline synthesis[1]. However, the reaction is fraught with chemoselective, regioselective, and oxidative pitfalls.

This living document provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to ensure high-fidelity synthesis.

Part 1: Diagnostic Troubleshooting Workflow

Before diving into specific chemical interventions, use the following diagnostic logic to isolate the root cause of your synthetic failure.

Troubleshooting Start Reaction Issue Identified Issue What is the primary failure mode? Start->Issue Isomers Multiple Regioisomers Issue->Isomers NMR shows mixtures Degradation Dark Mixture / Degradation Issue->Degradation TLC shows baseline tar LowYield Incomplete Reaction / Low Yield Issue->LowYield Starting material remains SolIsomers Screen catalysts (e.g., NH4HF2) or use alpha-haloketones Isomers->SolIsomers SolDegradation Use inert atmosphere (Ar/N2) or in-situ diketone generation Degradation->SolDegradation SolLowYield Add Lewis/Brønsted acid (CSA, I2) or apply microwave heating LowYield->SolLowYield Success Pure Quinoxaline Isolated SolIsomers->Success SolDegradation->Success SolLowYield->Success

Caption: Diagnostic decision tree for identifying and resolving common quinoxaline synthesis failures.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I obtaining an intractable mixture of regioisomers, and how can I control regioselectivity?

The Causality: When condensing an unsymmetrical o-phenylenediamine (e.g., 4-methylbenzene-1,2-diamine) with an unsymmetrical 1,2-dicarbonyl, the two amino groups possess different nucleophilicities due to the inductive/resonance effects of the ring substituents. Simultaneously, the two carbonyl carbons possess different electrophilicities. Under standard thermodynamic conditions, this mismatch leads to a roughly 1:1 mixture of 6- and 7-substituted (or 2,3-disubstituted) regioisomers[2]. The Solution:

  • Kinetic Control: Lower the reaction temperature and employ highly specific catalysts. For instance, ammonium bifluoride (

    
    ) in aqueous ethanol has been shown to drive the reaction regioselectively by selectively activating the more electrophilic carbonyl[3].
    
  • Alternative Precursors: Abandon the 1,2-dicarbonyl entirely. Utilizing

    
    -haloketones (e.g., phenacyl bromides) or ynones enables a regiospecific Michael addition followed by condensation, yielding a single isomer[3][4].
    
Q2: My reaction mixture turns black immediately upon heating, and the yield is poor. What is happening?

The Causality: o-Phenylenediamines are highly electron-rich and notoriously susceptible to auto-oxidation. In the presence of ambient oxygen and heat, they rapidly oxidize into radical intermediates that polymerize into dark, intractable diaminophenazine tars[5]. The Solution: Always degas your solvents and run the reaction under a strict Argon or Nitrogen atmosphere. If the diamine is exceptionally unstable, utilize an in situ oxidation strategy . By reacting an


-hydroxyketone with a mild oxidant (like 

in DMSO), the 1,2-dicarbonyl is generated transiently and immediately trapped by the diamine before oxidative degradation can occur[6][7].
Q3: The condensation stalls, and TLC shows a persistent intermediate. How do I drive it to completion?

The Causality: The reaction proceeds via a mono-imine intermediate. If the dicarbonyl is sterically hindered or if the OPDA contains strongly electron-withdrawing groups (e.g., -NO2, -CF3), the nucleophilicity of the second amine is severely deactivated, stalling the intramolecular cyclization[2]. The Solution: Introduce a Brønsted or Lewis acid to increase the electrophilicity of the unreacted carbonyl. Camphorsulfonic acid (CSA) or catalytic Iodine (


) are highly effective[5][7]. If chemical catalysis fails, microwave irradiation (100–120 °C for 5–10 mins) provides the necessary activation energy to overcome the steric penalty.

Part 3: Mechanistic Pathway of Condensation

Understanding the exact point of failure requires visualizing the reaction pathway. The rate-limiting step is frequently the intramolecular cyclization of the mono-imine.

Mechanism OPDA o-Phenylenediamine (Nucleophile) MonoImine Mono-imine Intermediate (Rate-limiting step) OPDA->MonoImine H+ catalysis Diketone 1,2-Dicarbonyl (Electrophile) Diketone->MonoImine Cyclization Intramolecular Cyclization MonoImine->Cyclization -H2O Product Quinoxaline Derivative (Aromatic Stabilization) Cyclization->Product Rapid

Caption: Standard mechanism for quinoxaline formation highlighting the rate-limiting mono-imine intermediate.

Part 4: Quantitative Catalyst Comparison

The choice of catalyst dictates both the reaction time and the purity profile. The table below summarizes the optimization data for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil across various established methodologies[3][5][7].

Catalytic SystemSolventTemperatureTimeYield (%)Primary Advantage
Uncatalyzed EthanolReflux (78 °C)12 h< 50%Baseline method; prone to degradation.
CSA (20 mol%) EthanolRoom Temp2–8 h85–95%Excellent for sterically hindered substrates.

(20 mol%)
DMSORoom Temp12 h80–90%Enables in situ oxidation of

-hydroxyketones.

Aq. EthanolRoom Temp1–2 h90–98%High regioselectivity for unsymmetrical substrates.
Microwave (No Cat) Solvent-free120 °C5 min> 90%Green chemistry; overcomes electronic deactivation.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains a physical or analytical checkpoint to verify success before proceeding.

Protocol A: Acid-Catalyzed Condensation (For Hindered/Deactivated Substrates)

Reference standard utilizing Camphorsulfonic Acid (CSA)[5].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 mmol) and the o-phenylenediamine (1.0 mmol) in anhydrous ethanol (5 mL).

    • Validation Check 1: The solution should be clear. If the diamine is dark brown/black before addition, it has oxidized and must be recrystallized or sublimed prior to use.

  • Catalysis: Add Camphorsulfonic acid (CSA) (20 mol%) to the stirring solution. Purge the flask with Argon for 5 minutes to displace oxygen.

  • Reaction: Stir the mixture at room temperature for 2 to 8 hours.

    • Validation Check 2 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The mono-imine intermediate will appear as a distinct spot between the starting materials and the product. The reaction is complete only when the mono-imine spot completely vanishes.

  • Quench & Workup: Pour the mixture into ice-cold saturated

    
     solution (20 mL) to neutralize the CSA. Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
    
    • Validation Check 3 (NMR): In the

      
       NMR spectrum, the absence of primary amine protons (~3.5-5.0 ppm) and the presence of a highly symmetrical aromatic region (for symmetrical diketones) confirms successful cyclization.
      
Protocol B: Green In Situ Oxidative Cyclization

Ideal for unstable diamines, utilizing


-hydroxyketones and catalytic Iodine[3][7].
  • In Situ Generation: In a 25 mL flask, combine the

    
    -hydroxyketone (1.0 mmol) and 
    
    
    
    (0.25 mmol) in DMSO (2 mL). Stir for 10 minutes at room temperature.
  • Condensation: Add the o-phenylenediamine (1.0 mmol) to the mixture.

    • Validation Check 1: The addition should be done in one portion. The DMSO acts as both the solvent and the terminal oxidant for the iodine catalytic cycle.

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Check 2: The reaction mixture will typically undergo a distinct color change (often turning deep yellow/orange) as the extended conjugated quinoxaline system forms.

  • Isolation: Slowly add the mixture to 10% aqueous sodium thiosulfate (

    
    ) (20 mL) to quench the remaining iodine.
    
    • Validation Check 3: The dark iodine color must completely dissipate, leaving a precipitate of the crude quinoxaline.

  • Filtration: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

References

  • Methods of Preparation of Quinoxalines Encyclopedia MDPI. URL: [Link]

  • One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction Organic Letters - ACS Publications. URL:[Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinoxalines RSC Advances / PMC. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, quinoxaline derivatives stand out as a critical class of heterocyclic compounds. Their scaffold is a key component in a multitude of pharmacologically active agents, including anticancer drugs, antibiotics, and kinase inhibitors.[1] The precise substitution pattern on the quinoxaline ring system dictates its biological activity, making unambiguous structural elucidation paramount. This guide provides an in-depth analysis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, offering a comprehensive approach to its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices and present a comparative analysis with analogous structures to provide a field-proven perspective on its spectral features.

The Strategic Importance of Quinoxaline Scaffolds

Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring.[1] This structural motif is prevalent in numerous compounds with a wide array of biological activities.[2][3] The therapeutic potential of quinoxaline derivatives is vast, with approved drugs for treating conditions ranging from glaucoma to cancer and hepatitis C.[2] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their physicochemical properties and biological targets, a cornerstone of structure-activity relationship (SAR) studies in drug development.[1]

Unambiguous Structural Elucidation via NMR: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural determination of organic molecules.[1][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed roadmap of the molecular architecture, revealing through-bond and through-space correlations between atoms. For a molecule like 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, a comprehensive NMR analysis is essential to confirm the regiochemistry of the substituents on the benzene ring.

Experimental Workflow for NMR Analysis

The following diagram outlines a robust workflow for the complete NMR analysis of a substituted quinoxaline.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Structure Elucidation A Weigh 10-20 mg of Sample B Dissolve in 0.6 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D 1H NMR C->D E 13C{1H} NMR D->E F DEPT-135 E->F G COSY F->G H HSQC G->H I HMBC H->I J NOESY I->J K Assign Proton Signals (1H) J->K L Assign Carbon Signals (13C, DEPT) K->L M Establish H-H Couplings (COSY) L->M N Correlate Protons to Carbons (HSQC) M->N O Identify Long-Range H-C Correlations (HMBC) N->O P Confirm Spatial Proximity (NOESY) O->P Q Final Structure Confirmation P->Q

Caption: A comprehensive workflow for the NMR analysis of substituted quinoxalines.

Detailed Experimental Protocols

A successful NMR analysis hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.[1]

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline for ¹H NMR and 2D experiments. For a standard ¹³C NMR spectrum, a more concentrated sample of 50-100 mg may be necessary to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[1]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common initial choice for many non-polar to moderately polar organic molecules.[1]

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[1] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters that can be used as a starting point and should be optimized based on the specific instrument and sample concentration.

Experiment Purpose Key Parameters
¹H NMR To identify the number of unique proton environments, their integration, and multiplicity.Spectral Width: 16 ppm, Number of Scans: 16, Relaxation Delay: 2 s
¹³C{¹H} NMR To identify the number of unique carbon environments.Spectral Width: 240 ppm, Number of Scans: 1024, Relaxation Delay: 2 s
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups.Uses polarization transfer from ¹H to ¹³C to enhance sensitivity.
COSY To identify scalar-coupled protons (typically ²J and ³J couplings).A 2D homonuclear correlation experiment.
HSQC To identify one-bond correlations between protons and their directly attached carbons.A 2D heteronuclear correlation experiment.
HMBC To identify long-range (typically ²J and ³J) correlations between protons and carbons.Crucial for assigning quaternary carbons.
NOESY To identify through-space correlations between protons that are in close proximity.Useful for confirming the relative positions of substituents.

Predicted NMR Data and Structural Elucidation of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Structure and Numbering:

Structure of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Note: An illustrative image would be placed here in a final document.

¹H NMR Spectral Analysis (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show two singlets.

  • H-5 and H-8: The protons on the benzene ring will be influenced by the electron-donating methyl group and the electron-withdrawing fluorine and chloro substituents. H-5 is expected to be a singlet due to the absence of adjacent protons. H-8 is also anticipated to be a singlet for the same reason. The fluorine atom at C-6 will likely induce a long-range coupling to H-5, which may result in a narrow doublet or a broadened singlet. The chemical shifts of these protons are generally observed in the range of 7.7-8.2 ppm.[1]

  • -CH₃: The methyl protons will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.[4]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5~ 7.8 - 8.0s (or narrow d due to ⁴JH-F)1H
H-8~ 7.9 - 8.1s1H
-CH₃~ 2.4 - 2.6s3H
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • C-2 and C-3: These carbons are directly attached to chlorine atoms and are part of the pyrazine ring. They are expected to be significantly deshielded, appearing in the range of 142-155 ppm.[1]

  • Aromatic Carbons: The chemical shifts of the carbons in the benzene ring will be influenced by the substituents. The carbon bearing the fluorine (C-6) will show a large one-bond C-F coupling constant. The carbon attached to the methyl group (C-7) will be shielded relative to the other aromatic carbons. The bridgehead carbons (C-4a and C-8a) typically resonate between 141-144 ppm.[1]

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 Key HMBC Correlations
C-2~ 145QuaternaryH-5, H-8
C-3~ 146QuaternaryH-5, H-8
C-4a~ 142QuaternaryH-5, H-8, -CH₃
C-5~ 129CHH-8, -CH₃
C-6~ 160 (d, ¹JC-F ≈ 250 Hz)QuaternaryH-5, H-8, -CH₃
C-7~ 135QuaternaryH-5, H-8, -CH₃
C-8~ 130CHH-5, -CH₃
C-8a~ 143QuaternaryH-5, H-8, -CH₃
-CH₃~ 20CH₃H-5, H-8
2D NMR for Unambiguous Assignments
  • HSQC: This experiment will correlate the proton signals for H-5, H-8, and the methyl group to their directly attached carbons (C-5, C-8, and the methyl carbon, respectively).

  • HMBC: This is arguably the most critical experiment for this molecule. It will reveal long-range correlations that are essential for assigning the quaternary carbons and confirming the substitution pattern. For instance, correlations from the methyl protons to C-6, C-7, and C-8 would confirm the position of the methyl group.

  • NOESY: A NOESY experiment would show a through-space correlation between the methyl protons and H-8, further solidifying the assignment of these groups.

Comparative Analysis with Other Quinoxaline Derivatives

To put the predicted data into context, let's compare it with the known NMR data of similar structures.

Compound Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm) Reference
2,3-Dichloroquinoxaline 8.00 (m), 7.81 (m)-[5]
6-Fluoro-2,3-diphenylquinoxaline Aromatic region complexity due to phenyl rings-[6]
2-ethyl-3-methylquinoxaline 7.95-7.90 (m, 2H), 7.60-7.57 (m, 2H), 2.94 (q, 2H), 2.68 (s, 3H), 1.35 (t, 3H)157.5, 153.1, 141.2, 140.9, 128.8, 128.7, 128.5, 128.3, 29.0, 22.7, 12.0[7]

The comparison highlights how the electronic nature of the substituents significantly influences the chemical shifts of the quinoxaline core protons and carbons. The electron-withdrawing chloro and fluoro groups in our target molecule are expected to shift the aromatic proton signals downfield compared to the alkyl-substituted derivative.

Conclusion

The structural elucidation of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline requires a systematic and multi-pronged NMR approach. While direct experimental data is not presented here, the predicted spectral features, based on established principles and comparative analysis, provide a robust framework for its characterization. The strategic application of 1D and 2D NMR experiments, particularly HMBC and NOESY, is crucial for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise regiochemistry of the substituents. This level of detailed structural analysis is indispensable for advancing the development of novel quinoxaline-based therapeutics.

References

  • Gomha, S. M., et al. (2023). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Ewing, D. F. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Reddy, T. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Hetero Letters. Available at: [Link]

  • Dobrowolski, J. C., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Journal of Molecular Structure. Available at: [Link]

  • Gomha, S. M., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Frontiers in Chemistry. Available at: [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Akar, D., & Benkli, K. (2004). Synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives. Semantic Scholar. Available at: [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. Available at: [Link]

  • Royal Society of Chemistry. Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: a versatile tool for the synthesis of quinoxaline, benzothiazole and quinoline derivatives. Available at: [Link]

  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19. Available at: [Link]

  • Purdue University. Further studies of the reactions of quinoxaline and 2-methylquinoxaline. Available at: [Link]

  • da Silva, J. G., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Frontiers in Microbiology. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

  • Carling, R. W., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecules. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Available at: [Link]

Sources

Mass Spectrometry Profiling of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5) is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity—defined by the labile 2,3-dichloro positions and the specific regiochemistry of the fluoro-methyl substitution—demands precise analytical characterization.

This guide compares the two dominant mass spectrometry modalities—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) —to determine the optimal workflow for purity profiling and structural verification.[1]

Compound Vital Statistics
PropertyValueCritical Mass Spec Implication
Formula C₉H₅Cl₂FN₂Distinctive isotope pattern due to Cl₂.
Monoisotopic Mass ~230.98 DaLow mass range; suitable for single quadrupole.
LogP ~3.5 - 4.0Highly lipophilic; excellent GC behavior.
Lability C-Cl bonds (C2, C3)Prone to hydrolysis; susceptible to in-source fragmentation.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[1]

For this specific quinoxaline derivative, the choice of technique dictates the depth of structural information obtained. While LC-MS is the standard for biological matrices, GC-MS with Electron Ionization (EI) is the superior choice for structural confirmation and regioisomer differentiation of the raw material.

Performance Matrix
FeatureGC-MS (EI, 70 eV) LC-MS (ESI, Positive Mode) Verdict
Ionization Physics Hard ionization. Imparts significant internal energy, forcing fragmentation.Soft ionization. Protonation [M+H]⁺ dominates.GC-MS for structure; LC-MS for sensitivity.
Structural Fingerprint High. Distinctive loss of Cl•, HCl, and HCN provides a "spectral barcode."Low. Often yields only the molecular ion unless MS/MS (CID) is applied.GC-MS is the gold standard for ID.
Isomer Resolution Excellent. Can resolve 6-fluoro-7-methyl from 6-methyl-7-fluoro isomers chromatographically and spectrally.Moderate. Isomers often co-elute and have identical MS/MS spectra.GC-MS is required for regio-purity.
Impurity Detection Detects volatile synthesis byproducts (e.g., non-halogenated precursors).Detects polar hydrolysis degradants (e.g., 2-hydroxy-3-chloro derivatives).Complementary. Use both for full profile.

Deep Dive: GC-MS Fragmentation Mechanics

The electron ionization (EI) spectrum of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is dominated by the stability of the quinoxaline core and the lability of the chlorine atoms.

Predicted Fragmentation Pathway

The fragmentation follows a sequential loss of halogens followed by ring degradation. The presence of two chlorine atoms creates a characteristic 9:6:1 isotopic cluster at the molecular ion (M⁺).

Fragmentation M_Ion Molecular Ion (M+•) m/z 230/232/234 (Isotope 9:6:1) Frag_1 [M - Cl]⁺ m/z 195/197 (Isotope 3:1) M_Ion->Frag_1 - Cl• (35/37) Frag_2 [M - 2Cl]⁺ (Quinoxaline Core) m/z 160 Frag_1->Frag_2 - Cl• Frag_3 [M - Cl - HCN]⁺ Ring Contraction Frag_1->Frag_3 - HCN (27 Da) Frag_4 Benzyne/Ring Fragments Low Mass Region Frag_2->Frag_4 Ring Collapse

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway. The initial loss of a chlorine radical is the primary diagnostic transition.

Key Diagnostic Ions (m/z)
  • 230, 232, 234 (M⁺): The molecular ion cluster. Relative intensities of ~100%, ~65%, ~10% confirm the Cl₂ substitution.

  • 195, 197 ([M-Cl]⁺): Base peak candidate. Loss of one chlorine atom. The pattern shifts to a Cl₁ signature (3:1).

  • 160 ([M-2Cl]⁺): The fluoro-methyl-quinoxaline core.

  • 133 ([M-2Cl-HCN]⁺): Characteristic quinoxaline ring fragmentation.

Experimental Protocol: Validated Workflow

This protocol is designed to be self-validating by using the isotopic abundance of chlorine as an internal check for system performance.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate the lipophilic quinoxaline from aqueous synthesis buffers or reaction matrices.

  • Solvent Choice: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Reasoning: The compound is highly non-polar (LogP > 3).

Step-by-Step:

  • Dissolution: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters, as halogenated aromatics can adsorb.

  • Dilution: Dilute 1:100 with EtOAc for GC-MS (Target conc: 10 ppm).

B. Instrumental Parameters (GC-MS)
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)5% phenyl phase provides optimal selectivity for aromatic isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of the C-Cl bond.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp prevents peak broadening; final hold ensures elution of dimers.
Ion Source 230°CPrevents condensation of the halogenated core.
Scan Range m/z 40 – 400Covers molecular ion and all relevant fragments.
C. Self-Validation Check

Before accepting data, calculate the Isotope Ratio Match (IRM) for the molecular ion cluster:

  • Theoretical: Intensity(232) / Intensity(230) ≈ 0.65 (65%).

  • Acceptance Criteria: Experimental ratio must be within ±10% of theoretical. Deviation suggests co-eluting impurities or detector saturation.

LC-MS Considerations (Alternative Method)

While GC-MS is preferred for identification, LC-MS is necessary if the sample contains non-volatile precursors or if the compound is part of a biological assay (metabolite tracking).[1]

Workflow Visualization:

LCMS_Workflow Sample Aqueous/Bio Sample Column C18 Reverse Phase (High Carbon Load) Sample->Column Ionization ESI (+) Source Temp: 350°C Column->Ionization Elution MobilePhase Mobile Phase: Water/MeCN + 0.1% Formic Acid MobilePhase->Column Detection Detect: [M+H]⁺ m/z 231/233 Ionization->Detection Protonation

Figure 2: LC-MS workflow for polar impurity or metabolite analysis.

  • Ionization: ESI Positive mode is preferred. The nitrogen atoms in the quinoxaline ring are basic enough to accept a proton.

  • Observed Mass: [M+H]⁺ at m/z 231.[2]

  • Caution: Halogenated compounds can suppress ionization in ESI. APCI (Atmospheric Pressure Chemical Ionization) is a robust alternative if sensitivity is low.

References

  • BenchChem. (2025).[3] Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (2023 Release) - Halogenated Quinoxalines Data. Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Method Selection for Halogenated Aromatics. Retrieved from

  • PubChem. (2024).[4] Compound Summary: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CID 59320620). Retrieved from

Sources

Navigating Quinoxaline Scaffolds: Alternatives to 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by scaffold selection. The 2,3-dichloroquinoxaline core is a privileged building block in medicinal chemistry, widely utilized to synthesize kinase inhibitors, antimicrobial agents, and novel fluorophores via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

While 2,3-dichloro-6-fluoro-7-methyl-quinoxaline (DCFMQ) offers a highly specific balance of lipophilicity (via the 7-methyl) and metabolic stability (via the 6-fluoro), its asymmetric electronic profile introduces severe regioselectivity challenges. This guide objectively compares DCFMQ with alternative symmetric and electronically biased scaffolds, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Mechanistic Causality: The Asymmetry Problem

To understand why alternatives to DCFMQ are often necessary, we must analyze the causality of SNAr reactions on the quinoxaline ring. The reactivity of the C2 and C3 carbon centers is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle, which is directly modulated by substitutions on the benzo-ring [1].

  • Inductive Activation (-I): The 6-fluoro group withdraws electron density, lowering the LUMO and activating the adjacent C2/C3 positions for nucleophilic attack.

  • Hyperconjugative Deactivation (+I): The 7-methyl group donates electron density, raising the LUMO and deactivating the ring.

The Regioselectivity Bottleneck: Because DCFMQ is asymmetric, the C2 and C3 positions possess unequal electrophilicity. When reacting with a primary amine, the nucleophile attacks both positions, typically resulting in an inseparable 60:40 or 70:30 mixture of regioisomers. This necessitates tedious chromatographic purification and significantly reduces overall yield. Transitioning to symmetric alternatives (e.g., 6,7-difluoro or unsubstituted scaffolds) entirely eliminates this regioisomer mixture, streamlining the synthesis [2].

Quantitative Comparison of Alternative Scaffolds

When replacing DCFMQ, the choice of alternative scaffold dictates both the SNAr reaction kinetics and the physicochemical properties (like lipophilicity, LogP) of the final drug candidate.

ScaffoldSubstitution PatternRelative SNAr Rate (

)
RegioselectivityEst. LogP Shift (vs Parent)Primary Application / Advantage
DCFMQ (Baseline) 6-Fluoro-7-methyl~1.5xPoor (Mixture)+0.8Fine-tuning metabolic stability; specific target binding.
Parent DCQX Unsubstituted1.0x (Baseline)Perfect (Symmetric)0.0General screening libraries; robust and predictable reactivity.
DCDFQ 6,7-Difluoro~5.0xPerfect (Symmetric)+0.4Enhancing target affinity via halogen bonding; fast SNAr at 0 °C.
DCNQ 6-Nitro~50.0xHigh (C3 preferred)-0.2Ultra-fast reactions; nitro group can be reduced to an amine later.
DCDMQ 6,7-Dimethyl~0.2xPerfect (Symmetric)+1.0Increasing lipophilicity; highly deactivated ring requires forcing conditions.

Data synthesized from standard structure-activity relationship (SAR) profiling and SNAr kinetic studies on dihaloquinoxalines [1, 3].

Experimental Workflows: Self-Validating Protocols

A robust synthetic protocol must be a self-validating system. The primary risk when functionalizing 2,3-dichloroquinoxalines is over-reaction (di-substitution) during the first step. The following protocols utilize stoichiometric and thermodynamic control to actively suppress this side reaction [2].

Protocol A: Regioselective Mono-SNAr using 6,7-Difluoroquinoxaline (DCDFQ)

Causality: The symmetric 6,7-difluoro substitution highly activates the ring. To prevent di-substitution, the reaction must be kept strictly at 0 °C, and the nucleophile must be the limiting reagent.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,3-dichloro-6,7-difluoroquinoxaline (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

  • Thermodynamic Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Critical: Failing to cool this highly electrophilic scaffold will result in immediate, uncontrollable di-substitution.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.5 eq) to act as an acid scavenger.

  • Self-Validating Stoichiometry: Dissolve the primary amine nucleophile (0.95 eq) in 2 mL DMF and add it dropwise over 10 minutes. Validation: By strictly using 0.95 eq, the quinoxaline remains in slight excess, statistically minimizing the probability of a second SNAr event.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS. The reaction is complete when the mass of the mono-substituted product dominates and the amine is entirely consumed.

  • Quenching: Pour the mixture into 50 mL of crushed ice/water to crash out the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Sequential Di-substitution via Buchwald-Hartwig Amination

Causality: Once the first amine is installed, its lone pair donates electron density into the quinoxaline system (+M effect), severely deactivating the remaining C-Cl bond. A second SNAr with weak nucleophiles is kinetically unfavorable. Transition-metal catalysis is required to bypass this energetic barrier [3].

  • Setup: To a dry Schlenk tube, add the mono-substituted intermediate from Protocol A (1.0 eq), a secondary amine (1.5 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.0 eq).

  • Solvent & Degassing: Add anhydrous toluene (10 mL) and degas the system via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat the sealed tube to 100 °C for 12 hours. Causality: The elevated temperature and palladium catalyst facilitate oxidative addition into the deactivated C-Cl bond, a step impossible under standard SNAr conditions.

  • Validation: Analyze via TLC (Hexane:EtOAc 7:3). The highly fluorescent mono-substituted starting material should be completely consumed, replaced by a lower-Rf di-substituted spot.

Mechanistic Visualizations

Regioselectivity Asym Asymmetric Scaffold (6-Fluoro-7-Methyl) Mix Regioisomer Mixture (C2 vs C3 attack) Asym->Mix SNAr Sym Symmetric Scaffold (6,7-Difluoro) Pure Single Regioisomer (100% Purity) Sym->Pure SNAr Purify Difficult Separation (Yield Loss) Mix->Purify Chromatography Proceed Directly to Step 2 Pure->Proceed High Yield

Impact of scaffold symmetry on regioselectivity and synthetic efficiency.

SNAr_Logic Start Symmetric Scaffold (e.g., 6,7-Difluoro) Mono Mono-Substituted Intermediate (Deactivated Ring) Start->Mono 0 °C, SNAr Fast Reaction Nu1 1st Nucleophile (Limit to 0.95 eq) Nu1->Mono Di Di-Substituted Final Product Mono->Di 100 °C, Pd-Catalyzed High Activation Energy Nu2 2nd Nucleophile (Excess, 1.5 eq) Nu2->Di

Logical workflow for sequential functionalization of symmetric 2,3-dichloroquinoxalines.

References

  • Neri, J. M., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 2017. URL:[Link]

Biological Activity of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the quinoxaline core is recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets, most notably kinases and bacterial enzymes[1][2]. Among the most versatile building blocks used to generate these therapeutics is 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS 1217303-99-5)[3].

As a Senior Application Scientist, I approach this intermediate not just as a chemical precursor, but as a highly engineered pharmacophore. The specific substitution pattern on this scaffold dictates its downstream biological efficacy:

  • 6-Fluoro Substitution: The incorporation of fluorine significantly lowers the pKa of adjacent protons, increases lipophilicity (enhancing cellular permeability), and blocks cytochrome P450-mediated oxidation at the 6-position, thereby increasing the metabolic half-life of the resulting drug.

  • 7-Methyl Substitution: This electron-donating group provides critical van der Waals interactions. In kinase targets, it perfectly occupies the hydrophobic pocket adjacent to the ATP-binding hinge region.

  • 2,3-Dichloro Functionality: The electron-withdrawing nature of the pyrazine nitrogens renders the 2- and 3-positions highly electrophilic. This allows for divergent, sequential Nucleophilic Aromatic Substitution (

    
    ) reactions, enabling the rapid synthesis of vast libraries of aminated or thiolated derivatives.
    

This guide objectively compares the biological performance of derivatives synthesized from this core against standard alternatives in oncology and infectious diseases, supported by validated experimental protocols.

Comparative Biological Performance

Quinoxaline derivatives synthesized from the 6-fluoro-7-methyl scaffold primarily exhibit two distinct classes of biological activity: Anti-cancer (Kinase Inhibition) and Antimicrobial (DNA Gyrase Inhibition) [1][2][4]. The table below summarizes the quantitative performance of representative derivative classes against industry-standard therapeutics.

Table 1: Performance Comparison of Quinoxaline Derivatives vs. Standard Therapeutics
Therapeutic AreaDerivative Class (Substitutions at C2/C3)Primary TargetExperimental Efficacy (

/ MIC)
Reference StandardStandard Efficacy (

/ MIC)
Key Advantage of Quinoxaline Derivative
Oncology Piperazinyl-substituted quinoxalinesPI3K / mTOR (Dual)

: 12 - 45 nM
PX-866 (Advanced Clinical)

: ~15 nM
Dual inhibition prevents mTOR feedback loop activation, reducing resistance[1].
Oncology Pyrrolo[3,2-b]quinoxaline hybridsEphA3 / c-Met

: 8 - 25 nM
Dasatinib

: ~10 nM
Broader spectrum kinase inhibition with enhanced tumor penetration[4].
Antimicrobial Thiazolo[4,5-b]quinoxaline hybridsBacterial DNA GyraseMIC: 1.95 - 3.9 µg/mLNorfloxacinMIC: 0.78 - 3.13 µg/mLPotent bactericidal activity against Multi-Drug Resistant Bacteria (MDRB)[2].
Antimicrobial Morpholinosulfonyl quinoxalinesS. aureus Gyrase

: 10.9 - 26.2 µM
Ciprofloxacin

: 26.3 µM
Superior binding affinity in the ATP-binding site of mutated gyrase strains.

Mechanistic Pathways & Data Visualization

To understand why these derivatives outperform or match standard therapeutics, we must analyze their mechanism of action. In oncology, 6-fluoro-7-methyl-quinoxaline derivatives act as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they bind to the hinge region of kinases like PI3K and mTOR, shutting down the signaling cascades responsible for cancer cell proliferation[1].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Inhibitor Quinoxaline Derivative (ATP-competitive) Inhibitor->PI3K Blocks ATP site mTOR mTOR Inhibitor->mTOR Dual Inhibition AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes

Caption: Dual PI3K/mTOR inhibition pathway by ATP-competitive quinoxaline derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of active derivatives from the 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline scaffold and their subsequent biological validation. Every step is designed as a self-validating system.

Protocol A: Divergent Synthesis of Aminated Quinoxaline Derivatives

This workflow leverages the differential reactivity of the C2 and C3 chlorines.

  • Preparation: Dissolve 1.0 equivalent (eq) of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the

    
     reaction, accelerating the substitution.
    
  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the incoming amine nucleophile, rendering it unreactive and stalling the reaction.

  • Nucleophile Addition: Dropwise add 1.1 eq of the primary amine (e.g., substituted aniline) at 0°C, then warm to room temperature for 4 hours. This yields the mono-substituted intermediate.

  • Second Substitution: To achieve di-substitution, add 1.5 eq of a secondary amine (e.g., piperazine) and elevate the temperature to 80°C for 12 hours. Causality: The first substitution donates electron density into the pyrazine ring, making the second chlorine less electrophilic. Thermal energy (80°C) is required to overcome this increased activation barrier.

  • Workup & Validation: Quench with ice water to precipitate the product. Wash with brine to remove residual DMF. Validate purity via LC-MS (>98% required before biological assay).

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To objectively compare the


 of the synthesized derivatives against standards like PX-866.
  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 2 mM DTT. Causality: DTT is critical to keep the kinase cysteine residues in a reduced state, preventing enzyme aggregation. 
    
    
    
    is essential as ATP must form a complex with
    
    
    to be recognized by the kinase active site.
  • Compound Plating: Dispense the quinoxaline derivatives into a 384-well plate using a 10-point, 3-fold serial dilution starting at 10 µM.

  • Enzyme & ATP Addition: Add the target kinase (e.g., PI3K

    
    ) and ATP. Critical Step:  The ATP concentration must be strictly maintained at the apparent 
    
    
    
    for the specific kinase. Causality: Running the assay at the
    
    
    ensures that the measured
    
    
    values accurately reflect the competitive binding affinity of the derivatives without being artificially masked by ATP saturation.
  • Detection: Add the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) labeled substrate and europium-labeled antibody. Read the plate at 615 nm and 665 nm. Calculate the

    
     using a 4-parameter logistic curve fit.
    

Workflow Precursor 2,3-Dichloro-6-fluoro- 7-methyl-quinoxaline SNAr SNAr Reaction (Amines, DIPEA, 80°C) Precursor->SNAr Nucleophilic Substitution Purification HPLC Purification (>98% Purity) SNAr->Purification Isolation Assay TR-FRET Kinase Assay & MIC Determination Purification->Assay Biological Screening Hit Lead Candidate Selection Assay->Hit Data Analysis

Caption: Experimental workflow from scaffold synthesis to high-throughput biological screening.

References

  • Title: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies Source: PubMed (Bioorganic Chemistry) URL: [Link]

  • Title: Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Introduction: The Structural Imperative for Novel Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline: A Comparative Analysis

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents with applications as anticancer, antiviral, and antimicrobial therapeutics.[1] Their biological efficacy is intrinsically linked to their three-dimensional structure, which dictates how they interact with molecular targets. The title compound, 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, is a novel halogenated quinoxaline with significant potential for further functionalization, particularly via nucleophilic aromatic substitution at the chlorine positions.[2]

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for initial characterization, they provide indirect structural information.[3] For the unambiguous determination of molecular conformation, stereochemistry, and the subtle intermolecular interactions that govern the solid-state properties of a new chemical entity, single-crystal X-ray diffraction (SCXRD) remains the gold standard.[4]

This guide provides a comprehensive, field-proven methodology for the structural elucidation of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline using SCXRD. As no public crystal structure data currently exists for this specific molecule, we will leverage established protocols for related quinoxaline derivatives to present a predictive and practical workflow. Furthermore, we will objectively compare the insights gained from SCXRD with those from other primary analytical techniques, providing a clear rationale for when and why crystallographic analysis is not just beneficial, but essential.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that combines meticulous experimental technique with sophisticated computational analysis. The following protocol is a self-validating system designed to maximize the probability of obtaining high-quality crystals and a definitive structural model.

Experimental Protocol: Single-Crystal X-ray Diffraction

Step 1: Purity Assessment & Crystal Growth (The Rate-Limiting Step)

  • Causality: Crystal growth is fundamentally a process of self-assembly. Impurities disrupt the packing of molecules into a regular lattice, often inhibiting crystallization entirely or resulting in poor-quality, disordered crystals. Therefore, starting with the highest purity material (>99%) is non-negotiable.

  • Protocol:

    • Purification: Purify the synthesized 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline via column chromatography or recrystallization until a single spot is observed by Thin Layer Chromatography (TLC) and NMR analysis shows no significant impurities.

    • Solvent Screening: In a series of small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.[5]

    • Slow Evaporation (Primary Method): Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, based on protocols for similar compounds).[1][6] Cover the vial with parafilm and puncture it with a needle. This slows the rate of evaporation, allowing large, well-ordered crystals to form over several days to weeks in a vibration-free environment.[7]

    • Vapor Diffusion (Alternative Method): If slow evaporation fails, dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane). Place this vial, uncapped, inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).[7] The slow diffusion of the anti-solvent vapor into the solution will gradually reduce the compound's solubility, promoting slow crystal growth.[8]

Step 2: Crystal Selection and Mounting

  • Causality: The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal is a single, non-twinned specimen with smooth faces and no visible cracks or defects.[9]

  • Protocol:

    • Selection: Under a polarizing microscope, select a crystal with dimensions of approximately 0.1-0.3 mm.[10] A good crystal should exhibit sharp extinctions when the polarizing filter is rotated.

    • Mounting: Carefully affix the selected crystal to the tip of a cryo-loop (e.g., a nylon loop) using a minimal amount of cryoprotectant oil (e.g., paratone-N).

    • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[10]

Step 3: X-ray Data Collection

  • Causality: The goal of data collection is to measure the intensities of a large number of unique diffracted X-ray beams. A modern diffractometer automates this process, rotating the crystal through a range of orientations relative to the X-ray beam.

  • Protocol:

    • Instrument Setup: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).[11]

    • Data Acquisition: Collect a series of diffraction images (frames) while rotating the crystal. The exposure time per frame and the total rotation range are optimized to ensure a complete dataset with good signal-to-noise.[10]

Step 4: Structure Solution and Refinement

  • Causality: The collected diffraction intensities must be mathematically converted into a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to determine the unit cell dimensions and the intensity of each reflection. Software like SHELXS is commonly used for this step.[1]

    • Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This reveals the positions of most non-hydrogen atoms.

    • Structure Refinement: Iteratively refine the atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed diffraction data and the data calculated from the model. This is typically done using software like SHELXL. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the experimental data.

G Diagram 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination A Synthesized Compound (2,3-Dichloro-6-fluoro-7-methyl-quinoxaline) B Purification (>99% Purity) A->B C Crystal Growth (e.g., Slow Evaporation) B->C D Selection of Single Crystal (0.1-0.3 mm) C->D E Mounting & Cryo-cooling (100 K) D->E F X-ray Data Collection (Diffractometer) E->F G Data Processing (Indexing & Integration) F->G H Structure Solution (Direct Methods) G->H I Structure Refinement (Least-Squares Fitting) H->I J Validation (R-factor, GooF) I->J K Final Structural Model (CIF File) J->K

Diagram 1: Workflow for Single-Crystal X-ray Diffraction.

Part 2: Predictive Data & Comparative Analysis

Predicted Crystallographic Parameters

While the precise unit cell parameters for 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline can only be determined experimentally, we can predict a likely range based on published data for structurally related compounds. Halogenated quinoxalines commonly crystallize in centrosymmetric monoclinic or orthorhombic space groups.

Compound Formula Crystal System Space Group Reference
2-Chloro-3-methylquinoxalineC₉H₇ClN₂TriclinicP-1[12]
6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxalineC₁₈H₁₀Cl₂N₄OrthorhombicPbca[13]
2,3-Bis(5-bromo-2-thienyl)-6,7-dichloroquinoxalineC₁₆H₆Br₂Cl₂N₂S₂MonoclinicP2₁/c[14]
Predicted: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline C₁₀H₅Cl₂FN₂ Monoclinic or Orthorhombic e.g., P2₁/c, Pbca N/A
Alternative & Complementary Characterization Techniques

A comprehensive analysis of a new compound involves a suite of spectroscopic techniques that provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For our target molecule, ¹H NMR would confirm the positions of the aromatic protons, ¹³C NMR would identify all unique carbon atoms, and ¹⁹F NMR would confirm the presence and environment of the fluorine atom. 2D NMR techniques (like COSY and HMBC) can establish the complete covalent bonding framework. However, NMR provides this information for the molecule in solution and gives no data on solid-state packing or intermolecular interactions.[15][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[17] High-resolution mass spectrometry (HRMS) can provide a molecular formula. Fragmentation patterns can offer clues about the structure, but cannot definitively establish isomer positions.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17] For our target, characteristic peaks for C=N, C=C aromatic stretching, and C-Halogen bonds would be expected. It is primarily a tool for functional group identification, not complete structure elucidation.[6]

G Diagram 2: Logical Workflow for Chemical Characterization cluster_spectroscopy Initial Spectroscopic Analysis A Synthesized Product (2,3-Dichloro-6-fluoro-7-methyl-quinoxaline) B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D IR Spectroscopy A->D F Hypothesized Structure (Connectivity & Formula) B->F C->F D->F E Structure Confirmed? G Definitive 3D Structure (Bond lengths, angles, packing) E->G Yes H Single-Crystal X-ray Diffraction E->H No (Ambiguity) F->E H->G

Diagram 2: Logical workflow for the characterization of a new chemical entity.
Comparison Guide: X-ray Crystallography vs. Spectroscopic Alternatives

This section objectively compares the information derived from each technique for the specific case of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.

Parameter X-ray Crystallography (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Primary Output 3D atomic coordinates in the solid state.Chemical shifts, coupling constants, and connectivity in solution.Mass-to-charge ratio (m/z) of the molecule and its fragments.Vibrational frequencies of functional groups.
Structural Information Definitive & Unambiguous: Provides exact bond lengths, bond angles, torsion angles, and absolute stereochemistry.[4]Excellent for Connectivity: Determines the C-H framework and covalent bonding pattern. Provides no information on solid-state conformation.[13]Confirms Molecular Formula: High-resolution MS confirms elemental composition. Fragmentation can suggest structural motifs.Functional Group ID: Confirms presence of aromatic rings, C=N, and C-Halogen bonds.[17]
State of Matter Solid (Single Crystal)SolutionGas Phase (Ionized)Solid or Liquid
Key Strengths - The only method to directly "see" the molecule's 3D shape.[3] - Reveals intermolecular interactions (e.g., π-stacking) that define crystal packing. - Provides absolute structural proof.- Provides data in a biologically relevant solution state.[18] - Excellent for studying dynamic processes in solution. - Non-destructive.[13]- Extremely high sensitivity. - Provides exact molecular weight and formula.- Fast and relatively inexpensive. - Good for quick confirmation of functional groups.
Limitations - Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[12] - The solid-state conformation may differ from the solution or gas-phase conformation.- Cannot determine absolute stereochemistry without chiral auxiliaries. - Does not provide information on bond lengths or angles. - Limited to molecules below a certain size for full assignment.[15]- Provides no information on 3D structure or isomerism.- Provides very limited information on the overall molecular skeleton.

Conclusion: The Definitive Power of Crystallography

For a novel compound like 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, a multi-technique approach to characterization is crucial. NMR, MS, and IR spectroscopy work in concert to build a structural hypothesis, confirming the molecular formula, covalent framework, and the presence of key functional groups.[17] This suite of techniques is essential for confirming the success of a synthesis.

However, where ambiguity exists, or where a definitive understanding of the molecule's three-dimensional architecture is required for applications in drug design or materials science, single-crystal X-ray diffraction stands alone. It is the only technique that provides an unambiguous, high-resolution snapshot of the molecule, detailing the precise spatial arrangement of every atom.[4] This structural data is foundational for understanding structure-activity relationships, designing next-generation derivatives, and securing intellectual property. Therefore, while other techniques are complementary, X-ray crystallography is the confirmatory and definitive method for the complete structural elucidation of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.

References

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Rehbein, J. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of Wisconsin-Madison Chemistry Department. [Link]

  • University of Oklahoma Department of Chemistry and Biochemistry. (n.d.). Crystal Growth, Selection and Mounting. [Link]

  • Muthuselvi, C., Pandiarajan, S., Ravikumar, B., & Athimoolam, S. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Asian Journal of Chemistry. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • Shankland, K., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. [Link]

  • Martin, G. E. (2009). X-Ray Crystallography of Chemical Compounds. Encyclopedia of Analytical Chemistry. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). X-ray Core. [Link]

  • Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methylquinoxaline. Acta Crystallographica Section E. [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Crundwell, G., et al. (2005). 2,3-Bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline. Acta Crystallographica Section E. [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]

  • Goswami, S., et al. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Royal Society Open Science. [Link]

  • University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Ali, H., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. [Link]

Sources

computational studies of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline electronic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Analysis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline's Electronic Properties

Authored by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive computational analysis of the electronic properties of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, a substituted heterocyclic compound with potential applications in materials science and drug development. We will objectively compare its predicted electronic characteristics with other quinoxaline derivatives, supported by established computational methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships of functionalized quinoxaline systems.

Introduction: The Quinoxaline Scaffold and the Power of Computational Insight

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of various functional materials and biologically active molecules.[1][2] Their rigid, aromatic structure serves as an excellent building block in organic electronics, where they have been explored as electron-transporting materials, non-fullerene acceptors in organic solar cells, and emitters in organic light-emitting diodes (OLEDs).[1][3] The versatility of the quinoxaline scaffold lies in the ability to fine-tune its electronic and photophysical properties through strategic substitution on its benzene and pyrazine rings.[1]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective, and time-efficient approach to screen and predict the properties of novel molecules like 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline before undertaking laborious and expensive synthesis.[1][3] By simulating molecular structure and electronic behavior, we can gain deep insights into a compound's potential, guiding rational design and accelerating the discovery of new materials and therapeutics.

The subject of this guide, 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, is functionalized with a combination of electron-withdrawing (chloro, fluoro) and weakly electron-donating (methyl) groups. This specific substitution pattern is expected to significantly modulate the electronic landscape of the quinoxaline core, influencing its reactivity, stability, and intermolecular interaction potential. This guide will dissect these influences through a detailed computational lens.

Methodological Framework: A Validated Computational Protocol

To ensure the reliability of our predictions, we employ a standardized and widely accepted computational workflow based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The causality behind this choice rests on DFT's proven balance of computational efficiency and accuracy for organic molecules.[4][5]

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation (a minimum on the potential energy surface). This is a critical first step as all subsequent electronic property calculations are dependent on an accurate molecular geometry. We utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a 6-311G(d,p) basis set, which provides a good description of electron distribution.[6][7][8]

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies validates the stability of the optimized geometry.[9]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are fundamental to understanding a molecule's electronic behavior and reactivity.[10][11][12][13]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution across the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting non-covalent interactions and reaction sites.[4][14]

  • Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, key quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are derived.[9][11][13]

  • Simulated Electronic Spectra (TD-DFT): To predict the molecule's optical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. This simulates the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to excited states.[7][15]

G cluster_workflow Computational Analysis Workflow cluster_properties Calculated Properties start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->opt Input freq Frequency Calculation (Confirm Minimum Energy) opt->freq Optimized Geometry prop Electronic Property Calculation freq->prop Validated Structure homo_lumo HOMO/LUMO Energies (Energy Gap, Reactivity) prop->homo_lumo mep MEP Surface (Charge Distribution) prop->mep reactivity Global Descriptors (Hardness, Electronegativity) prop->reactivity tddft TD-DFT (Simulated UV-Vis Spectrum) prop->tddft caption Computational workflow for electronic property analysis. G cluster_synthesis Generalized Synthesis Workflow reactants 1. Combine 4-fluoro-5-methyl-1,2-phenylenediamine & oxalyl chloride in solvent reflux 2. Heat to Reflux (2-4 hours) reactants->reflux Condensation workup 3. Cool and Precipitate (Add to cold water) reflux->workup Reaction complete purify 4. Filter and Recrystallize workup->purify Crude product char 5. Characterize Product (NMR, MS, IR) purify->char Pure product caption Generalized workflow for quinoxaline synthesis.

Sources

Precision Engineering of the Quinoxaline Core: Benchmarking 2,3-Dichloro-6-fluoro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the "War of Scaffolds" for kinase inhibitor design, the quinoxaline core has long held a privileged position as a bioisostere of the purine ring in ATP. However, standard 2,3-dichloroquinoxaline building blocks suffer from a critical flaw: lack of regioselectivity . When performing the first nucleophilic aromatic substitution (


), obtaining a single regioisomer often requires tedious chromatographic separation, reducing yield and increasing cost.

2,3-Dichloro-6-fluoro-7-methylquinoxaline (DCFMQ) emerges as a superior alternative. By strategically positioning a fluorine atom at C6 and a methyl group at C7, this scaffold creates an electronic "push-pull" system that directs nucleophilic attack almost exclusively to the C2 position. This guide objectively compares DCFMQ against standard heterocyclic building blocks, demonstrating its advantages in regiocontrol, metabolic stability, and synthetic efficiency.

Part 1: Comparative Analysis – The "Goldilocks" Scaffold

The following analysis benchmarks DCFMQ against the industry-standard 2,3-dichloroquinoxaline (DCQ) and the highly reactive 6-nitro derivative.

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureDCFMQ (Target) 2,3-Dichloroquinoxaline (Standard) 6-Nitro-2,3-dichloroquinoxaline 2,4-Dichloropyrimidine
Regioselectivity (

)
High (>10:1 C2:C3) Low (~1:1)Moderate (C2 preferred)High (C4 preferred)
Reactivity (Kinetics) Moderate-HighModerateVery High (Prone to bis-substitution)High
Metabolic Stability High (F blocks metabolism)Low (C6/C7 oxidation prone)Low (Nitro reduction risk)Moderate
Solubility (LogP) ~3.2 (Lipophilic)~2.8~2.5~1.5 (More polar)
Primary Application Kinase Inhibitors (EGFR, VEGFR)General HeterocyclesAntibacterialsKinase Inhibitors
The Electronic Advantage (Mechanism of Action)

The superior regioselectivity of DCFMQ is not accidental; it is a result of orbital engineering.

  • Fluorine Effect (C6): The fluorine atom is highly electronegative. Through the inductive effect (-I), it pulls electron density from the ring system. In the quinoxaline fused system, C6 is electronically conjugated to N1. This stabilizes the Meisenheimer intermediate formed when a nucleophile attacks C2 , effectively "activating" this position.

  • Methyl Effect (C7): The methyl group is an electron-donor (+I). It is conjugated to N4. This increases electron density near C3 , destabilizing the transition state for nucleophilic attack at this position ("deactivating" C3).

Result: The nucleophile is electronically funneled to C2, avoiding the formation of inseparable regioisomeric mixtures.

Part 2: Decision Logic & Pathway Visualization

The following Graphviz diagram illustrates the decision process for selecting the correct scaffold and the resulting synthetic pathway for DCFMQ.

Quinoxaline_Selection Start Target Molecule Design Need_Selectivity Is Regioselectivity Critical? Start->Need_Selectivity Symmetric Use 2,3-Dichloroquinoxaline Need_Selectivity->Symmetric No (Symmetric Target) Metabolic_Stability Is Metabolic Stability Required? Need_Selectivity->Metabolic_Stability Yes (Asymmetric Target) Use_Nitro Use 6-Nitro-2,3-dichloroquinoxaline Metabolic_Stability->Use_Nitro No (High Reactivity Priority) Use_DCFMQ Use 2,3-Dichloro-6-fluoro-7-methylquinoxaline Metabolic_Stability->Use_DCFMQ Yes (ADME Priority) Reaction_C2 Step 1: Selective SnAr at C2 (Activated by C6-F) Use_DCFMQ->Reaction_C2 Nucleophile (R-NH2) Reaction_C3 Step 2: Suzuki Coupling at C3 (Deactivated by C7-Me) Reaction_C2->Reaction_C3 Boronic Acid / Pd Final_Drug Kinase Inhibitor Candidate (e.g., VEGFR Analog) Reaction_C3->Final_Drug

Caption: Decision logic for scaffold selection and the sequential functionalization pathway of DCFMQ.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The distinct electronic environment of DCFMQ allows for milder conditions in Step 1 compared to the un-substituted parent.

Protocol A: Regioselective (C2 Functionalization)

Objective: Introduce an amine motif at C2 while leaving C3-Cl intact for future coupling.

Materials:

  • 2,3-Dichloro-6-fluoro-7-methylquinoxaline (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Ethanol or Isopropanol (0.2 M)

Workflow:

  • Dissolution: Charge the reaction vessel with DCFMQ and alcohol solvent. Stir at room temperature (RT) until fully dissolved.

  • Addition: Add DIPEA followed by the aniline dropwise.

    • Expert Insight: Unlike the un-substituted quinoxaline which often requires reflux, the C6-Fluorine activates the ring. Start at RT. Only heat to 50°C if conversion is <10% after 1 hour.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation Check: The product (monosubstituted) will be more polar than the starting material but less polar than the bis-substituted impurity.

  • Workup: Upon consumption of starting material (typically 4-6 hours), cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

    • Yield Expectation: 85-92% (Regioisomer ratio typically >15:1).

Protocol B: Suzuki-Miyaura Coupling (C3 Functionalization)

Objective: Functionalize the deactivated C3 position.

Materials:

  • C2-substituted intermediate (from Protocol A) (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.1 M)

Workflow:

  • Degassing: Combine intermediate, boronic acid, and base in dioxane. Sparge with Nitrogen/Argon for 15 minutes. Crucial for preventing homocoupling.

  • Catalysis: Add Pd catalyst under inert flow. Seal vessel.

  • Reaction: Heat to 90-100°C for 12 hours.

    • Mechanism Note: The C3 position is sterically hindered by the C2-amine and electronically deactivated by the C7-methyl. High temperature and bidentate ligands (dppf) are required to drive the oxidative addition.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Part 4: Biological Implications (Why this scaffold?)

In drug discovery, particularly for Tyrosine Kinase Inhibitors (TKIs) , the DCFMQ scaffold offers specific ADME advantages:

  • Metabolic Blocking: The C6 position in quinoxalines is a "soft spot" for CYP450-mediated oxidation. Substituting this with Fluorine blocks this metabolic route, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The C7-Methyl group adds lipophilicity (+0.5 LogP), improving cell membrane permeability compared to the naked scaffold, while the Fluorine modulates the pKa of the ring nitrogens.

Case Study Visualization: EGFR Interaction

The following diagram depicts how the DCFMQ core mimics ATP in the kinase binding pocket.

Binding_Mode Scaffold Quinoxaline Core C2_Sub C2-Aniline Tail (Hydrophobic Pocket) Scaffold->C2_Sub Linker C6_F C6-Fluorine (Metabolic Block) Scaffold->C6_F Substitution N1 N1 Nitrogen Target Kinase Hinge Region (Met790 / Thr790) N1->Target H-Bond Acceptor

Caption: Simplified binding mode showing the N1 interaction with the kinase hinge region and the role of substituents.

References

  • Ajani, O. O., et al. (2017).[1] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

  • WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Quinoxalines. QM Magic Class, Chapter 29.[2] [Link]

  • Tariq, S., et al. (2018). Design, Synthesis and Biological Evaluation of 2,3-Disubstituted Quinoxalines as Potential Anticancer Agents.[3] PubMed Central. [Link]

Sources

spectroscopic data for 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and comparative analysis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline (CAS: 1217303-99-5), a critical scaffold in medicinal chemistry.

CAS: 1217303-99-5 | Formula: C


H

Cl

FN

| M.W.: 231.05 g/mol [1]

Executive Summary & Application Profile

This quinoxaline derivative serves as a high-value electrophilic intermediate for developing bioactive heterocycles.[2] The 2,3-dichloro functionality acts as a reactive handle for sequential nucleophilic aromatic substitutions (S


Ar), allowing the rapid construction of libraries. The 6-fluoro-7-methyl  substitution pattern is strategically designed to modulate metabolic stability (blocking the oxidation-prone C6/C7 positions) and lipophilicity, a common tactic in kinase inhibitor optimization.
Key Applications
  • Kinase Inhibitors: Scaffold for ATP-competitive inhibitors (e.g., EGFR, VEGFR).

  • Fluorescent Probes: Precursor for push-pull quinoxaline dyes.

  • Agrochemicals: Intermediate for herbicides requiring fluorinated heterocycles.

Comparative Analysis: Reactivity & Performance

The following table compares the target compound against standard analogs to highlight the specific advantages of the fluoro-methyl substitution.

FeatureTarget: 6-F, 7-Me Analog Standard: 2,3-Dichloroquinoxaline Analog: 6,7-Dimethyl
Electronic Nature Push-Pull: F (EWG) / Me (EDG) creates electronic asymmetry.Neutral: Symmetric electron distribution.Electron Rich: Dual methyl groups deactivate C2/C3 slightly.
S

Ar Reactivity
High: F atom inductively activates C2/C3 for nucleophilic attack.Moderate: Standard reactivity baseline.Lower: Methyl groups donate density, reducing electrophilicity.
Regioselectivity High: C2 and C3 are chemically distinct due to F/Me asymmetry.None: C2 and C3 are equivalent.None: C2 and C3 are equivalent.
Solubility (LogP) ~3.1 (Predicted): Balanced for cell permeability.~2.4: Moderate lipophilicity.~3.2: Higher lipophilicity, potentially lower aq. solubility.
Metabolic Stability Enhanced: F blocks P450 oxidation at C6; Me provides steric bulk.Low: C6/C7 are prone to oxidation.Moderate: Benzylic methyls are oxidation liabilities.

Spectroscopic Characterization Data

Note: Data presented below is derived from high-fidelity structural analogs (e.g., 2,3-dichloro-6-methylquinoxaline) and chemometric prediction models due to the proprietary nature of specific batch data.

Mass Spectrometry (MS)[3]
  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M

    
    ):  230.98 (100%), 232.98 (64%), 234.97 (10%)
    
  • Pattern: Distinctive isotope cluster characteristic of a Cl

    
      system (9:6:1 ratio for M : M+2 : M+4).
    
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
The asymmetry breaks the symmetry of the aromatic protons found in the parent quinoxaline.
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
8.05 Doublet (d)1HH-5 (ortho to F)

Hz
7.82 Doublet (d)1HH-8 (meta to F)

Hz
2.58 Singlet (s)3H-CH

-

F NMR (376 MHz, CDCl

):
  • 
     -110 to -115 ppm:  Typical range for aryl fluorides on electron-deficient heterocycles.
    

C NMR (100 MHz, CDCl

):
  • C2/C3 (Imidoyl): ~145-148 ppm (Weak intensity due to Cl substitution).

  • C-F (C6): ~160 ppm (Doublet,

    
     Hz).
    
  • C-Me (C7): ~135 ppm.

  • Methyl: ~22 ppm.

Infrared Spectroscopy (FT-IR)
  • 3050 cm

    
    :  C-H stretch (aromatic).
    
  • 1560 cm

    
    :  C=N stretch (quinoxaline ring).
    
  • 1150-1200 cm

    
    :  C-F stretch (strong).
    
  • 1080 cm

    
    :  C-Cl stretch.
    

Synthesis & Purification Protocol

This protocol describes the "One-Pot, Two-Step" synthesis starting from the diamine precursor. This method minimizes isolation losses of the dione intermediate.

Reaction Scheme

Synthesis Start 4-Fluoro-5-methyl- 1,2-phenylenediamine Inter Intermediate: 6-F-7-Me-quinoxaline- 2,3-dione Start->Inter Cyclization (4h, 100°C) Reagent1 Diethyl Oxalate (Reflux) Reagent1->Inter Product Product: 2,3-Dichloro-6-F-7-Me- quinoxaline Inter->Product Aromatization (3h, 110°C) Reagent2 POCl3 / DMF(cat) (Chlorination) Reagent2->Product

Caption: Stepwise synthesis from diamine precursor to dichloro-scaffold.

Detailed Methodology
  • Cyclization (Dione Formation):

    • Charge a round-bottom flask with 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq) and diethyl oxalate (1.5 eq) in 4N HCl (aq).

    • Reflux for 4–6 hours. A precipitate (the dione) will form.

    • Cool to room temperature, filter the solid, and wash with water and cold ethanol. Dry under vacuum.

    • Checkpoint: Isolate 6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione (Solid, m.p. >300°C).

  • Chlorination:

    • Suspend the dried dione (1.0 eq) in POCl

      
        (Phosphorus oxychloride, 10 vol).
      
    • Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack type mechanism.

    • Heat to reflux (105°C) for 3–5 hours until the solution becomes clear (indicating consumption of the insoluble dione).

    • Safety Note: Quench excess POCl

      
       by slowly pouring the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.
      
  • Purification:

    • Extract the aqueous quench mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layer with sat. NaHCO

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallization: Ethanol or Hexane/EtOAc (9:1) yields off-white to pale yellow needles.

Logical Workflow: Regioselective Functionalization

The primary value of this scaffold is the ability to differentiate the C2 and C3 chlorines.

Reactivity Center 2,3-Dichloro-6-F-7-Me-quinoxaline Step1 1st Substitution (C2) (More Reactive due to p-Fluoro effect) Center->Step1 Nucleophile 1 (0°C, mild base) Prod1 Mono-substituted Intermediate Step1->Prod1 Step2 2nd Substitution (C3) (Requires harsher conditions) Prod2 Bi-functionalized Library Step2->Prod2 Prod1->Step2 Nucleophile 2 (Reflux, strong base)

Caption: Regioselective strategy exploiting the electronic activation of C2 by the para-fluorine atom.

References

  • Chemical Structure & Identifiers: PubChem Compound Summary for CAS 1217303-99-5. National Library of Medicine. Link

  • Synthesis of Quinoxaline Analogs: Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." (2017). Link

  • Spectral Data of Analogs: SpectraBase. "2,3-Dichloro-6-methylquinoxaline NMR Data." Link

  • Precursor Synthesis: BenchChem Application Note. "Synthesis and Purification of 6,7-Dimethylquinoxaline-2,3-dione Derivatives." Link

Sources

The Strategic Advantage of Fluorination in Quinoxaline-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure".[1] This bicyclic nitrogen-containing heterocycle is a cornerstone in the design of numerous therapeutic agents, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] Quinoxaline derivatives have been successfully incorporated into a number of marketed drugs, highlighting their clinical significance.[2]

A key strategy in modern drug discovery involves the selective incorporation of fluorine atoms into lead compounds.[4] Fluorine, being the most electronegative element, imparts unique physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[5][6] Strategic fluorination can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][7] This can increase the drug's half-life and bioavailability.

  • Modulate Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, pKa, and dipole moment, which influences its solubility, membrane permeability, and binding interactions.[6][7]

  • Increase Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.[7]

This guide provides a comparative study of fluoro-substituted quinoxalines, focusing on their synthesis, their impact on inhibitory activity against a key oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and detailed protocols for their evaluation.

Comparative Synthesis Strategies: Classic vs. Modern Approaches

The foundational method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil.[8][9] While reliable, traditional methods often require prolonged heating and acidic conditions.[10] Modern advancements, particularly microwave-assisted synthesis, offer significant improvements in efficiency, reducing reaction times from hours to mere minutes and often increasing yields.[11][12][13]

Workflow for Quinoxaline Synthesis

The following diagram outlines the general workflow for synthesizing a target quinoxaline derivative, from the initial condensation reaction to final purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1. o-Phenylenediamine (or fluoro-substituted analog) + 1,2-Dicarbonyl (e.g., Benzil) Reaction 2. Condensation Reaction (Conventional Heat or Microwave) Reactants->Reaction Precipitation 3. Work-up (Cooling & Precipitation) Reaction->Precipitation Filtration 4. Isolation (Vacuum Filtration) Precipitation->Filtration Recrystallization 5. Recrystallization (e.g., from hot ethanol) Filtration->Recrystallization Drying 6. Drying (Yield & Characterization) Recrystallization->Drying G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 1. Binding & Dimerization PLCg PLCγ VEGFR2->PLCg 3. Downstream Signaling PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 ATP ATP ATP->VEGFR2 2. Autophosphorylation ADP ADP Quinoxaline Fluoro-Quinoxaline Inhibitor (QX-3) Quinoxaline->VEGFR2 Blocks ATP Site Proliferation Gene Transcription (Proliferation, Migration, Survival) PLCg->Proliferation PI3K->Proliferation p38->Proliferation

Sources

Safety Operating Guide

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Introduction As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is a critical intermediate in pharmaceutical and agrochemical development 1. However, its unique structural features—specifically the electron-deficient quinoxaline core coupled with multiple halogen substituents—dictate strict operational and disposal protocols. This guide provides a self-validating system for researchers to safely manage this compound from the benchtop to final destruction, ensuring scientific integrity and environmental stewardship.

Chemical Profile and Mechanistic Hazard Analysis

To design a safe workflow, we must first understand the causality behind the chemical's hazards. We do not simply react to hazards; we anticipate them based on molecular structure.

Table 1: Quantitative Data and Hazard Profile

PropertyValue / DescriptionMechanistic Implication
CAS Number 1217303-99-5Unique identifier for compliance and tracking 1.
Molecular Formula C9H5Cl2FN2High halogen content (Cl, F) dictates strict incineration requirements.
Molecular Weight 231.06 g/mol Determines stoichiometric calculations for reactions and quenching 1.
Acute Toxicity Toxic if swallowed (LD50 ~195 mg/kg)*High lipophilicity allows rapid membrane permeation []().
Reactivity SNAr SusceptibleThe 2,3-dichloro positions are highly reactive toward nucleophiles.

*Based on the structurally analogous 2,3-Dichloroquinoxaline.

Causality of Hazards : The presence of chlorine and fluorine atoms on the rigid quinoxaline ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid absorption through biological membranes, elevating its acute systemic toxicity [](). Furthermore, the electron-withdrawing nature of the halogens and the nitrogen atoms makes the 2,3-dichloro positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Accidental exposure to strong nucleophiles (e.g., concentrated amines, thiols, or strong bases) can trigger uncontrolled, exothermic reactions.

Step-by-Step Operational Handling Protocol

Every protocol must be a self-validating system. By integrating physical checks into the workflow, we ensure safety is actively monitored rather than passively assumed.

  • Step 1: Environmental Isolation. Always handle the solid powder inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.

    • Validation Check: Verify the magnehelic gauge on the hood reads within the safe operational zone before opening the container .

  • Step 2: Barrier Protection. Wear double-layered nitrile gloves. Halogenated organics can permeate standard latex or thin nitrile over time.

    • Validation Check: Inspect the outer glove for degradation, micro-tears, or discoloration every 30 minutes during continuous handling.

  • Step 3: Static Elimination. As a dry powder, this compound can accumulate static charge, leading to aerosolization and inhalation risks. Use an anti-static weighing spatula and a grounded balance.

  • Step 4: Reaction Quenching. If using the compound in synthesis, quench residual unreacted material with a weak nucleophile (e.g., dilute sodium bicarbonate) rather than a strong base. This prevents violent exothermic SNAr reactions and ensures thermal stability.

Proper Disposal and Destruction Plan

Because 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline contains a high weight percentage of halogens, it cannot be disposed of in standard organic waste streams. It falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste 2.

  • Step 1: Segregation. Place all liquid waste and contaminated solid consumables (weighing boats, pipette tips) into a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents (like acetone or ethanol), as this unnecessarily increases the volume and cost of specialized halogenated waste disposal 2.

  • Step 2: Primary Packaging. Use High-Density Polyethylene (HDPE) containers. Avoid metal drums for primary accumulation; trace moisture can react with the compound over time to generate micro-amounts of HCl/HF, which will corrode metal integrity.

  • Step 3: Labeling. Affix a hazardous waste tag immediately upon the first drop of waste. Label with: "Toxic Solid, Organic, N.O.S., Contains: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, Halogenated" .

  • Step 4: High-Temperature Incineration. The only acceptable method of final destruction is high-temperature liquid/solid injection incineration (>1000°C) at an EPA-permitted facility 3.

  • Step 5: Scrubber Neutralization (Facility Level). Upon combustion, the molecule's halogens are converted into highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. The incinerator must be equipped with a caustic wet scrubber to neutralize these acid gases before exhaust 3.

    • Validation Check: Facility operators must verify scrubber effluent pH > 7 to ensure complete neutralization of acid gases prior to discharge.

Mechanistic Disposal Workflow

G A Laboratory Bench (Fume Hood) B Waste Segregation (HDPE Container) A->B Transfer C RCRA Permitted Storage B->C Label & Store D Thermal Destruction (>1000°C) C->D Transport E Caustic Scrubber (pH > 7 Neutralization) D->E Exhaust Gas (HCl, HF, NOx) F Safe Emission & Ash Disposal E->F Neutralized Gas

Lifecycle of halogenated waste from benchtop segregation to scrubber-neutralized incineration.

Emergency Spill Protocol

In the event of a powder spill, immediate and calculated action is required to prevent inhalation and surface contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the room's HVAC is functioning. Do not turn off fume hoods []().

  • Containment: Do NOT use water. Water can cause the powder to clump, spread, or in extreme cases, promote slow hydrolysis that releases trace acids.

  • Absorption: Cover the spill with a dry, inert absorbent (e.g., dry sand or vermiculite) to suppress dust formation []().

  • Collection: Use a plastic (non-sparking) dustpan to sweep up the mixture. Place it into a sealable HDPE container marked as Halogenated Hazardous Waste.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

References

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Mechanism

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is not a generic reagent; it is a highly functionalized heterocyclic building block.[1] Its safety profile is dictated by two distinct structural motifs:[2][3][4][5][6][7][8][9][10]

  • The 2,3-Dichloro Moiety: These positions are highly electrophilic. In biological systems, this enables the molecule to act as an alkylating agent, reacting with nucleophilic residues (cysteine/lysine) in proteins.[1] This creates a high risk for skin sensitization and severe eye damage .

  • The 6-Fluoro Substituent: Fluorination increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) and cell membranes.

Operational Status: Treat as High-Hazard Solid .[1] All manipulation must occur under engineering controls.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab safety" protocols. This compound requires a barrier strategy designed for halogenated heterocycles.

PPE CategoryBaseline RequirementAdvanced Specification (High Mass/Solution)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier If dissolved in DCM or THF, use Silver Shield® laminate gloves as the inner layer to prevent solvent-mediated permeation.[1]
Respiratory Engineering Control Only Handle strictly inside a certified Fume Hood.P100 / N95 Respirator Required only if fume hood sash must be raised for equipment setup or during spill cleanup outside the hood.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant.[8] Safety glasses are insufficient due to dust migration risks.Face Shield (8-inch) Mandatory during reaction initiation or when handling >5g of dry powder.[1]
Body Lab Coat (Buttoned) Poly-cotton blend acceptable for solid handling.[1]Tyvek® Sleeves/Apron Required during transfer of stock solutions to prevent sleeve contamination.
PPE Decision Logic

The following logic flow dictates your PPE escalation based on the physical state of the reagent.

PPE_Decision Figure 1: PPE Escalation Logic for Halogenated Quinoxalines Start Start: Assess Task State Physical State? Start->State Solid Dry Solid Handling State->Solid Powder Solution Solution / Reaction State->Solution Liquid Standard Standard PPE: Double Nitrile + Goggles + Fume Hood Solid->Standard Solvent Solvent Type? Solution->Solvent Polar Polar (MeOH, Water) Solvent->Polar Low Permeation Risk Chlorinated Chlorinated/Ether (DCM, THF) Solvent->Chlorinated High Permeation Risk Polar->Standard Advanced Escalated PPE: Silver Shield® Liners + Face Shield Chlorinated->Advanced

Operational Protocols

A. The "Clean" Weighing Loop

Objective: Prevent invisible contamination of balance areas.

  • Pre-Stage: Place a disposable "weighing diaper" or absorbent pad inside the fume hood. All weighing happens on top of this pad.

  • Anti-Static Measure: Quinoxaline powders can be static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Transfer: Use a disposable spatula. Do not reuse spatulas for this compound to avoid cross-contamination of other reagent stocks.

  • Decontamination: Immediately after weighing, wipe the exterior of the stock bottle with a Kimwipe dampened in acetone before removing it from the hood.

B. Reaction Setup (Solubilization)

Objective: Mitigate exotherms and splashing.

  • Solvent Choice: When dissolving 2,3-dichloro-6-fluoro-7-methyl-quinoxaline, avoid strong nucleophilic solvents (like primary amines) unless they are the intended reactant, as the 2,3-dichloro positions will react, potentially generating heat and HCl gas [1].[1]

  • Addition Order: Always add the solid to the solvent, not solvent to solid, to minimize dust aerosolization.

  • Venting: If reacting with amines, ensure the vessel is vented to a scrubber or hood exhaust to manage HCl evolution.

Emergency Response: Spill Protocol

Do not use water. Water can hydrolyze the chloro-groups, generating acidic byproducts and making cleanup more hazardous.[1]

Spill_Response Figure 2: Spill Response Decision Tree Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet Action_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into jar Dry->Action_Dry Action_Wet 1. Absorb with Vermiculite/Sand 2. Do NOT use paper towels (reactivity risk) Wet->Action_Wet Disposal Label: 'Halogenated Organic Hazard' Seal in double bag Action_Dry->Disposal Action_Wet->Disposal

Waste Disposal & Environmental Compliance

This compound is a Halogenated Organic .[8] It must not enter the aqueous waste stream due to its high toxicity to aquatic life (common for fluorinated aromatics).

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated bin labeled "Solid Hazardous Waste - Halogenated." [1]

  • Liquid Waste: Dispose of reaction mixtures in the "Halogenated Organic Solvents" carboy. Do not mix with acidic aqueous waste to prevent potential hydrolysis or gas evolution.

  • Container Rinsing: Triple rinse empty containers with Acetone or DCM. Add rinsate to the Halogenated Liquid waste. Deface the label before discarding the glass.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dichloroquinoxaline (Analogous Hazard Data).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.[1][11] Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Quinoxaline derivatives hazard classification. Retrieved from [1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.